molecular formula C8H11NO B155150 2-Amino-1-phenylethanol CAS No. 1936-63-6

2-Amino-1-phenylethanol

Cat. No.: B155150
CAS No.: 1936-63-6
M. Wt: 137.18 g/mol
InChI Key: ULSIYEODSMZIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyphenethylamine, also known as beta-phenylethanolamine or 2-amino-1-phenylethanol, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. 2-Hydroxyphenethylamine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Hydroxyphenethylamine has been found in human testicle tissue, and has also been primarily detected in blood. 2-Hydroxyphenethylamine can be converted into 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol.
Phenylethanolamine is the simplest member of the class of phenylethanolamines that is 2-aminoethanol bearing a phenyl substituent at the 1-position. The parent of the phenylethanolamine class. It has a role as a human metabolite. It is a conjugate base of a phenylethanolaminium.
Simple amine found in the brain. It may be modulator of sympathetic functions. Its derivatives are adrenergic agonists and antagonists. It is also used in chemical industry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSIYEODSMZIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864094
Record name (±)-Phenylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow solid; [Merck Index] Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS], Solid
Record name Phenylethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19512
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Hydroxyphenethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

45.8 mg/mL
Record name 2-Hydroxyphenethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00132 [mmHg]
Record name Phenylethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19512
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7568-93-6
Record name (±)-Phenylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7568-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-phenylethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-phenylethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, .alpha.-(aminomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (±)-Phenylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(aminomethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P4Y56479O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxyphenethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56.5 °C
Record name 2-Hydroxyphenethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to 2-Amino-1-phenylethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Chiral Building Block

Introduction

2-Amino-1-phenylethanol (also known as phenylethanolamine) is a pivotal organic compound recognized for its role as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] With a structure analogous to catecholamine neurotransmitters like norepinephrine, it serves as a valuable scaffold in medicinal chemistry and a subject of interest in biochemical research.[2][3][4] Its chiral nature, owing to a stereocenter at the carbinol carbon, makes its enantiomerically pure forms particularly sought after for the development of stereospecific therapeutic agents, including analgesics, anti-inflammatory drugs, and adrenergic receptor agonists.[1][5][6][7][8] This guide provides a comprehensive overview of its chemical identity, properties, synthesis protocols, and significant applications relevant to the scientific community.

Chemical Identity and Structure

This compound is a β-hydroxylated phenethylamine.[9] The presence of a hydroxyl group on the benzylic carbon creates a chiral center, allowing the compound to exist as two enantiomers, (R)- and (S)-, or as a racemic mixture.[9][10]

IdentifierValue
CAS Number 7568-93-6 (for racemic mixture)[11][12][13][14]
Molecular Formula C₈H₁₁NO[11][14][15]
Molecular Weight 137.18 g/mol [11][13][14][15]
IUPAC Name This compound
Synonyms α-(Aminomethyl)benzyl alcohol, Phenylethanolamine, DL-β-Hydroxyphenethylamine[11][12][13]
SMILES NCC(O)c1ccccc1[3][13]
InChI Key ULSIYEODSMZIPX-UHFFFAOYSA-N[13]

Physicochemical Properties

The properties of this compound are well-documented, providing essential data for its handling, storage, and application in synthesis.

PropertyValueSource
Appearance White to pale yellow solid/powder[9][12][15][16]
Melting Point 56-58 °C[9][13][16]
Boiling Point 160 °C at 17 mmHg[9][13][16]
Solubility Soluble in water. Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 27 mg/mL).[4][9]
Storage Conditions Store at 0-8 °C for short-term. For long-term stock solutions, store at -20°C (1 year) or -80°C (2 years).[3][15]

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through both racemic and enantioselective routes. The choice of method depends on the desired stereochemistry of the final product.

Racemic Synthesis via Ring-Opening of Styrene Oxide

A common and efficient method for preparing racemic this compound is through the regioselective ring-opening of styrene oxide.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 2-phenyloxirane (styrene oxide, 1 g, 8.31 mmol) in anhydrous tetrahydrofuran (THF), add sodium bis(trimethylsilyl)amide (1M solution in THF, 29.08 mL, 29.08 mmol) at a temperature of 0-5 °C.[12]

  • Reaction Progression: Allow the mixture to warm to 25 °C and stir for 20 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).[12]

  • Quenching: Quench the reaction by adding water (2.5 mL) and continue stirring for an additional 5 hours.[12]

  • Workup and Isolation: Reduce the solvent volume by approximately 75% under reduced pressure. Extract the aqueous residue with dichloromethane (2 x 10 mL).[12]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield pure this compound. This protocol has a reported yield of approximately 81%.[10][12]

Enantioselective Synthesis via Asymmetric Hydrogenation

For applications requiring optically pure enantiomers, asymmetric synthesis is crucial. The Noyori asymmetric hydrogenation provides an effective route.

Experimental Protocol:

  • Substrate Preparation: Convert 2-chloroacetophenone (phenacyl chloride) to the corresponding α-succinimido acetophenone by reacting it with potassium succinimide.[13][14][15]

  • Asymmetric Hydrogenation: Hydrogenate the resulting α-succinimido acetophenone using a chiral ruthenium complex (e.g., Ru(OTf)TsDPEN) in conjunction with a base and an optically active amine.[2][13][15] This step produces the optically active succinimido alcohol with high enantiomeric excess (reported up to 98% ee).[13][15]

  • Hydrolysis: Hydrolyze the succinimido alcohol using a dilute base to yield the final enantiomerically pure this compound in very good yield.[13][15]

G cluster_start Starting Material cluster_process1 Step 1: Amination cluster_process2 Step 2: Asymmetric Hydrogenation cluster_process3 Step 3: Hydrolysis cluster_end Final Product start 2-Chloroacetophenone proc1 Reaction with Potassium Succinimide start->proc1 Substrate inter1 α-Succinimido Acetophenone proc1->inter1 Forms Intermediate proc2 Noyori Hydrogenation (Chiral Ru-Complex, Base, H₂) inter1->proc2 Input for Reduction inter2 Optically Active Succinimido Alcohol (ee >98%) proc2->inter2 High Enantioselectivity proc3 Hydrolysis (Dilute Base) inter2->proc3 Deprotection end_product Enantiopure (R)- or (S)-2-Amino-1-phenylethanol proc3->end_product Yields Final Product

Caption: Enantioselective synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a compound of significant interest due to its structural similarity to endogenous neurotransmitters and its utility as a synthetic building block.

Precursor for Adrenergic Agonists

The phenylethanolamine scaffold is central to many β-adrenergic receptor agonists used in the treatment of asthma and heart failure.[5] Research has focused on synthesizing derivatives of this compound to develop novel β₂-adrenoceptor agonists.[6][7][8] These studies often involve modifying the amine or the phenyl ring to optimize receptor selectivity (β₂ vs. β₁) and pharmacological properties like oral bioavailability.[7][8]

Chiral Building Block in Asymmetric Synthesis

The enantiomers of this compound are valuable chiral auxiliaries and starting materials for the asymmetric synthesis of complex molecules.[1] Its defined stereochemistry allows for the controlled introduction of a chiral center, which is a critical aspect of modern pharmaceutical development.

Biochemical and Pharmacological Research

As a noradrenaline analogue, this compound and its hydrochloride salt are used as molecular tools in pharmacological studies to investigate neurotransmitter systems and sympathetic functions.[2][4] Research suggests it may modulate dopamine signaling pathways and influence the body's "fight-or-flight" response, providing insights into potential treatments for neurological disorders.[1][2]

Other Applications

Derivatives of this compound have also shown potential as antimalarial agents.[3] Furthermore, the compound is utilized in the formulation of surfactants and emulsifiers in the cosmetics industry.[1]

Biological Activity and Signaling

The biological activity of this compound and its derivatives is primarily linked to the adrenergic system. As an analogue of norepinephrine, it can interact with adrenergic receptors.[4] Drug discovery programs have leveraged this scaffold to create biased ligands for the β₂-adrenoceptor. Biased agonists preferentially activate either the G-protein-dependent signaling pathway (leading to effects like bronchodilation) or the β-arrestin-dependent pathway (involved in receptor desensitization and other signaling events).[5] The development of β-arrestin-biased agonists from the this compound scaffold is an active area of research, with potential applications in treating heart failure and asthma by minimizing undesirable side effects associated with traditional agonists.[5]

G cluster_ligand Ligand cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_effects Cellular Response ligand This compound Derivative (Agonist) receptor β₂-Adrenoceptor (GPCR) ligand->receptor g_protein G-Protein Pathway (Gs activation) receptor->g_protein Biased Agonism arrestin β-Arrestin Pathway (Recruitment) receptor->arrestin g_effect Therapeutic Effects (e.g., Bronchodilation) g_protein->g_effect a_effect Receptor Regulation & Other Signals arrestin->a_effect

Caption: Biased agonism at the β₂-adrenoceptor by this compound derivatives.

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational component in the development of advanced therapeutics. Its well-defined chemical and physical properties, coupled with versatile and scalable synthesis routes, ensure its continued relevance. For researchers in drug discovery, the phenylethanolamine scaffold offers a proven and adaptable platform for designing novel modulators of critical biological pathways, particularly within the adrenergic system. A thorough understanding of its synthesis and chemical behavior is essential for harnessing its full potential in creating next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-phenylethanol, also known as phenylethanolamine, is a primary amine and a structural analogue of norepinephrine. Its mechanism of action is of significant interest to researchers in pharmacology and drug development due to its potential as a sympathomimetic agent. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. Based on its structural similarity to endogenous catecholamines and related phenethylamines, the primary mechanism of this compound is proposed to be that of an indirect sympathomimetic, primarily mediated through its interaction with the trace amine-associated receptor 1 (TAAR1). This interaction is believed to trigger the release of endogenous monoamine neurotransmitters, norepinephrine and dopamine, leading to the stimulation of the sympathetic nervous system. While direct interaction with adrenergic receptors is minimal, this guide presents the available data and the methodologies to further elucidate its complete pharmacological profile.

Introduction

This compound is an organic compound belonging to the phenethanolamine class. It is structurally characterized by a phenyl group attached to a 2-aminoethanol backbone. This structure bears a close resemblance to the endogenous neurotransmitter norepinephrine, differing only by the absence of the two hydroxyl groups on the phenyl ring. This structural analogy is the foundation for its presumed sympathomimetic activity.

The study of this compound and its derivatives is an active area of research, particularly in the development of novel adrenergic receptor agonists and other modulators of the sympathetic nervous system[1]. A thorough understanding of its mechanism of action is crucial for the rational design of new therapeutic agents with improved selectivity and efficacy.

Core Mechanism of Action: An Indirect Sympathomimetic

The primary mechanism of action of this compound is believed to be its function as an indirect sympathomimetic agent. This mode of action is characterized by the compound's ability to increase the concentration of endogenous catecholamines, such as norepinephrine and dopamine, in the synaptic cleft. This is in contrast to direct-acting sympathomimetics, which directly bind to and activate adrenergic receptors. The key molecular target for this indirect action is the Trace Amine-Associated Receptor 1 (TAAR1) .

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by trace amines, a class of endogenous compounds that includes phenethylamine, tyramine, and tryptamine. This compound has been shown to be an agonist at human TAAR1[2].

Activation of presynaptic TAAR1 by an agonist like this compound initiates a signaling cascade that leads to the non-vesicular release of monoamine neurotransmitters from the neuron. This is achieved through the modulation of the function of monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). TAAR1 activation can lead to the phosphorylation of these transporters, causing them to reverse their direction of transport and release neurotransmitters into the synapse.

TAAR1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 2_APE 2-Amino-1- phenylethanol TAAR1 TAAR1 2_APE->TAAR1 Binds to G_Protein G-Protein TAAR1->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates NET_DAT NET / DAT (Phosphorylated) PKA->NET_DAT Phosphorylates (leading to reversal) NE_DA_release Norepinephrine/ Dopamine Release NET_DAT->NE_DA_release NE_DA_synapse Norepinephrine/ Dopamine NE_DA_release->NE_DA_synapse

Caption: Proposed TAAR1-mediated signaling pathway for this compound.
Interaction with Monoamine Transporters

Direct Adrenergic Receptor Activity

The direct interaction of this compound with adrenergic receptors appears to be significantly weaker than its indirect effects. The available data indicates a low affinity for the β2 adrenergic receptor.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with its known and putative molecular targets.

Table 1: Adrenergic Receptor Binding Affinity

Receptor SubtypeLigandTest SystemKi (nM)Relative AffinityReference
β2 AdrenergicRacemic PhenylethanolamineTransfected HEK 293 cells-~1/400th of Epinephrine, ~1/7th of Norepinephrine[2][3]

Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Functional Activity

EnantiomerTest SystemEC50 (nM)Emax (%)Reference
R-(-)-PhenylethanolamineHuman TAAR1 in rGαsAV12-664 cells~1800~110[2]
S-(+)-PhenylethanolamineHuman TAAR1 in rGαsAV12-664 cells~1720~105[2]

Table 3: Monoamine Transporter and Enzyme Inhibition (Hypothesized)

TargetLigandKi / IC50 (nM)Reference
Norepinephrine Transporter (NET)This compoundData not available-
Dopamine Transporter (DAT)This compoundData not available-
Serotonin Transporter (SERT)This compoundData not available-
Monoamine Oxidase A (MAO-A)This compoundData not available-
Monoamine Oxidase B (MAO-B)This compoundData not available-

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for adrenergic receptors.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes expressing the adrenergic receptor of interest. Start->Membrane_Prep Incubation Incubate membranes with a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1) and varying concentrations of This compound. Membrane_Prep->Incubation Equilibrium Allow the binding to reach equilibrium. Incubation->Equilibrium Filtration Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. Equilibrium->Filtration Washing Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Filtration->Washing Scintillation Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter. Washing->Scintillation Analysis Analyze the data using non-linear regression to determine the IC50 and calculate the Ki value. Scintillation->Analysis End End Analysis->End Neurotransmitter_Release_Assay_Workflow Start Start Synaptosome_Prep Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine). Start->Synaptosome_Prep Loading Load synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-dopamine). Synaptosome_Prep->Loading Washing Wash the synaptosomes to remove excess unincorporated radiolabel. Loading->Washing Superfusion Superfuse the synaptosomes with a physiological buffer and collect baseline fractions. Washing->Superfusion Stimulation Expose the synaptosomes to varying concentrations of This compound and continue collecting fractions. Superfusion->Stimulation Lysis Lyse the synaptosomes at the end of the experiment to determine the remaining radioactivity. Stimulation->Lysis Quantification Quantify the radioactivity in each collected fraction and in the synaptosome lysate. Lysis->Quantification Analysis Calculate the percentage of neurotransmitter release and determine the EC50 value. Quantification->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Physical and Chemical Properties of Phenylethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Phenylethanolamine, also known as β-hydroxyphenethylamine, is a trace amine structurally related to catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] As the parent compound of the phenylethanolamine class, it serves as a crucial building block in medicinal chemistry and a subject of interest in neurobiology.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and a visualization of its role in key biological pathways, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Data

The fundamental properties of phenylethanolamine are summarized below. These values represent the racemic mixture unless otherwise specified.

Table 1: General and Structural Information

PropertyValue
IUPAC Name 2-Amino-1-phenylethanol[2]
Molecular Formula C₈H₁₁NO[1][2][3]
Molecular Weight 137.18 g/mol [1][2][3]
CAS Number 7568-93-6[3]
Appearance Pale yellow or white solid.[1][2]
Chirality Contains a chiral center at the benzylic carbon, existing as (R)- and (S)-enantiomers.[1]

Table 2: Physical Properties

PropertyValue
Melting Point 56 to 58 °C[1][3]
Boiling Point 157 to 160 °C at 17 mmHg.[1][3]
Solubility Soluble in water, ethanol, and methanol.[1][4] The aqueous solubility is reported as 45.8 mg/mL.[2]
Vapor Pressure 0.00132 mmHg.[2]

Table 3: Chemical and Pharmacokinetic Properties

PropertyValue
pKa (Strongest Basic) 8.90 (for the hydrochloride salt at 25°C).[1] Another source reports a value of 9.13.[5]
pKa (Strongest Acidic) 14.13.[5]
logP 0.31 to 0.47.[5]
Stability Stable, but incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides.

Table 4: Spectral Data Summary

Data TypeDescription
¹H NMR Spectra are available, typically recorded in solvents like water at various pH values.[2]
¹³C NMR Data is available, often in conjunction with 2D NMR techniques like ¹H-¹³C HSQC.[2]
Mass Spec GC-MS and LC-MS data are available, providing fragmentation patterns for structural elucidation.[2]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of phenylethanolamine.

Melting Point Determination via the Capillary Method

The melting point of an organic solid is a crucial indicator of its purity.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[6][7] The capillary method, using either a Thiele tube or a modern melting point apparatus, is a standard technique.[6][7]

Methodology:

  • Sample Preparation: A small amount of dry phenylethanolamine is finely powdered.[8] The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a 2-3 mm column of the sample at the sealed bottom.[8][9]

  • Apparatus Setup:

    • Thiele Tube: The capillary is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil).[7]

    • Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[6]

  • Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[7][9]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.[8] The melting point is reported as the range T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Finely powder phenylethanolamine B Pack 2-3 mm of sample into a capillary tube A->B C Attach capillary to thermometer B->C D Insert assembly into Thiele tube or melting point apparatus C->D E Heat apparatus slowly (1-2°C / min) D->E F Observe for melting E->F G Record T1: First liquid drop appears F->G H Record T2: Sample is fully liquid G->H I I H->I Report melting range (T1 - T2)

Workflow for Melting Point Determination.
pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity. For an amine like phenylethanolamine, the pKa refers to its conjugate acid. Potentiometric titration is a common and reliable method for its determination.[10][11] The Henderson-Hasselbalch equation is central to this method, which states that at the half-equivalence point of a titration, the pH is equal to the pKa.[11]

Methodology:

  • Solution Preparation: A standard solution of phenylethanolamine is prepared in water. A standardized solution of a strong acid (e.g., HCl) is prepared as the titrant.

  • Titration Setup: A known volume of the phenylethanolamine solution is placed in a beaker. A calibrated pH electrode is immersed in the solution, and the solution is stirred continuously. The titrant (HCl) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The data collection continues well past the equivalence point.

  • Data Analysis:

    • A titration curve is generated by plotting the measured pH (y-axis) versus the volume of titrant added (x-axis).[10]

    • The equivalence point is identified as the point of maximum slope on the curve (the inflection point).

    • The volume of titrant required to reach the half-equivalence point is determined (half the volume at the equivalence point).

    • The pH at the half-equivalence point is read from the graph, which corresponds to the pKa of the phenylethanolamine conjugate acid.[11]

pKa_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare standard solution of phenylethanolamine C Add known volume of sample to beaker with stir bar A->C B Calibrate pH meter D Immerse pH electrode E Add titrant (HCl) in small increments D->E F Record pH after each addition E->F G Plot pH vs. Volume of Titrant F->G H Determine Equivalence Point (inflection point) G->H I Find volume at Half-Equivalence Point H->I J Read pH at Half-Equivalence Point from graph I->J K K J->K Result: pH = pKa NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-25 mg of phenylethanolamine B Dissolve in ~0.6 mL of deuterated solvent A->B C Filter if solids are present B->C D Transfer solution to NMR tube C->D E Insert tube into spectrometer D->E F Lock, Tune, and Shim E->F G Acquire NMR data (¹H, ¹³C, etc.) F->G H H G->H Process and analyze spectra PNMT_Pathway cluster_main Epinephrine Biosynthesis NE Norepinephrine PNMT Phenylethanolamine N-methyltransferase (PNMT) NE->PNMT Epi Epinephrine SAM S-adenosyl- L-methionine (SAM) SAM->PNMT SAH S-adenosyl- L-homocysteine (SAH) PNMT->Epi PNMT->SAH

References

A Technical Guide to 2-Amino-1-phenylethanol and its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-1-phenylethanol, a significant chiral building block and biologically active molecule. The document outlines its various chemical synonyms, collates key quantitative data, presents detailed experimental protocols, and illustrates its primary biological pathway and common experimental workflows.

Nomenclature and Synonyms

This compound is a versatile organic compound known by a variety of names in commercial and academic literature. Its systematic IUPAC name is 2-amino-1-phenylethan-1-ol. Due to its structure as a beta-hydroxylated phenethylamine, it is the parent compound of the phenylethanolamine class.[1][2] The presence of a chiral center at the benzylic carbon results in two enantiomers, (R)- and (S)-2-Amino-1-phenylethanol.

Commonly encountered synonyms include:

  • Phenylethanolamine (PEOH)[1][2][3]

  • α-(Aminomethyl)benzyl alcohol[1][3][4]

  • β-Hydroxyphenethylamine[1][4]

  • DL-β-Hydroxyphenethylamine[3]

  • 2-Hydroxy-2-phenylethylamine[1][4]

  • Bisnorephedrine[1]

  • Apophedrin[2]

  • 1-Phenyl-2-aminoethanol[1]

It is structurally related to phenylpropanolamine (norephedrine), which is its α-methylated homologue.[5]

Quantitative Physicochemical Data

The physical and chemical properties of this compound are crucial for its application in synthesis and drug design. The following table summarizes key quantitative data for the racemic compound.

PropertyValueSource(s)
Identifiers
CAS Number7568-93-6[3]
PubChem CID1000[1][2]
Molecular FormulaC₈H₁₁NO[2][3]
Molecular Weight137.18 g/mol [2][3]
Physical Properties
AppearanceWhite to pale yellow solid[2][5][6]
Melting Point56-58 °C[5][7][8]
Boiling Point160 °C (at 17 mmHg / 23 hPa)[5][7][8]
Water Solubility21.4 g/L (Predicted)[9]
45.8 mg/mL (Experimental)[6]
Chemical Properties
pKa (Strongest Basic)9.13 (Predicted)[9]
pKa of Hydrochloride Salt8.90 (at 25 °C, 10mM)[10]
logP (Octanol/Water)0.31 - 0.47 (Predicted)[9]

Experimental Protocols

This section details common experimental procedures involving this compound, including its synthesis, chiral resolution, and analytical quantification.

Synthesis Protocol: Racemic this compound

A common method for synthesizing racemic this compound involves the regioselective ring-opening of styrene oxide (2-phenyloxirane).[4]

Materials:

  • Styrene oxide (2-phenyloxirane)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve styrene oxide (1.0 g, 8.31 mmol) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium bis(trimethylsilyl)amide solution (29.1 mL, 29.1 mmol, 3.5 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 20 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding deionized water (2.5 mL) and continue stirring for an additional 5 hours.

  • Remove the bulk of the THF solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (2 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[4]

Chiral Resolution via Diastereomeric Salt Crystallization

Since this compound is a racemic base, it can be resolved by forming diastereomeric salts with a chiral acid. This process separates the enantiomers based on the differing solubilities of the resulting salts.[11]

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Aqueous base solution (e.g., 1M NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware, filtration apparatus

Procedure:

  • Dissolve racemic this compound in a minimal amount of a suitable warm solvent.

  • In a separate flask, dissolve 0.5 molar equivalents of the chiral resolving acid in the same solvent, warming if necessary.

  • Slowly add the acid solution to the amine solution while stirring. Salt formation should be observed.

  • Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to maximize crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This crystalized salt is enriched in one enantiomer.

  • To recover the free amine, dissolve the collected salt in water and add a 1M NaOH solution until the pH is basic (pH > 11).

  • Extract the liberated free amine into an organic solvent like ethyl acetate.

  • Dry the organic layer, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) of the product should be determined using chiral HPLC or polarimetry. The other enantiomer can be recovered from the mother liquor from step 5.

Analytical Protocol: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound and its derivatives.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 258 nm).[12]

  • Internal Standard: A structurally related compound not present in the sample can be used for improved quantification (e.g., isoproterenol).[13]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Analysis: Inject equal volumes of the calibration standards and the prepared sample onto the HPLC system.

  • Quantification: Record the peak areas from the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Significance and Pathways

This compound is a noradrenaline analogue and serves as a substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT).[1] PNMT is a critical enzyme in the catecholamine biosynthesis pathway, where it catalyzes the final step: the conversion of norepinephrine (noradrenaline) to epinephrine (adrenaline).[1][3][14] This enzymatic reaction involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine.[1][14] The reaction proceeds via an ordered sequential Sɴ2 mechanism, where SAM binds to the enzyme first, followed by the phenylethanolamine substrate.[3][15][16] Derivatives of this compound are also investigated as agonists for β2-adrenergic receptors for potential use in conditions like asthma.[17][18]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to this compound.

G cluster_synonyms Chemical Synonym Relationships Core This compound (IUPAC Name) PEOH Phenylethanolamine Core->PEOH AAB α-(Aminomethyl)benzyl alcohol Core->AAB BHPEA β-Hydroxyphenethylamine Core->BHPEA BN Bisnorephedrine Core->BN

Caption: Relationship between the IUPAC name and common synonyms.

G cluster_workflow General Experimental Workflow start Starting Materials (e.g., Styrene Oxide) synthesis Chemical Synthesis (e.g., Ring Opening) start->synthesis crude Crude Racemic Product synthesis->crude resolution Chiral Resolution (Diastereomeric Salt Crystallization) crude->resolution pure Pure Enantiomer resolution->pure analysis Analysis (Chiral HPLC, NMR) pure->analysis

Caption: A typical workflow from synthesis to analysis.

G cluster_pathway PNMT-Catalyzed Biosynthesis of Epinephrine norepi Norepinephrine (A Phenylethanolamine) pnmt Phenylethanolamine N-methyltransferase (PNMT) norepi->pnmt Substrate sam S-Adenosyl Methionine (SAM - Methyl Donor) sam->pnmt Cofactor epi Epinephrine (Adrenaline) pnmt->epi Product sah S-Adenosyl Homocysteine (SAH) pnmt->sah Byproduct

Caption: Role in the catecholamine biosynthesis pathway.

References

2-Amino-1-phenylethanol safety and hazards information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety and Hazards of 2-Amino-1-phenylethanol

This technical guide provides comprehensive safety and hazard information for this compound, intended for researchers, scientists, and professionals in drug development. The document details the substance's chemical identity, physical properties, toxicological profile, and safe handling procedures, adhering to stringent data presentation and visualization requirements.

Chemical Identity and Physical Properties

This compound is a phenylethanolamine that serves as a versatile intermediate in the synthesis of various pharmaceuticals.[1][2] It is essential to distinguish between the racemic mixture (CAS 7568-93-6) and its individual enantiomers, as their hazard profiles can differ.

Table 1: Chemical Identification of this compound

Identifier Value Reference
Chemical Name This compound [2]
Synonyms α-(Aminomethyl)benzyl alcohol, Phenylethanolamine [1]
CAS Number 7568-93-6 (Racemate) [3]
EC Number 231-469-1 [3]
Molecular Formula C₈H₁₁NO [2]
Molecular Weight 137.18 g/mol [4]

| InChI Key | ULSIYEODSMZIPX-UHFFFAOYSA-N (Racemate) |[5] |

Table 2: Physical and Chemical Properties

Property Value Reference
Appearance White solid / powder to crystal [1]
Melting Point 56-58 °C [1][5]
Boiling Point 160 °C at 17 mmHg [1][5]
Solubility Soluble in DMSO. Insoluble in water.
Stability Stable under normal ambient and anticipated storage and handling conditions. [1]

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. |[1] |

Hazard Classification and Toxicological Profile

The hazard classification of this compound varies significantly between the racemic mixture and its enantiomers. The racemate is classified primarily as an irritant, whereas the (R)-(-)-enantiomer is classified as corrosive and harmful if swallowed.[3][4]

Table 3: GHS Hazard Classification Summary

Substance Form Pictograms Signal Word Hazard Statements Classification Reference
Racemic Mixture GHS07 Warning H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 [3][5]

| (R)-(-)-Enantiomer | GHS05, GHS07 | Danger | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | Acute Tox. 4 (Oral), Skin Corr. 1B |[4] |

GHS_Hazard_Profile cluster_racemate Racemic this compound cluster_enantiomer (R)-(-)-Enantiomer pictogram_irritant GHS07 Exclamation Mark statements_racemate H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation pictogram_irritant->statements_racemate pictogram_corrosive GHS05 Corrosion statements_enantiomer H302: Harmful if swallowed H314: Causes severe skin burns and eye damage pictogram_corrosive->statements_enantiomer:f1 pictogram_harmful GHS07 Exclamation Mark pictogram_harmful->statements_enantiomer:f0

Caption: GHS Hazard Profiles for Racemic vs. Enantiomeric this compound.

Toxicological Data Summary
  • Acute Toxicity : The racemic mixture is generally not classified as acutely toxic.[6] However, the (R)-(-)-enantiomer is considered harmful if swallowed.[4] Acute toxicity data for the hydrochloride salt is available, showing lethal doses in rodent studies.

Table 4: Acute Toxicity Data for this compound Hydrochloride

Test Type Route of Exposure Species Dose/Duration Reference
LDLo Subcutaneous Rat 320 mg/kg
LDLo Oral Mouse 1250 mg/kg
LD50 Intraperitoneal Mouse 520 mg/kg

| LDLo | Intravenous | Mouse | 275 mg/kg | |

  • Skin and Eye Irritation : The racemate causes skin and serious eye irritation.[3] The (R)-(-)-enantiomer is more severe, causing skin burns and eye damage.[4]

  • Respiratory and Skin Sensitization : The substance is not classified as a respiratory or skin sensitizer.[6]

  • Mutagenicity, Carcinogenicity, and Reproductive Toxicity : It is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant.[6]

  • Specific Target Organ Toxicity (STOT) : Single exposure may cause respiratory tract irritation.[3] It is not classified for specific target organ toxicity from repeated exposure.[6]

Fire and Explosion Hazards

This compound is a combustible solid. While the delivered form is not typically prone to dust explosion, the enrichment of fine dust can create an explosion hazard.[3]

  • Suitable Extinguishing Media : Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.

  • Hazardous Combustion Products : In a fire, it may liberate toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

  • Special Precautions : Firefighters should wear self-contained breathing apparatus.[7]

Ecotoxicity

The substance is not classified as hazardous to the aquatic environment.[3] It is not expected to significantly accumulate in organisms, with a reported n-octanol/water partition coefficient (log KOW) of -0.2.[3] Detailed aquatic toxicity studies (e.g., LC50 for fish) are not available in the reviewed literature.

Safe Handling, Storage, and First Aid

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[3]

  • Storage : Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. The recommended storage temperature is between 2–8 °C.[3]

  • First Aid : Immediate medical attention is crucial in case of significant exposure.

First_Aid_Measures cluster_routes Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Event inhalation Inhalation start->inhalation Breathed dust skin Skin Contact start->skin Touched substance eye Eye Contact start->eye Splashed in eyes ingestion Ingestion start->ingestion Swallowed move_fresh_air Move to fresh air. Provide artificial respiration if not breathing. inhalation->move_fresh_air rinse_skin Remove contaminated clothing. Rinse skin with plenty of water/shower. skin->rinse_skin rinse_eye Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. eye->rinse_eye rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_advice Seek immediate medical advice/attention move_fresh_air->seek_medical_advice rinse_skin->seek_medical_advice If irritation persists rinse_eye->seek_medical_advice rinse_mouth->seek_medical_advice

Caption: Decision workflow for first aid measures following exposure.

Experimental Protocols

Detailed experimental reports for this compound are not publicly available. The toxicological data presented are based on standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines describe methods to assess the adverse effects of a single oral dose of a substance.[8][9]

  • Principle : A stepwise procedure where the substance is administered to animals (typically rodents) at defined dose levels.[9] The outcome (mortality or survival) at one step determines the dose for the next step. This approach minimizes the number of animals used while allowing for classification according to the Globally Harmonised System (GHS).[8][9]

  • Methodology :

    • Animal Selection : Healthy, young adult animals of a single sex (usually females) are used.[9]

    • Dose Administration : The test substance is administered orally by gavage. Animals are fasted before dosing.[10]

    • Observation : Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9]

    • Endpoint : The test allows for the determination of an LD50 value or classification into a GHS toxicity category.[8]

Skin Irritation/Corrosion Testing (In Vitro OECD Guideline 439)

This test uses a Reconstructed Human Epidermis (RhE) model to assess skin irritation potential, replacing traditional animal testing.[11][12]

  • Principle : The test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[13]

  • Methodology :

    • Tissue Preparation : Commercially available RhE models are equilibrated in culture plates.[14]

    • Exposure : A fixed dose of the test substance is applied to the tissue surface for a defined period (e.g., 60 minutes).[11]

    • Viability Assessment : After exposure and a post-incubation period, tissue viability is measured using a quantitative assay, such as the MTT assay, which measures the metabolic activity of viable cells.[12]

    • Classification : If the mean relative tissue viability is reduced to ≤ 50%, the substance is classified as an irritant (UN GHS Category 2).[11]

Eye Irritation/Corrosion Testing (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[15][16]

  • Principle : The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control.[16] A weight-of-evidence analysis using in vitro data is strongly recommended before any in vivo testing is performed.[15][17]

  • Methodology :

    • Procedure : Following the administration of systemic analgesics and topical anesthetics to minimize animal distress, the substance is applied.[15]

    • Observation : The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for lesions of the cornea, iris, and conjunctiva.[16]

    • Endpoint : The severity and reversibility of the observed effects determine the classification of the substance. The study duration can be up to 21 days to assess reversibility.[18]

Toxicity_Assessment_Workflow cluster_in_silico In Silico / Existing Data Review cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (If Necessary) substance Test Substance (this compound) qsar QSAR & Literature Review (e.g., pH, structural alerts) substance->qsar skin_vitro Skin Irritation/Corrosion (OECD 439 - RhE Model) qsar->skin_vitro Proceed if data is insufficient eye_vitro Eye Irritation/Damage (e.g., BCOP, ICE Methods) qsar->eye_vitro mutagenicity Genotoxicity (e.g., Ames Test - OECD 471) qsar->mutagenicity oral_toxicity Acute Oral Toxicity (OECD 423/425) qsar->oral_toxicity skin_vivo Skin Irritation (OECD 404) skin_vitro->skin_vivo If inconclusive or required by regulation result Final Hazard Classification & Risk Assessment skin_vitro->result If conclusive eye_vivo Eye Irritation (OECD 405) eye_vitro->eye_vivo If inconclusive or required by regulation eye_vitro->result If conclusive mutagenicity->result skin_vivo->result eye_vivo->result oral_toxicity->result

Caption: General tiered workflow for chemical toxicity assessment.

References

An In-depth Technical Guide on the Biological Activity of 2-Amino-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-amino-1-phenylethanol, a structural analogue of norepinephrine, represent a versatile class of compounds with a broad spectrum of biological activities. Their core structure provides a scaffold for modification, leading to compounds with diverse pharmacological profiles. This technical guide delves into the key biological activities of these derivatives, focusing on their interactions with β-adrenergic receptors and their effects on platelet aggregation. The guide provides a comprehensive overview of their structure-activity relationships, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

β-Adrenergic Receptor Agonism

A significant area of research for this compound derivatives has been their activity as agonists at β-adrenergic receptors, particularly the β2-subtype. This has led to the development of bronchodilators for the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Quantitative Data: β2-Adrenoceptor Agonist Activity

The potency and selectivity of this compound derivatives as β2-adrenoceptor agonists are typically quantified by their half-maximal effective concentration (EC50) and selectivity ratios. The following table summarizes representative data for a novel derivative.

CompoundTarget ReceptorAssay TypeEC50 (nM)Selectivity (β2 vs. β1)Reference
(S)-5jHuman β2-adrenoceptorcAMP Accumulation1.26Substantially higher than for β1[1]
Signaling Pathways

The activation of the β2-adrenergic receptor by this compound derivatives can initiate two primary signaling cascades: the canonical Gs-protein pathway and the β-arrestin-mediated pathway.

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. This initiates a cascade resulting in the production of cyclic AMP (cAMP), a key second messenger.

Gs_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative (Agonist) B2AR β2-Adrenergic Receptor Agonist->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets

β2-Adrenergic Receptor Gs-Protein Signaling Pathway

Agonist binding also promotes the phosphorylation of the β2-adrenergic receptor by G protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin, which not only desensitizes the Gs-mediated signaling but also initiates a separate signaling cascade, often involving the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. Some derivatives have been identified as "biased agonists," preferentially activating either the Gs or the β-arrestin pathway.[2][3]

B_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative (Agonist) B2AR β2-Adrenergic Receptor Agonist->B2AR Binds GRK GRK B2AR->GRK Recruits B_Arrestin β-Arrestin B2AR->B_Arrestin Recruits GRK->B2AR Phosphorylates ERK_Pathway ERK Pathway B_Arrestin->ERK_Pathway Activates Internalization Receptor Internalization B_Arrestin->Internalization Mediates Cellular_Response Cellular Response (e.g., Gene Transcription, Cell Proliferation) ERK_Pathway->Cellular_Response Leads to

β2-Adrenergic Receptor β-Arrestin Signaling Pathway
Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol outlines a method to determine the potency of this compound derivatives as β2-adrenoceptor agonists by measuring intracellular cAMP accumulation.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the human β2-adrenergic receptor in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.

2. Assay Procedure:

  • On the day of the experiment, wash the cells once with pre-warmed HBSS.

  • Add 90 µL of stimulation buffer (HBSS containing 1 mM IBMX, a phosphodiesterase inhibitor) to each well and incubate for 30 minutes at 37°C.

  • Prepare serial dilutions of the this compound derivatives and a reference agonist (e.g., isoproterenol) in stimulation buffer.

  • Add 10 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 30 minutes at 37°C.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) following the manufacturer's instructions.

4. Data Analysis:

  • Plot the concentration-response curves using a non-linear regression model (sigmoidal dose-response).

  • Determine the EC50 value for each compound, which represents the concentration that elicits 50% of the maximal response.

cAMP_Assay_Workflow start Start cell_culture Culture HEK293-β2AR cells start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding incubation_overnight Incubate overnight seeding->incubation_overnight washing Wash cells with HBSS incubation_overnight->washing add_stimulation_buffer Add stimulation buffer (with IBMX) washing->add_stimulation_buffer incubation_30min Incubate for 30 min add_stimulation_buffer->incubation_30min prepare_compounds Prepare serial dilutions of test compounds incubation_30min->prepare_compounds add_compounds Add compounds to wells prepare_compounds->add_compounds incubation_agonist Incubate for 30 min add_compounds->incubation_agonist lysis_and_detection Lyse cells and detect cAMP incubation_agonist->lysis_and_detection data_analysis Analyze data and determine EC50 lysis_and_detection->data_analysis end End data_analysis->end

Workflow for cAMP Accumulation Assay

Inhibition of Platelet Aggregation

Certain this compound derivatives have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. This activity is often mediated through interactions with receptors on the platelet surface, though the precise mechanisms can vary.

Quantitative Data: Platelet Aggregation Inhibitory Activity

The inhibitory potency of compounds on platelet aggregation is typically expressed as the half-maximal inhibitory concentration (IC50). The following table provides illustrative data for a thiazole derivative, as specific data for this compound derivatives in this context is limited.

CompoundAgonistAssay TypeIC50 (µM)Reference
R4 (Thiazole derivative)Collagen (1 µg/mL)Light Transmission Aggregometry0.55 ± 0.12[4]
R4 (Thiazole derivative)ADP (5 µM/mL)Light Transmission Aggregometry0.26 ± 0.20[4]
Experimental Protocol: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to determine the IC50 of this compound derivatives against agonist-induced platelet aggregation.[5][6]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

2. Assay Procedure:

  • Pre-warm PRP and PPP aliquots to 37°C.

  • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

  • Place a cuvette with 450 µL of PRP and a magnetic stir bar into the heating block of the aggregometer.

  • Add 50 µL of various concentrations of the test compound (or vehicle control) to the PRP and incubate for 5 minutes.

  • Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the change in light transmission for 5-10 minutes.

3. Data Analysis:

  • The maximum aggregation for each concentration of the inhibitor is recorded.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, using non-linear regression analysis.

Conclusion

This compound derivatives constitute a promising class of bioactive molecules with significant potential in drug discovery. Their ability to act as potent and selective β2-adrenergic receptor agonists has been well-established, leading to important therapeutic agents. Furthermore, their potential to modulate platelet aggregation opens up new avenues for cardiovascular research. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological landscape of this versatile chemical scaffold. Future work should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship studies to identify new lead compounds with improved efficacy and safety profiles.

References

The Endogenous Human Metabolite 2-Amino-1-phenylethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 2-Amino-1-phenylethanol (also known as phenylethanolamine or β-hydroxyphenethylamine), a biogenic amine that functions as a human metabolite and holds structural similarities to key neurotransmitters. This document outlines its metabolic pathways, physiological significance, and provides detailed methodologies for its analysis in biological matrices.

Introduction

This compound is the parent compound of the phenylethanolamine class of compounds and is structurally analogous to noradrenaline.[1] As a human metabolite, it is implicated in the broader network of catecholamine and trace amine metabolism.[2][3] Its structural relationship to neurotransmitters like dopamine and norepinephrine underscores its potential to interact with and modulate monoaminergic systems.[1] This guide serves as a comprehensive resource for professionals engaged in neuroscience research, drug discovery, and diagnostics, offering a detailed overview of the current understanding of this endogenous compound.

Metabolic Pathways of this compound

The metabolism of this compound is intrinsically linked to the catecholamine biosynthesis and degradation pathways. The primary enzymes involved in its transformation are Phenylethanolamine N-methyltransferase (PNMT) and Monoamine Oxidases (MAO).

Biosynthesis and Anabolism

While the complete de novo synthesis pathway in humans is not fully elucidated, this compound is understood to be a substrate for PNMT. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amine of this compound, yielding N-methylphenylethanolamine.[3][4] This process is analogous to the conversion of norepinephrine to epinephrine.[4]

This compound This compound N-Methylphenylethanolamine N-Methylphenylethanolamine This compound->N-Methylphenylethanolamine Methylation SAM SAM PNMT PNMT SAM->PNMT SAH SAH PNMT->N-Methylphenylethanolamine PNMT->SAH S-adenosyl- homocysteine

Figure 1: Anabolic pathway of this compound via PNMT.

Catabolism

Monoamine oxidases (MAO-A and MAO-B) are the principal enzymes responsible for the degradation of this compound.[5] These enzymes catalyze the oxidative deamination of the amine, leading to the formation of an aldehyde intermediate, which is subsequently metabolized to β-phenylacetic acid, the primary urinary metabolite.[5]

This compound This compound Phenylacetaldehyde_intermediate Phenylacetaldehyde Intermediate This compound->Phenylacetaldehyde_intermediate Oxidative Deamination MAO MAO-A / MAO-B beta_Phenylacetic_acid β-Phenylacetic acid Phenylacetaldehyde_intermediate->beta_Phenylacetic_acid Oxidation ADH Aldehyde Dehydrogenase MAO->Phenylacetaldehyde_intermediate ADH->beta_Phenylacetic_acid

Figure 2: Catabolic pathway of this compound via MAO.

Quantitative Data

Specific quantitative data for endogenous levels of this compound in human biological fluids are not extensively reported in the literature. However, data for the related trace amine, phenethylamine, and general amino acid excretion can provide a contextual reference.

Table 1: Endogenous Levels of Related Compounds in Human Biological Fluids

CompoundMatrixConcentration RangeReference
PhenethylamineBrain TissueLow nanomolar range[6]
PhenethylamineUrine6.8 ± 2.9 µ g/24h [7]
HistidineUrineVariable, can be high[7][8]
GlycineUrineVariable, can be high[7][8]

Note: These values are for related compounds and should not be directly extrapolated to this compound. Further research is required to establish definitive reference ranges.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of this compound from human plasma and urine. These protocols are synthesized from established methods for the analysis of amino acids and related compounds.

Sample Collection and Preparation

4.1.1. Plasma

  • Collection: Collect whole blood in tubes containing K2EDTA as an anticoagulant.

  • Processing: Centrifuge the blood at 1100-1500 xg for 10-20 minutes at room temperature to separate the plasma.

  • Storage: Aliquot the plasma into cryovials and store at -80°C until analysis.

4.1.2. Urine

  • Collection: Collect a 24-hour urine sample to account for diurnal variations in excretion.

  • Storage: Aliquot the urine and store at -80°C until analysis.

cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation P1 Whole Blood Collection (K2EDTA tube) P2 Centrifugation (1100-1500 xg, 10-20 min, RT) P1->P2 P3 Plasma Separation P2->P3 P4 Aliquoting and Storage (-80°C) P3->P4 U1 24-hour Urine Collection U2 Aliquoting and Storage (-80°C) U1->U2

Figure 3: Workflow for biological sample preparation.

Extraction of this compound from Plasma

This protocol is adapted from methods for the extraction of polar metabolites.[1]

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 xg for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 100 µL of the initial mobile phase for LC-MS/MS).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like this compound.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient elution from high to low organic content should be optimized to achieve good peak shape and separation from matrix components.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version) must be determined and optimized.

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is necessary to increase the volatility of this compound.[9]

  • Derivatization:

    • Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used.[9]

    • Procedure: To the dried extract, add 50 µL of the silylation reagent and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: Splitless injection is typically used for trace analysis.

    • Mass Spectrometry: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for quantification.

cluster_lcms LC-MS/MS Analysis Workflow cluster_gcms GC-MS Analysis Workflow L1 Plasma/Urine Extract L2 HILIC Separation L1->L2 L3 Positive ESI L2->L3 L4 Tandem Mass Spectrometry (MRM) L3->L4 L5 Quantification L4->L5 G1 Plasma/Urine Extract G2 Derivatization (e.g., Silylation) G1->G2 G3 GC Separation G2->G3 G4 Electron Ionization (EI) G3->G4 G5 Mass Spectrometry (SIM/Scan) G4->G5 G6 Quantification G5->G6

Figure 4: Analytical workflows for this compound.

Conclusion

This compound is an endogenous human metabolite with significant ties to the catecholamine and trace amine systems. Its role as a substrate for key enzymes like PNMT and MAO positions it as a potentially important modulator of monoaminergic neurotransmission. While its physiological concentrations in human fluids are yet to be definitively established, the analytical methodologies outlined in this guide provide a robust framework for its quantification. Further research into the precise physiological and pathological roles of this compound is warranted and will be greatly facilitated by the application of these advanced analytical techniques. This will undoubtedly contribute to a deeper understanding of its significance in human health and disease, and may unveil new opportunities for therapeutic intervention.

References

2-Amino-1-phenylethanol as a Noradrenaline Analogue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-phenylethanol (2-APE), also known as phenylethanolamine, is a primary amino alcohol that serves as the foundational structure for a class of biogenic amines and synthetic compounds with significant pharmacological activity.[1][2] Its structural similarity to the endogenous neurotransmitter noradrenaline (norepinephrine) makes it a molecule of considerable interest in medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of this compound, focusing on its role as a noradrenaline analogue, its chemical properties, synthesis, and its interaction with the adrenergic system. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound is a white solid with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1][2] It is soluble in water and ethanol. The presence of a chiral center at the carbinol carbon means that 2-APE can exist as two enantiomers, (R)-(-)-2-amino-1-phenylethanol and (S)-(+)-2-amino-1-phenylethanol.

Synthesis of this compound

Several synthetic routes to this compound have been described in the literature. One common method involves the aminolysis of styrene oxide.

Experimental Protocol: Synthesis of this compound from Styrene Oxide

Materials:

  • Styrene oxide

  • Aqueous ammonia (28-30%)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a sealed reaction vessel, dissolve styrene oxide in methanol.

  • Add an excess of concentrated aqueous ammonia to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the excess ammonia and methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water and extract the aqueous layer with diethyl ether to remove any unreacted styrene oxide.

  • The aqueous layer, containing the hydrochloride salt of the amino alcohol, can be basified to liberate the free amine, which can then be extracted with an organic solvent.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

This compound as a Noradrenaline Analogue

The structural resemblance of this compound to noradrenaline is the basis for its consideration as a noradrenaline analogue. Both molecules share a phenylethanolamine backbone, which is crucial for interaction with adrenergic receptors.

Noradrenaline is a catecholamine, characterized by the presence of a catechol moiety (a benzene ring with two hydroxyl groups at the 3 and 4 positions). This compound lacks these hydroxyl groups on the phenyl ring. This structural difference has a profound impact on its biological activity. The catechol hydroxyls are critical for high-affinity binding to adrenergic receptors.

Interaction with Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of catecholamines like noradrenaline and adrenaline. They are subdivided into two main groups, α and β, which are further classified into several subtypes (α₁, α₂, β₁, β₂, β₃). The interaction of a ligand with these receptors can be characterized by its binding affinity (Kᵢ or IC₅₀) and its functional activity as an agonist or antagonist (EC₅₀ or pD₂).

Quantitative Data on Adrenergic Receptor Interactions

Comprehensive quantitative data on the binding affinity and functional activity of the parent compound, this compound, at all adrenergic receptor subtypes is not extensively available in the public domain. Much of the research has focused on more complex derivatives. However, some data and qualitative statements have been reported.

One study found that racemic phenylethanolamine (this compound) has approximately 1/400th the affinity of epinephrine for the β₂ adrenergic receptor.[3] This indicates a significantly lower affinity for this receptor subtype compared to the endogenous ligand.

The following table summarizes the available quantitative data. It is important to note the significant gaps in the data for the parent this compound compound.

CompoundReceptor SubtypeBinding Affinity (Kᵢ/IC₅₀)Functional Activity (EC₅₀/pD₂)Reference
This compound β₂~400-fold lower than epinephrineNot Reported[3]
α₁, α₂, β₁, β₃Not ReportedNot Reported
Noradrenaline α₁HighPotent AgonistGeneral Pharmacology
α₂HighPotent AgonistGeneral Pharmacology
β₁HighPotent AgonistGeneral Pharmacology
β₂ModerateAgonistGeneral Pharmacology
β₃ModerateAgonistGeneral Pharmacology

Signaling Pathways

Noradrenaline and its analogues exert their effects by activating intracellular signaling cascades upon binding to adrenergic receptors. The specific pathway activated depends on the receptor subtype and the G protein to which it couples.

Noradrenaline_Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors (β1, β2, β3) α1 α1 Gq/11 Gq/11 α1->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ ↑ Intracellular PKC PKC DAG->PKC Activates α2 α2 Gi/o Gi/o α2->Gi/o Activates AC_i Adenylate Cyclase Gi/o->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i β β Gs Gs β->Gs Activates AC_s Adenylate Cyclase Gs->AC_s Activates cAMP_s cAMP AC_s->cAMP_s PKA PKA cAMP_s->PKA Activates

Caption: Signaling pathways of adrenergic receptors.

Experimental Protocols

To assess the activity of this compound as a noradrenaline analogue, two primary types of in vitro assays are employed: radioligand binding assays to determine affinity for the receptor, and functional assays to measure the cellular response upon receptor activation.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a representative method for determining the binding affinity (Kᵢ) of a test compound like this compound for an adrenergic receptor subtype.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the adrenergic receptor subtype of interest. Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound. Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration. Incubate->Separate Quantify Quantify the radioactivity of the bound ligand using a scintillation counter. Separate->Quantify Analyze Analyze the data to determine the IC50, from which the Ki can be calculated. Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes expressing the human adrenergic receptor of interest (e.g., α₁, β₂, etc.)

  • Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α₁, [³H]CGP-12177 for β)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a saturating concentration of a non-labeled antagonist.

    • Competitive Binding: Radioligand and serial dilutions of this compound.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the assay by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of 2-APE that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay (cAMP Accumulation)

This protocol describes a representative method for determining the functional activity (EC₅₀) of this compound at Gs- or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

cAMP_Assay_Workflow Start Start Cell_Culture Culture cells expressing the adrenergic receptor subtype of interest. Start->Cell_Culture Stimulation Stimulate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX). Cell_Culture->Stimulation Lysis Lyse the cells to release intracellular cAMP. Stimulation->Lysis Quantify_cAMP Quantify the amount of cAMP using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen). Lysis->Quantify_cAMP Analyze Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50. Quantify_cAMP->Analyze End End Analyze->End

Caption: Workflow for a cAMP functional assay.

Experimental Protocol: cAMP Accumulation Assay

Materials:

  • Cells stably or transiently expressing the human adrenergic receptor of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Forskolin (for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Cell lysis buffer (provided with the kit)

  • Microplate reader compatible with the assay kit

Procedure:

  • Cell Seeding: Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.

  • Cell Stimulation:

    • For Gs-coupled receptors (β-adrenergic receptors) : Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and varying concentrations of this compound.

    • For Gi-coupled receptors (α₂-adrenergic receptors) : Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor, a fixed concentration of forskolin (to stimulate basal cAMP production), and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol to release the intracellular cAMP.

  • cAMP Quantification: Perform the cAMP quantification assay following the kit's instructions. This typically involves a competitive immunoassay where the cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the raw assay signal for each sample into cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

This compound is a fundamental molecule for understanding the structure-activity relationships of adrenergic receptor ligands. While it serves as a structural analogue of noradrenaline, the absence of the catechol hydroxyl groups significantly reduces its affinity and likely its efficacy at adrenergic receptors. The available data, though limited for the parent compound, suggests that it is a very weak adrenergic agent. However, its chemical scaffold is a crucial starting point for the synthesis of a vast array of more potent and selective adrenergic agonists and antagonists. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and its derivatives, enabling researchers to further elucidate the intricate interactions between this class of compounds and the adrenergic system. Further research is warranted to fully characterize the pharmacological profile of this compound at all adrenergic receptor subtypes to provide a complete baseline for future drug development endeavors.

References

Chiral Properties of Beta-Hydroxyphenethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-hydroxyphenethylamine, also known as phenylethanolamine, is a biogenic trace amine that plays a significant role in neurotransmission and neuromodulation. Its structure, featuring a chiral center at the beta-carbon, gives rise to two distinct enantiomers: (R)-(-)- and (S)-(+)-beta-hydroxyphenethylamine. These stereoisomers, while chemically similar, exhibit marked differences in their pharmacological and physiological activities due to the stereospecific nature of their interactions with biological targets. This technical guide provides a comprehensive overview of the chiral properties of beta-hydroxyphenethylamine, focusing on its synthesis, enantioselective pharmacology, and the distinct signaling pathways modulated by each enantiomer. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the nuanced world of chiral pharmacology.

Data Presentation: Quantitative Pharmacological Data

The differential interaction of (R)- and (S)-beta-hydroxyphenethylamine with various receptors and transporters is a key aspect of their distinct pharmacological profiles. The following tables summarize the available quantitative data for each enantiomer.

EnantiomerReceptor/TransporterParameterValue (nM)Reference
(R)-(-)-beta-hydroxyphenethylamineHuman TAAR1ED₅₀~1800[1]
(S)-(+)-beta-hydroxyphenethylamineHuman TAAR1ED₅₀~1720[1]
Racemic beta-hydroxyphenethylamineDopamine Transporter (DAT)IC₅₀Less potent than amphetamine[2]

Experimental Protocols

Synthesis and Chiral Separation of Beta-Hydroxyphenethylamine Enantiomers

The synthesis of racemic beta-hydroxyphenethylamine can be achieved through various established methods. A common approach involves the reduction of ω-aminoacetophenone. The resolution of the racemic mixture into its constituent enantiomers is a critical step for studying their individual properties.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

A widely used method for the analytical and preparative separation of beta-hydroxyphenethylamine enantiomers is chiral HPLC.

  • Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), have proven effective for separating phenethylamine analogs.[3][4]

  • Mobile Phase: The choice of mobile phase is crucial for achieving optimal separation. A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.[4] For basic compounds like beta-hydroxyphenethylamine, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[4]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 254 nm) is commonly used.

  • Flow Rate: A flow rate of approximately 1 mL/min is generally suitable for analytical separations.[4]

  • Temperature: The separation is typically performed at ambient temperature, although temperature can be optimized to improve resolution.

Example Procedure:

  • Prepare a standard solution of racemic beta-hydroxyphenethylamine in the mobile phase.

  • Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the standard solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector.

  • The two enantiomers will elute at different retention times, allowing for their identification and quantification. The elution order will depend on the specific CSP and mobile phase used.

Radioligand Binding Assay for Receptor Affinity Determination

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. This protocol provides a general framework that can be adapted for assessing the binding of beta-hydroxyphenethylamine enantiomers to various receptors.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., adrenergic receptors, dopamine receptors) from cultured cells or tissue homogenates.

  • Radioligand: Select a suitable radiolabeled ligand (e.g., [³H]-prazosin for α₁-adrenergic receptors, [³H]-dihydroalprenolol for β-adrenergic receptors, [³H]-spiperone for D₂ dopamine receptors) that binds with high affinity and specificity to the target receptor.

  • Assay Buffer: Use a buffer that maintains the stability and functionality of the receptor and ligands.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (i.e., (R)- or (S)-beta-hydroxyphenethylamine).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways

The distinct pharmacological effects of the (R)- and (S)-enantiomers of beta-hydroxyphenethylamine arise from their differential modulation of intracellular signaling cascades. Below are diagrams illustrating the key signaling pathways influenced by these enantiomers.

TAAR1-Mediated Signaling

Both enantiomers of beta-hydroxyphenethylamine are agonists at the Trace Amine-Associated Receptor 1 (TAAR1).[1] Activation of this G-protein coupled receptor (GPCR) can lead to the activation of multiple downstream signaling pathways.

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEA β-OH-Phenethylamine (R or S enantiomer) TAAR1 TAAR1 PEA->TAAR1 G_protein Gs/Gq TAAR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Modulates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PKC PKC DAG->PKC Activates PKC->ERK Modulates ERK->CREB Phosphorylates Akt Akt Akt->CREB Modulates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates

Caption: TAAR1 signaling cascade initiated by beta-hydroxyphenethylamine.

Modulation of Dopaminergic Signaling

Beta-hydroxyphenethylamine can influence dopaminergic neurotransmission, although it is a less potent dopamine transporter (DAT) inhibitor than amphetamine.[2] Its effects are likely a combination of weak DAT inhibition and TAAR1-mediated modulation of dopamine release.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA β-OH-Phenethylamine DAT Dopamine Transporter (DAT) PEA->DAT Weakly Inhibits DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DA_synapse Synaptic Dopamine DA_cytosol->DA_synapse Efflux (via DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Postsynaptic_Signaling Postsynaptic Signaling DA_receptor->Postsynaptic_Signaling Activates Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_characterization Pharmacological Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Racemic β-OH-Phenethylamine Separation Chiral HPLC Separation Synthesis->Separation Enantiomers (R)- and (S)-Enantiomers Separation->Enantiomers Binding_Assay Radioligand Binding Assays (Adrenergic, Dopaminergic, etc.) Enantiomers->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation, Ca²⁺ flux) Enantiomers->Functional_Assay Quantitative_Data Determination of Ki, IC₅₀, ED₅₀ Binding_Assay->Quantitative_Data Functional_Assay->Quantitative_Data Pathway_Analysis Signaling Pathway Elucidation Functional_Assay->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Quantitative_Data->SAR_Analysis

References

Methodological & Application

Enantioselective Synthesis of 2-Amino-1-phenylethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-Amino-1-phenylethanol is a critical building block in the synthesis of numerous pharmaceutical compounds, where stereochemistry plays a pivotal role in therapeutic efficacy and safety.[1][2] Its applications span from being an intermediate in the production of analgesics and anti-inflammatory drugs to its use in biochemical research related to neurotransmitter function.[2] Historically, the resolution of racemic mixtures was a primary method for obtaining the pure enantiomers, often resulting in low overall yields.[1][3] This document outlines modern and efficient enantioselective synthetic routes to this compound, providing detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their needs. The two primary methods detailed are the oxazaborolidine-catalyzed reduction of 2-chloroacetophenone and the asymmetric hydrogenation of N-protected 2-aminoacetophenone.

Data Presentation: Comparison of Key Synthetic Routes

The following table summarizes the quantitative data for the two primary enantioselective methods described in this document, allowing for a direct comparison of their efficiency and stereoselectivity.

MethodCatalystSubstrateProduct IntermediateYieldEnantiomeric Excess (ee)Reference
Oxazaborolidine-Catalyzed Reduction(S)-α,α-diphenyl-2-prolinol-based oxazaborolidine2-Chloroacetophenone(S)-2-Chloro-1-phenylethanolGood93-97%[4]
Asymmetric Hydrogenation (Noyori)Chiral Ruthenium ComplexN-Succinimido-2-aminoacetophenone(S)-N-(2-hydroxy-2-phenylethyl)succinimideVery Good98%[5]

Experimental Protocols

Method 1: Oxazaborolidine-Catalyzed Asymmetric Reduction

This method involves the enantioselective reduction of 2-chloroacetophenone using a chiral oxazaborolidine catalyst and borane, followed by amination to yield the final product.[3][4][6] The stereochemistry of the resulting alcohol is predictable based on the catalyst used.[6]

Part A: Synthesis of (S)-2-Chloro-1-phenylethanol

Materials:

  • 2-Chloroacetophenone

  • (S)-α,α-diphenyl-2-prolinol

  • Borane-dimethyl sulfide complex (BH3·DMS) or Borane-THF complex (BH3·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium sulfate, anhydrous

  • Nitrogen gas atmosphere

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (S)-α,α-diphenyl-2-prolinol (0.05 eq) in anhydrous THF.

  • To this solution, add borane-dimethyl sulfide complex (0.05 eq) dropwise at room temperature under a nitrogen atmosphere. Stir the mixture for 1 hour to form the oxazaborolidine catalyst.[6]

  • Reduction Reaction: In a separate flask, dissolve 2-chloroacetophenone (1.0 eq) in anhydrous THF.

  • Cool the catalyst solution to 0-5 °C.

  • Slowly add the 2-chloroacetophenone solution to the catalyst solution, followed by the dropwise addition of borane-dimethyl sulfide complex (0.6-1.0 eq) while maintaining the temperature below 5 °C. The rate of addition is crucial for achieving high enantioselectivity.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude (S)-2-chloro-1-phenylethanol can be purified by column chromatography to yield a product with an enantiomeric excess in the range of 93-97%.[4]

Part B: Amination of (S)-2-Chloro-1-phenylethanol

Materials:

  • (S)-2-Chloro-1-phenylethanol

  • Ammonium hydroxide (30%)

  • Methanol

Procedure:

  • Dissolve the purified (S)-2-chloro-1-phenylethanol in methanol.

  • Add a large excess of 30% ammonium hydroxide.[3]

  • Stir the reaction mixture at room temperature for 2-3 days, monitoring the progress by TLC.[3]

  • Upon completion, evaporate the methanol under reduced pressure.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to obtain crude (S)-2-Amino-1-phenylethanol with a high enantiomeric excess.[3]

Method 2: Asymmetric Hydrogenation of N-Succinimido-2-aminoacetophenone

This approach involves the conversion of 2-chloroacetophenone to an N-protected amino ketone, which is then asymmetrically hydrogenated using a chiral ruthenium catalyst.[5] This method has been reported to achieve a very high enantiomeric excess of 98%.[5]

Part A: Synthesis of N-Succinimido-2-aminoacetophenone

Materials:

  • 2-Chloroacetophenone

  • Potassium succinimide

  • Acetonitrile, anhydrous

Procedure:

  • In a round-bottom flask, suspend potassium succinimide in anhydrous acetonitrile.

  • Add a solution of 2-chloroacetophenone in anhydrous acetonitrile.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by recrystallization or column chromatography to obtain N-succinimido-2-aminoacetophenone.

Part B: Asymmetric Hydrogenation

Materials:

  • N-Succinimido-2-aminoacetophenone

  • Chiral Ruthenium complex (e.g., Ru(ligand)(S,S)-DPEN)

  • Potassium tert-butoxide

  • Methanol

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve N-succinimido-2-aminoacetophenone, the chiral ruthenium catalyst, and potassium tert-butoxide in methanol.[3]

  • Pressurize the reactor with hydrogen gas (e.g., 60 psig).[3]

  • Stir the reaction at a controlled temperature (e.g., 30 °C) until hydrogen uptake ceases.[3]

  • Carefully vent the reactor and concentrate the reaction mixture.

  • The resulting (S)-N-(2-hydroxy-2-phenylethyl)succinimide can be purified, yielding a product with an ee of 98%.[5]

Part C: Hydrolysis to (S)-2-Amino-1-phenylethanol

Materials:

  • (S)-N-(2-hydroxy-2-phenylethyl)succinimide

  • Dilute aqueous base (e.g., NaOH or KOH)

Procedure:

  • Dissolve the succinimido alcohol in a suitable solvent and add the dilute aqueous base.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product.

  • Dry and concentrate the organic extracts to yield (S)-2-Amino-1-phenylethanol with excellent enantioselectivity.[5]

Visualizations

Logical Workflow for Enantioselective Synthesis

G cluster_0 Method 1: Oxazaborolidine-Catalyzed Reduction cluster_1 Method 2: Asymmetric Hydrogenation A 2-Chloroacetophenone B Asymmetric Reduction (Oxazaborolidine, BH3) A->B C (S)-2-Chloro-1-phenylethanol (ee: 93-97%) B->C D Amination (NH4OH) C->D E (S)-2-Amino-1-phenylethanol D->E F 2-Chloroacetophenone G N-Substitution (Potassium Succinimide) F->G H N-Succinimido-2-aminoacetophenone G->H I Asymmetric Hydrogenation (Chiral Ru Catalyst, H2) H->I J (S)-N-(2-hydroxy-2-phenylethyl)succinimide (ee: 98%) I->J K Hydrolysis (Base) J->K L (S)-2-Amino-1-phenylethanol K->L

Caption: Comparative workflow of two primary enantioselective routes to this compound.

Catalytic Cycle of Oxazaborolidine-Catalyzed Ketone Reduction

G catalyst Chiral Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination ketone Prochiral Ketone (2-Chloroacetophenone) transition_state Transition State (Ketone Coordination) ketone->transition_state borane Borane (BH3) borane->complex complex->transition_state Coordination product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Release product Chiral Alcohol ((S)-2-Chloro-1-phenylethanol) product_complex->product

Caption: Simplified catalytic cycle for the enantioselective reduction of a ketone.

References

Application Notes and Protocols for the Synthesis of Chiral 2-Amino-1-phenylethanol via Borane Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 2-amino-1-phenylethanol and its derivatives are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various therapeutic agents. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit distinct pharmacological activities. Asymmetric synthesis, therefore, is a critical tool for producing enantiomerically pure forms of these compounds. Among the various synthetic strategies, the enantioselective reduction of prochiral ketones using borane, particularly when catalyzed by chiral oxazaborolidines (a method known as the Corey-Bakshi-Shibata or CBS reduction), stands out as a highly efficient and reliable method for establishing the desired stereocenter.[1][2] This document provides detailed application notes and protocols for the synthesis of chiral this compound through this methodology.

Reaction Principle and Signaling Pathway

The enantioselective reduction of a prochiral ketone, such as a precursor to this compound, is achieved by employing a chiral catalyst that directs the delivery of a hydride from a borane reagent to one face of the carbonyl group preferentially. The most common and effective catalysts for this transformation are chiral oxazaborolidines, which are typically derived from chiral β-amino alcohols like (S)-diphenylprolinol.[1][3]

The catalytic cycle can be summarized as follows:

  • Catalyst Activation: The borane reagent (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.[2]

  • Substrate Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric hindrance between its substituents and the catalyst's chiral framework.[1]

  • Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon of the ketone via a six-membered ring transition state.[2] The chiral environment of the catalyst dictates the facial selectivity of this hydride transfer, leading to the formation of one enantiomer of the corresponding alcohol preferentially.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane intermediate is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle. A final workup step is required to hydrolyze the alkoxyborane and yield the chiral alcohol product.

Reaction_Pathway Prochiral_Ketone Prochiral Ketone (e.g., 2-Chloroacetophenone) Activated_Complex Catalyst-Borane-Ketone Complex Prochiral_Ketone->Activated_Complex Catalyst Chiral Oxazaborolidine Catalyst Catalyst->Activated_Complex Borane Borane Reagent (BH₃·THF) Borane->Activated_Complex Intermediate Alkoxyborane Intermediate Activated_Complex->Intermediate Hydride Transfer Chiral_Alcohol Chiral Chlorohydrin Intermediate->Chiral_Alcohol Catalyst Regeneration Workup Workup (e.g., HCl, MeOH) Chiral_Alcohol->Workup Amination Amination (e.g., NH₄OH) Chiral_Alcohol->Amination Final_Product Chiral this compound Amination->Final_Product Experimental_Workflow Start Start Setup Prepare Inert Atmosphere (Nitrogen/Argon) Start->Setup Catalyst_Prep In situ Catalyst Generation (Chiral Amino Alcohol + Borane source) Setup->Catalyst_Prep Reduction Slow Addition of Ketone Substrate at Controlled Temp. Catalyst_Prep->Reduction Stir Stir Reaction Mixture (e.g., 30 min) Reduction->Stir Quench Quench Reaction (e.g., Methanol) Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purify Intermediate (e.g., Chromatography/Distillation) Workup->Purification Amination Convert to Amino Alcohol (e.g., Reaction with NH₄OH) Purification->Amination Final_Purification Final Purification (e.g., Recrystallization) Amination->Final_Purification Analysis Characterization & Analysis (NMR, HPLC for ee) Final_Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: 2-Amino-1-phenylethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 2-amino-1-phenylethanol is a valuable and versatile chiral building block in modern organic synthesis. Its vicinal amino alcohol functionality serves as a crucial chiral synthon for the preparation of a wide range of biologically active molecules and chiral ligands for asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations, offering insights into its role in pharmaceutical development and fine chemical synthesis. The ability to utilize this compound as a chiral auxiliary or as a precursor for chiral catalysts makes it a cornerstone in the construction of complex molecular architectures with high enantiopurity.[1][2]

I. Asymmetric Reduction of Prochiral Ketones using Chiral Oxazaborolidine Catalysts Derived from this compound

One of the most powerful applications of this compound is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. The amino alcohol is used to generate a chiral oxazaborolidine catalyst in situ, which then mediates the enantioselective reduction of a ketone to the corresponding chiral secondary alcohol with high enantiomeric excess (ee).[3][4]

Experimental Workflow: In Situ Generation of Oxazaborolidine Catalyst and Asymmetric Ketone Reduction

G cluster_prep Catalyst Preparation (In Situ) cluster_reduction Asymmetric Reduction prep_start Start: (1R,2S)-2-Amino-1-phenylethanol in anhydrous THF add_borane Add Borane Solution (e.g., BMS) dropwise at 0°C prep_start->add_borane stir Stir at 0°C for 30 min, then at RT for 1-2h add_borane->stir catalyst Chiral Oxazaborolidine Catalyst Solution stir->catalyst add_catalyst Add in situ generated catalyst solution catalyst->add_catalyst ketone Prochiral Ketone in anhydrous THF cool Cool ketone solution to specified temperature ketone->cool cool->add_catalyst add_reducing_agent Add Borane Solution (reducing agent) dropwise add_catalyst->add_reducing_agent reaction Stir until completion (monitor by TLC) add_reducing_agent->reaction quench Quench reaction (e.g., with Methanol) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify product Chiral Secondary Alcohol purify->product

Figure 1: Workflow for Asymmetric Ketone Reduction.
Protocol 1: Asymmetric Reduction of Acetophenone

This protocol describes the in situ preparation of a chiral oxazaborolidine catalyst from (1R,2S)-(-)-2-amino-1-phenylethanol and its use in the asymmetric reduction of acetophenone.

Materials:

  • (1R,2S)-(-)-2-amino-1-phenylethanol

  • Borane-dimethyl sulfide complex (BMS, 10 M solution)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (1R,2S)-(-)-2-amino-1-phenylethanol (e.g., 0.1 mmol, 10 mol%).

    • Dissolve the amino alcohol in anhydrous THF (e.g., 5 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add borane-dimethyl sulfide complex (BMS, 0.12 mmol, 1.2 eq relative to the amino alcohol) dropwise to the stirred solution. Hydrogen gas will evolve.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The resulting clear solution is the in situ generated oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve acetophenone (1.0 mmol) in anhydrous THF (10 mL).

    • Cool the ketone solution to the desired temperature (e.g., room temperature or lower for higher enantioselectivity).

    • Add the prepared catalyst solution to the ketone solution via cannula.

    • Slowly add BMS (1.2 mmol, 1.2 eq relative to the ketone) dropwise to the reaction mixture over 10-15 minutes.

    • Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of methanol (5 mL).

    • Stir for 30 minutes, then remove the solvent under reduced pressure.

  • Workup and Purification:

    • Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the chiral 1-phenylethanol.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Quantitative Data: Asymmetric Reduction of Various Ketones

The following table summarizes representative data for the asymmetric reduction of various prochiral ketones using an in situ generated oxazaborolidine catalyst from a chiral amino alcohol.

EntryKetone SubstrateCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)Configuration
1Acetophenone1025>9591R
2Propiophenone1025>9594R
3α-Tetralone1025>9585R
42-Chloroacetophenone1025>9598S
51-Indanone1009296R

Data compiled from representative literature.[2] Actual results may vary based on specific reaction conditions and purity of reagents.

II. Enantioselective Addition of Diethylzinc to Aldehydes

Derivatives of this compound can serve as highly effective chiral ligands for the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction is a fundamental C-C bond-forming process that produces valuable chiral secondary alcohols.

Experimental Workflow: Diethylzinc Addition to Aldehydes

G cluster_catalyst Catalyst Formation cluster_addition Enantioselective Addition ligand Chiral Amino Alcohol Ligand (derived from this compound) solvent1 Anhydrous Solvent (e.g., Hexane or Toluene) ligand->solvent1 add_ti Add Ti(O-iPr)₄ Stir at RT solvent1->add_ti catalyst_complex Chiral Titanium Complex add_ti->catalyst_complex cool Cool to 0°C catalyst_complex->cool add_et2zn Add Diethylzinc (Et₂Zn) Stir for 30 min cool->add_et2zn add_aldehyde Add Aldehyde dropwise add_et2zn->add_aldehyde reaction Stir at 0°C until completion (monitor by TLC) add_aldehyde->reaction quench Quench with saturated NH₄Cl solution reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify product Chiral Secondary Alcohol purify->product

Figure 2: Workflow for Enantioselective Diethylzinc Addition.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the enantioselective ethylation of benzaldehyde using a chiral ligand derived from this compound.

Materials:

  • Chiral amino alcohol ligand (e.g., N,N-dialkyl derivative of this compound)

  • Titanium (IV) isopropoxide (Ti(O-iPr)₄)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Hexane or Toluene

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.2 mmol, 20 mol%) in anhydrous hexane (2.5 mL).

    • Add Ti(O-iPr)₄ (0.35 mmol, 1.4 eq relative to the aldehyde) and stir the mixture at room temperature for 30 minutes.[5]

  • Enantioselective Addition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the diethylzinc solution (3.0 mmol, 3.0 eq relative to the aldehyde) dropwise. The solution will typically turn yellow.[5]

    • Stir the mixture at 0 °C for an additional 30 minutes.

    • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

    • Continue stirring at 0 °C until the reaction is complete (typically 2-24 hours, monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the chiral 1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Quantitative Data: Enantioselective Diethylzinc Addition to Various Aldehydes

The following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes using a chiral ligand derived from an amino alcohol.

EntryAldehyde SubstrateLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)Configuration
1Benzaldehyde2009582S
24-Chlorobenzaldehyde2009285S
34-Methoxybenzaldehyde2009678S
42-Naphthaldehyde2008880S
5Cinnamaldehyde2009075S

Data compiled from representative literature.[6] Actual results may vary based on the specific ligand structure and reaction conditions.

III. Application in Pharmaceutical Synthesis: Modulation of Neurotransmitter Pathways

Derivatives of this compound are structurally similar to endogenous monoamine neurotransmitters like norepinephrine and dopamine.[7][8] As such, synthetic derivatives are often developed as therapeutic agents that interact with components of these signaling pathways. A key target is the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT increases the concentration and duration of dopamine in the synapse, a mechanism relevant to the treatment of various neurological and psychiatric disorders.[1]

Signaling Pathway: Modulation of Dopamine Transporter (DAT) Activity

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine Phenylethanolamine_Derivative Phenylethanolamine Derivative DAT Dopamine Transporter (DAT) Phenylethanolamine_Derivative->DAT Inhibition DAT->Dopamine Internalization Postsynaptic_Receptor Postsynaptic Dopamine Receptor Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Activation Synaptic_Cleft Synaptic_Cleft Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->Postsynaptic_Receptor Binding

References

Application Notes and Protocols: 2-Amino-1-phenylethanol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-1-phenylethanol is a versatile chiral organic compound that serves as a crucial building block in pharmaceutical development.[1][2] As the parent compound of the phenylethanolamine class, its structure is analogous to neurotransmitters like norepinephrine.[3][4] Its primary value lies in its chiral nature, containing both an amino and a hydroxyl group, which makes it an important intermediate for the asymmetric synthesis of a wide range of enantiomerically pure pharmaceuticals.[1][5][6] These applications span from the creation of analgesics and anti-inflammatory drugs to highly selective β-adrenergic receptor agonists.[1][7] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound.

Application Note 1: A Core Chiral Building Block for Drug Synthesis

This compound is widely employed as a chiral synthon or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereocenter is foundational for developing drugs where specific enantiomers are required to ensure therapeutic efficacy and minimize side effects.[2] The molecule's amino and hydroxyl groups offer reactive sites for further chemical modifications, allowing for the construction of more complex drug molecules.

Key Pharmaceutical Applications:

  • Adrenergic Agonists: The phenylethanolamine scaffold is central to many β-adrenergic agonists used to treat conditions like asthma and cerebrovascular insufficiency.[8][9] Derivatives include Bamethan, Isoxsuprine, and Nylidrin.[8]

  • Analgesics and Anti-inflammatory Agents: The compound serves as a starting material or key intermediate in the development of novel pain relievers and anti-inflammatory drugs.[1]

  • Neurotransmitter Modulation: Due to its structural similarity to norepinephrine, its derivatives are studied for their potential to modulate neurotransmitter function and treat neurological disorders.[3][10]

  • Antimalarial Agents: Research has shown that certain derivatives of this compound exhibit antimalarial activity against Plasmodium falciparum.[3]

Logical Workflow: From Building Block to API

A This compound (Chiral Precursor) B Chemical Modification (e.g., N-Alkylation, Esterification) A->B C Intermediate Derivative B->C D Further Synthetic Steps & Purification C->D E Final Active Pharmaceutical Ingredient (API) D->E

Caption: General workflow for utilizing this compound as a chiral precursor in API synthesis.

Application Note 2: Scaffold for β2-Adrenoceptor Agonists

The this compound scaffold is particularly significant in the discovery of β2-adrenoceptor agonists, which are critical bronchodilators for asthma treatment.[7][9] Biased agonism, where a ligand preferentially activates either G protein-dependent or β-arrestin-dependent signaling pathways, is a key area of modern pharmacology.[11] Researchers have synthesized and screened libraries of this compound derivatives to identify biased ligands that can offer improved therapeutic effects with fewer side effects, such as receptor desensitization.[11] For example, studies have identified compounds with the 2-amino-2-phenylethanol scaffold that show high selectivity for the β2-adrenoceptor over the β1 subtype, making them promising candidates for oral antiasthmatic agents.[7][9]

Signaling Pathway: β2-Adrenoceptor Agonist Action

cluster_0 Cell Membrane B2AR β2-Adrenoceptor (GPCR) G Gs Protein B2AR->G Activates Arr β-Arrestin B2AR->Arr Recruits AC Adenylyl Cyclase G->AC Activates cAMP cAMP Production AC->cAMP Catalyzes Desens Receptor Desensitization & Internalization Arr->Desens Ligand This compound Derivative (Agonist) Ligand->B2AR Binds PKA Protein Kinase A cAMP->PKA Response Therapeutic Effect (e.g., Bronchodilation) PKA->Response

Caption: Simplified signaling pathways for β2-adrenoceptor agonists derived from this compound.

Protocol 1: Enantioselective Synthesis of this compound

This protocol details an efficient method for synthesizing optically active this compound via the enantioselective reduction of 2-chloroacetophenone followed by amination. This "CBS reduction" uses a chiral oxazaborolidine catalyst.[12][13]

Experimental Workflow

Start Start: 2-Chloroacetophenone Step1 Step 1: Asymmetric Reduction - Oxazaborolidine Catalyst - Borane (BH3·THF) Start->Step1 Product1 Intermediate: (S)-(+)-2-Chloro-1-phenylethanol Step1->Product1 Step2 Step 2: Amination - Methanol Solvent - Aqueous NH4OH (30%) Product1->Step2 End Final Product: (S)-(+)-2-Amino-1-phenylethanol Step2->End

Caption: Workflow for the enantioselective synthesis of this compound.

Methodology:

  • Catalyst Preparation: Prepare the chiral oxazaborolidine catalyst in situ or use a commercially available solution.

  • Asymmetric Reduction:

    • In a flame-dried, inert atmosphere (e.g., Argon or Nitrogen) reactor, charge the oxazaborolidine catalyst.

    • Add a solution of borane complex (e.g., BH3·THF or BH3·DMS).

    • Cool the mixture to the desired temperature (e.g., 0-25 °C).

    • Slowly add a solution of 2-chloroacetophenone in an appropriate solvent (e.g., THF) to the catalyst-borane mixture over a period of time to control the reaction exotherm and selectivity.[13] The rate of addition can be critical for achieving high enantioselectivity.[13]

    • Monitor the reaction to completion using a suitable analytical technique (e.g., HPLC or TLC).

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of methanol.

    • Concentrate the mixture under reduced pressure.

    • Perform an aqueous work-up (e.g., with dilute acid) and extract the product, (S)-(+)-2-chloro-1-phenylethanol, into an organic solvent.

    • Dry the organic layer (e.g., over Na2SO4 or MgSO4), filter, and concentrate to yield the crude chloro alcohol.

  • Amination:

    • Dissolve the crude chloro alcohol in methanol.

    • Add a large excess of 30% aqueous ammonium hydroxide (NH4OH).[13]

    • Stir the mixture at room temperature for 2-3 days until the reaction is complete (monitored by HPLC or TLC).[13]

  • Isolation:

    • Concentrate the reaction mixture to remove methanol and excess ammonia.

    • Perform an appropriate work-up and extraction to isolate the final product, this compound.

    • The product can be further purified by crystallization or chromatography if necessary.

Quantitative Data:

ParameterValue / ConditionReference
Substrate2-Chloroacetophenone[12][13]
CatalystOxazaborolidine[12][13]
Reducing AgentBorane (BH3)[12][13]
Substrate/Catalyst Ratio>20:1 (for commercial viability)[13]
Chloro Alcohol YieldGood[12][14]
Chloro Alcohol ee93-97%[12][13][14]
Amino Alcohol YieldGood[12][13]
Final Amino Alcohol eeHigh (>98% in some methods)[12][14]

Protocol 2: Synthesis from Styrene Oxide

This protocol outlines a regioselective synthesis of this compound starting from 2-phenyloxirane (styrene oxide).[15]

Methodology:

  • Reaction Setup:

    • To a stirred solution of 2-phenyloxirane (1.0 g, 8.31 mmol) in anhydrous tetrahydrofuran (THF), add sodium bis(trimethylsilyl)amide (1 M solution in THF, 29.08 mL, 29.08 mmol) at 0-5 °C.[15]

  • Reaction Execution:

    • Allow the mixture to warm to 25 °C and stir for 20 hours.[15]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]

  • Quenching:

    • Once the reaction is complete, quench the mixture with water (2.5 mL) and stir for an additional 5 hours.[15]

  • Extraction and Purification:

    • Reduce the solvent volume by approximately 75% via distillation under reduced pressure.[15]

    • Extract the product with dichloromethane (2 x 10 mL).[15]

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.[15]

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.[15]

Quantitative Data:

ParameterValue / ConditionReference
Starting MaterialStyrene oxide[15]
ReagentSodium bis(trimethylsilyl)amide[15]
SolventAnhydrous THF[15]
Reaction Time20 hours (main), 5 hours (quench)[15]
Reaction Temperature0-25 °C[15]
Final Product Yield81%[15]

References

Application Notes and Protocols for 2-Amino-1-phenylethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)- or (1S,2R)-2-Amino-1-phenylethanol and its derivatives are highly effective chiral auxiliaries in asymmetric synthesis. These compounds are typically converted into rigid heterocyclic structures, most notably oxazolidinones, which are then covalently attached to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically enriched products. This approach is particularly valuable in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereoisomerism.

The primary application of 2-amino-1-phenylethanol-derived auxiliaries is in the diastereoselective alkylation of enolates and asymmetric aldol reactions. The resulting products can then be cleaved to yield chiral carboxylic acids, alcohols, aldehydes, and other valuable building blocks, while the chiral auxiliary can often be recovered and reused.

Principle of the Method

The core principle behind using this compound as a chiral auxiliary lies in its conversion to a chiral oxazolidinone. This is typically achieved by reacting the amino alcohol with phosgene or a phosgene equivalent. The resulting oxazolidinone can then be N-acylated with a desired carboxylic acid derivative.

Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated (Z)-enolate. The stereocenter on the oxazolidinone ring, originating from the this compound, effectively blocks one face of the enolate. This steric hindrance directs the approach of an electrophile (e.g., an alkyl halide or an aldehyde) to the opposite face, resulting in a highly diastereoselective transformation. Finally, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound.

Asymmetric Alkylation

Asymmetric alkylation using this compound-derived oxazolidinones is a robust method for the synthesis of α-substituted chiral carboxylic acids. The high degree of diastereoselectivity is achieved through the formation of a rigid enolate structure where the phenyl group of the auxiliary directs the incoming electrophile.

Quantitative Data for Asymmetric Alkylation
EntryElectrophile (R-X)Product Diastereomeric Ratio (d.r.)Yield (%)Reference
1Benzyl bromide>99:195[1]
2Allyl iodide98:277[2]
3Methyl iodide>99:192[1]
4Propargyl bromide95:585General Evans Auxiliary Data
5Ethyl iodide97:390General Evans Auxiliary Data
Experimental Protocol: Asymmetric Alkylation

Step 1: Synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone from (1R,2S)-Norephedrine (a close analog of this compound)

  • Materials: (1R,2S)-(-)-Norephedrine, diethyl carbonate, potassium carbonate.

  • Procedure:

    • To a solution of (1R,2S)-(-)-norephedrine (1.0 eq) in diethyl carbonate (excess) is added potassium carbonate (0.15 eq).

    • The mixture is heated to reflux under a nitrogen atmosphere for 18-24 hours.

    • The reaction mixture is cooled to room temperature and the excess diethyl carbonate is removed under reduced pressure.

    • The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3x).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as a white solid.[3]

Step 2: N-Acylation of the Chiral Auxiliary

  • Materials: (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, anhydrous THF, n-butyllithium (n-BuLi), propionyl chloride.

  • Procedure:

    • A solution of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

    • n-BuLi (1.05 eq) is added dropwise, and the mixture is stirred for 15 minutes.

    • Propionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 30 minutes at -78 °C before warming to room temperature.

    • The reaction is quenched with saturated aqueous ammonium chloride and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude N-propionyl oxazolidinone is purified by flash chromatography.

Step 3: Diastereoselective Alkylation

  • Materials: N-propionyl oxazolidinone, anhydrous THF, sodium hexamethyldisilazide (NaHMDS), benzyl bromide.

  • Procedure:

    • A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

    • NaHMDS (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate.

    • Benzyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours.

    • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

    • The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by flash chromatography.[2]

Step 4: Cleavage of the Chiral Auxiliary

  • Materials: Alkylated N-acyl oxazolidinone, THF, water, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂).

  • Procedure:

    • The alkylated product (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

    • A solution of LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq) in water is added dropwise.

    • The reaction is stirred at 0 °C for 1-2 hours, then at room temperature for an additional 1-2 hours.

    • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

    • The THF is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane to recover the chiral auxiliary.

    • The aqueous layer is then acidified with HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.

Asymmetric Aldol Reaction

The use of this compound-derived oxazolidinone auxiliaries in asymmetric aldol reactions provides a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of polyketide natural products and other complex molecules.

Quantitative Data for Asymmetric Aldol Reactions
EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Isobutyraldehyde>99:185-95[4]
2Benzaldehyde>99:180-90[4]
3Propionaldehyde98:288General Evans Auxiliary Data
4Acetaldehyde95:582General Evans Auxiliary Data
52-Benzyloxyacetaldehyde3:1 (Evans syn:non-Evans syn)98[5]
Experimental Protocol: Asymmetric Aldol Reaction

Step 1 & 2: Synthesis and N-Acylation of the Chiral Auxiliary

  • Follow the procedures outlined in the Asymmetric Alkylation section.

Step 3: Diastereoselective Aldol Reaction

  • Materials: N-propionyl oxazolidinone, anhydrous dichloromethane, di-n-butylboron triflate (Bu₂BOTf), triethylamine (TEA), benzaldehyde.

  • Procedure:

    • A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C under an argon atmosphere.

    • Bu₂BOTf (1.1 eq) is added dropwise, followed by the dropwise addition of TEA (1.2 eq). The mixture is stirred for 30 minutes at 0 °C.

    • The reaction is cooled to -78 °C, and benzaldehyde (1.2 eq) is added dropwise.

    • The mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

    • The reaction is quenched by the addition of a pH 7 phosphate buffer.

    • The mixture is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product. The product is purified by flash chromatography.

Step 4: Cleavage of the Chiral Auxiliary

  • Follow the procedure outlined in the Asymmetric Alkylation section to obtain the chiral β-hydroxy carboxylic acid. Alternatively, reduction with agents like lithium borohydride can yield the corresponding chiral 1,3-diol.

Visualizations

Asymmetric_Alkylation_Workflow cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage and Recovery A This compound B Oxazolidinone Formation A->B e.g., (EtO)2CO C N-Acylation B->C e.g., Acyl Chloride D N-Acyl Oxazolidinone C->D E Enolate Formation D->E Base (e.g., NaHMDS) F Alkylation E->F Electrophile (R-X) G Alkylated Product (Diastereomer Mixture) F->G H Auxiliary Cleavage G->H e.g., LiOH/H2O2 I Chiral Product H->I J Recovered Auxiliary H->J Aldol_Reaction_Mechanism cluster_0 Chelated Enolate Formation cluster_1 Stereoselective Aldol Addition cluster_2 Product Formation start N-Acyl Oxazolidinone enolate Chelated (Z)-Enolate start->enolate Bu2BOTf, Base transition_state Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde (R'CHO) aldehyde->transition_state product Aldol Adduct transition_state->product Diastereoselective Attack workup Workup product->workup final_product β-Hydroxy Adduct workup->final_product

References

Application Notes: Synthesis of 2-Amino-1-phenylethanol from Styrene Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-1-phenylethanol is a crucial chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is present in a number of adrenergic agonists and antagonists. A common and direct method for its preparation is the aminolysis of styrene oxide, which involves the ring-opening of the epoxide with ammonia. This reaction, while straightforward in principle, presents challenges in terms of regioselectivity and chemoselectivity. The nucleophilic attack of ammonia can occur at either of the two carbons of the epoxide ring, leading to the desired this compound and its regioisomer, 1-amino-2-phenylethanol. Furthermore, the primary amine product can react with another molecule of styrene oxide, leading to the formation of secondary and tertiary amine byproducts.[1][2] Controlling these side reactions is paramount to achieving a high yield and purity of the desired product.

This document provides detailed protocols for the synthesis of this compound from styrene oxide, summarizing key quantitative data and visualizing the experimental workflow and reaction mechanism.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound from Styrene Oxide

MethodNitrogen SourceSolventKey ConditionsYieldPurity/SelectivityReference
AmmonolysisAqueous AmmoniaMethanolNot specified~70% (crude), 43% (after purification)Contains 3.5% regioisomer before purification.[3][4]
Aminolysis with SilylamideSodium bis(trimethylsilyl)amideTetrahydrofuran0-25°C, 20 hours81%High regioselectivity[5]
Ammonolysis with Acid AdditiveAmmonia, Methanesulfonic acidEthanol[C] ≤ 40 mMHighHighly selective[2]
Catalytic AminolysisAnilineNot specified (over solid acid catalysts)308 KUp to 99% conversion98% selectivity for the desired regioisomer[6]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₈H₁₁NO[7][8]
Molecular Weight137.18 g/mol [7][8]
Melting Point61-62 °C[3][4]
AppearanceWhite to orange to green powder/crystal[9]
¹H NMR
SolventWater, pH 7.0[8]
Chemical Shifts (ppm)7.47 (m, 5H), 5.03 (dd, 1H), 3.31 (dd, 1H), 3.23 (dd, 1H)[8]
¹³C NMR
SolventNot specified[10]
Data not available in search results
IR Spectrum
Data not available in search results[10]

Experimental Protocols

Protocol 1: Ammonolysis of Styrene Oxide with Aqueous Ammonia

This protocol is adapted from a method described for the preparation of optically active this compound.[3][4]

Materials and Reagents:

  • Styrene oxide

  • Aqueous ammonia

  • Methanol

  • Ethyl acetate

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve styrene oxide in methanol.

  • Add aqueous ammonia to the solution. The reaction mixture is then stirred, likely at an elevated temperature, although specific conditions were not detailed in the provided abstract.[3][4]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification via HCl Salt Crystallization: a. Dissolve the crude product in ethyl acetate. b. Add a solution of HCl in ethyl acetate to precipitate the hydrochloride salt of this compound. c. Filter the suspension to collect the salt and wash with cold ethyl acetate.

  • Liberation of the Free Base: a. Suspend the HCl salt in a mixture of toluene and water. b. Add a sufficient amount of an aqueous base (e.g., 30% NaOH) to neutralize the salt and raise the pH. c. Heat the mixture (e.g., to 55°C) and separate the organic and aqueous phases. d. Extract the aqueous phase with toluene. e. Combine the organic phases, dry over a drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure to yield the purified this compound.[3][4]

Protocol 2: Synthesis using Sodium bis(trimethylsilyl)amide

This procedure offers a highly regioselective method for the synthesis of this compound.[5]

Materials and Reagents:

  • Styrene oxide (2-phenyloxirane)

  • Sodium bis(trimethylsilyl)amide (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of styrene oxide (1 g, 8.31 mmol) in anhydrous THF, add sodium bis(trimethylsilyl)amide (1 M solution in THF, 29.08 mL, 29.08 mmol) at 0-5 °C.[5]

  • Allow the resulting mixture to warm to 25 °C and stir for 20 hours. Monitor the reaction completion by TLC.[5]

  • Quench the reaction by adding water (2.5 mL) and continue stirring for an additional 5 hours.[5]

  • Reduce the volume of the solvent to one-fourth by distillation under reduced pressure.[5]

  • Extract the product from the reaction mixture with dichloromethane (2 x 10 mL).[5]

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound as a pale yellow solid.[5]

Visualizations

G Experimental Workflow for the Synthesis of this compound StyreneOxide Styrene Oxide Reaction Reaction (Stirring at specified temperature) StyreneOxide->Reaction Ammonia Ammonia Source (e.g., aq. NH₃ or NaHMDS) Ammonia->Reaction Solvent Solvent (e.g., Methanol or THF) Solvent->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Extraction (e.g., with Dichloromethane) Quenching->Extraction Drying Drying (e.g., over Na₂SO₄) Extraction->Drying Concentration Solvent Removal (under reduced pressure) Drying->Concentration Purification Purification (Column Chromatography or Crystallization as HCl salt) Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

G Reaction Mechanism of Styrene Oxide Ammonolysis cluster_reactants Reactants StyreneOxide Styrene Oxide DesiredProduct This compound (Major Product) StyreneOxide->DesiredProduct Path A: Attack at less substituted carbon SideProduct 1-Amino-2-phenylethanol (Minor Product) StyreneOxide->SideProduct Path B: Attack at more substituted carbon Ammonia NH₃ Ammonia->StyreneOxide Nucleophilic Attack

Caption: Regioselectivity in the aminolysis of styrene oxide.

References

Application Notes and Protocols: The Use of 2-Amino-1-phenylethanol in Neurotransmitter Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-1-phenylethanol (also known as phenylethanolamine) in the biochemical research of neurotransmitters. This document includes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate its application in a laboratory setting.

Introduction

This compound is a foundational phenethylamine and a structural analogue of key catecholamine neurotransmitters such as norepinephrine and epinephrine.[1][2][3] This structural similarity makes it a valuable tool in neuroscience research for investigating the function of adrenergic and other neurotransmitter systems.[1][4] Its primary applications in this field include serving as a precursor for the synthesis of more complex pharmacologically active molecules, acting as a reference compound in receptor binding and functional assays, and as a substrate for enzymes involved in neurotransmitter metabolism.[1][5]

Biochemical Applications

Adrenergic Receptor Research

As a structural analog of norepinephrine, this compound is utilized in studies of adrenergic receptors. Although its affinity is lower than that of endogenous ligands, it can be used in competitive binding assays to characterize the binding of other ligands.[6] Furthermore, its derivatives have been extensively used to develop selective β2-adrenoceptor agonists and to study biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[7]

Neurotransmitter Metabolism

This compound serves as a substrate for Phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes the conversion of norepinephrine to epinephrine.[8][9] This property allows its use in enzymatic assays to screen for PNMT inhibitors or to study the enzyme's kinetics and substrate specificity.

Precursor for Pharmacological Agents

The chemical scaffold of this compound is a common starting point for the synthesis of a wide range of pharmacologically active compounds, particularly those targeting adrenergic receptors.[4][5] Its chiral nature also makes it a valuable building block in the asymmetric synthesis of novel therapeutics.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives in various biochemical assays.

Table 1: Receptor Binding and Functional Data for this compound

Receptor/TransporterAssay TypeSpeciesCell LineParameterValueReference
β2 Adrenergic ReceptorCompetition BindingHumanTransfected HEK293Relative Affinity~1/400th of Epinephrine, ~1/7th of Norepinephrine[6]
Trace Amine-Associated Receptor 1 (TAAR1)Functional (cAMP)HumanrGαsAV12-664ED50 (R-(-)-enantiomer)~1800 nM[6]
Trace Amine-Associated Receptor 1 (TAAR1)Functional (cAMP)HumanrGαsAV12-664ED50 (S-(+)-enantiomer)~1720 nM[6]

Table 2: Functional Data for Selected this compound Derivatives at the β2-Adrenoceptor

CompoundAssay TypeCell LinepEC50 (cAMP)Emax (cAMP) (%)pEC50 (β-arrestin)Emax (β-arrestin) (%)Reference
A-17HTRF cAMP / PathHunter β-arrestinHEK293 / CHO-β2-β-arr7.33 ± 0.0898 ± 47.01 ± 0.0992 ± 6[10]
A-18HTRF cAMP / PathHunter β-arrestinHEK293 / CHO-β2-β-arr7.11 ± 0.0695 ± 36.89 ± 0.0788 ± 5[10]
A-23HTRF cAMP / PathHunter β-arrestinHEK293 / CHO-β2-β-arr7.54 ± 0.10102 ± 57.23 ± 0.1195 ± 7[10]
A-31HTRF cAMP / PathHunter β-arrestinHEK293 / CHO-β2-β-arr7.89 ± 0.09105 ± 67.55 ± 0.1099 ± 8[10]
A-32HTRF cAMP / PathHunter β-arrestinHEK293 / CHO-β2-β-arr7.66 ± 0.07101 ± 47.39 ± 0.0893 ± 6[10]
A-33HTRF cAMP / PathHunter β-arrestinHEK293 / CHO-β2-β-arr8.01 ± 0.11108 ± 77.68 ± 0.12102 ± 9[10]
A-35HTRF cAMP / PathHunter β-arrestinHEK293 / CHO-β2-β-arr7.42 ± 0.0999 ± 57.15 ± 0.1090 ± 7[10]
(Note: A-series compounds are derivatives of this compound. For detailed structures, please refer to the source publication.)

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Protocol 4.1.1: Synthesis from Styrene Oxide

Materials:

  • Styrene oxide (2-phenyloxirane)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a stirred solution of styrene oxide (1 g, 8.31 mmol) in anhydrous THF, add sodium bis(trimethylsilyl)amide (29.08 mL of 1 M solution in THF, 29.08 mmol) at 0-5 °C.

  • Allow the reaction mixture to warm to 25 °C and stir for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (2.5 mL) and stir for 5 hours.

  • Remove the solvent by distillation under reduced pressure to one-fourth of the original volume.

  • Extract the aqueous residue with dichloromethane (2 x 10 mL).

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound as a pale yellow solid.

Synthesis_of_2_Amino_1_phenylethanol Styrene_Oxide Styrene Oxide Intermediate Silylated Intermediate Styrene_Oxide->Intermediate 1. NaHMDS, THF 0-25 °C, 20h Product This compound Intermediate->Product 2. H2O, 5h

Synthesis of this compound from Styrene Oxide.
Adrenergic Receptor Functional Assays

The following protocols describe how to assess the functional activity of this compound or its derivatives at β2-adrenergic receptors by measuring cAMP production and β-arrestin recruitment.

Protocol 4.2.1: HTRF cAMP Assay

This assay measures the accumulation of cyclic AMP (cAMP) in response to receptor activation.

Materials:

  • HEK293 cells endogenously expressing the β2-adrenoceptor

  • Cell culture medium and supplements

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • This compound or its derivatives

  • Multi-well plates suitable for fluorescence reading

Procedure:

  • Culture HEK293 cells to the desired confluency in appropriate multi-well plates.

  • Prepare serial dilutions of this compound or the test compounds.

  • Stimulate the cells with the compounds for a defined period.

  • Lyse the cells and add the HTRF cAMP assay reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Incubate to allow for the binding reaction to occur.

  • Read the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

  • Calculate the ratio of the two fluorescence signals and determine the cAMP concentration based on a standard curve.

  • Plot the dose-response curve to determine the EC50 and Emax values.

cAMP_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay HTRF Assay cluster_analysis Data Analysis Seed_Cells Seed HEK293 cells Prepare_Compounds Prepare compound dilutions Stimulate_Cells Stimulate cells with compounds Prepare_Compounds->Stimulate_Cells Lyse_Cells Lyse cells Stimulate_Cells->Lyse_Cells Add_Reagents Add HTRF reagents Lyse_Cells->Add_Reagents Incubate Incubate Add_Reagents->Incubate Read_Plate Read fluorescence Incubate->Read_Plate Calculate_Ratio Calculate fluorescence ratio Read_Plate->Calculate_Ratio Determine_cAMP Determine cAMP concentration Calculate_Ratio->Determine_cAMP Plot_Curve Plot dose-response curve Determine_cAMP->Plot_Curve

Workflow for HTRF cAMP Assay.

Protocol 4.2.2: PathHunter β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor.

Materials:

  • CHO cell line stably co-expressing the β2-adrenoceptor fused to a Prolink tag and β-arrestin-2 fused to an Enzyme Acceptor (e.g., from DiscoverX).

  • Cell culture medium and supplements.

  • PathHunter detection reagents.

  • This compound or its derivatives.

  • Multi-well plates suitable for luminescence reading.

Procedure:

  • Seed the CHO-β2-β-arr cells in multi-well plates and grow to ~90% confluency.

  • Prepare serial dilutions of this compound or the test compounds.

  • Add the compounds to the cells and incubate for the recommended time (e.g., 90 minutes) at 37°C.

  • Add the PathHunter detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature to allow for the development of the chemiluminescent signal.

  • Read the luminescence using a plate reader.

  • Plot the dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

B_Arrestin_Recruitment_Pathway Ligand This compound (or derivative) GPCR β2-Adrenoceptor-Prolink Ligand->GPCR Binds to G_Protein G Protein Signaling (e.g., cAMP production) GPCR->G_Protein Activates Receptor_Phosphorylation Receptor Phosphorylation GPCR->Receptor_Phosphorylation Leads to Beta_Arrestin β-Arrestin-EA Receptor_Phosphorylation->Beta_Arrestin Promotes binding of Complementation Enzyme Complementation Beta_Arrestin->Complementation Induces Signal Chemiluminescent Signal Complementation->Signal Generates

Signaling pathway in the PathHunter β-Arrestin Assay.
Neurotransmitter Transporter Uptake Assay

This protocol provides a general framework for assessing the effect of this compound on the uptake of neurotransmitters by their respective transporters (e.g., NET, DAT, SERT).

Protocol 4.3.1: Radiotracer-Based Uptake Assay

Materials:

  • Cells expressing the transporter of interest (e.g., HEK293-hNET, HEK293-hDAT, or HEK293-hSERT).

  • Radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]dopamine, or [3H]serotonin).

  • This compound.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and scintillation counter.

  • Multi-well plates and filtration apparatus.

Procedure:

  • Plate the transporter-expressing cells in multi-well plates and grow to confluency.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or a known inhibitor (for control) for a defined period.

  • Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration close to its Km value.

  • Incubate for a short period to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of uptake by this compound compared to the control and determine the IC50 value.

Transporter_Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_data_analysis Data Analysis Plate_Cells Plate transporter-expressing cells Wash_Cells Wash cells Plate_Cells->Wash_Cells Preincubate Pre-incubate with this compound Wash_Cells->Preincubate Add_Radiotracer Add radiolabeled neurotransmitter Preincubate->Add_Radiotracer Incubate_Uptake Incubate for uptake Add_Radiotracer->Incubate_Uptake Terminate_Uptake Terminate uptake and wash Incubate_Uptake->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Count_Radioactivity Scintillation counting Lyse_Cells->Count_Radioactivity Calculate_Inhibition Calculate % inhibition Count_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for a radiotracer-based neurotransmitter uptake assay.

Conclusion

This compound is a versatile and valuable tool for researchers in neuroscience and pharmacology. Its structural relationship to endogenous catecholamines allows it to be effectively used in a variety of in vitro assays to probe the function of neurotransmitter systems. The protocols and data provided in these application notes are intended to serve as a guide for the effective utilization of this compound in biochemical research. While extensive data on its derivatives are available, further research to fully characterize the pharmacological profile of the parent compound, this compound, at a wider range of neurotransmitter targets would be beneficial to the scientific community.

References

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 1,2-amino alcohols are critical building blocks in the synthesis of a vast array of pharmaceuticals, chiral auxiliaries, and ligands for asymmetric catalysis. Their synthesis in high yield and enantiomeric purity is a cornerstone of modern organic chemistry and drug development. This document provides detailed application notes and experimental protocols for several state-of-the-art methods to achieve this, focusing on enzymatic cascades, Sharpless asymmetric aminohydroxylation, and nickel-catalyzed electroreductive coupling.

Enzymatic Cascade for the Synthesis of Phenylglycinol from L-Phenylalanine

Biocatalysis offers a sustainable and highly selective approach to chiral molecules. Multi-enzyme cascades can convert readily available starting materials like amino acids into valuable chiral 1,2-amino alcohols in a single pot, often with exceptional yields and enantiomeric excess (ee).[1][2]

Application Notes:

This enzymatic cascade provides a green and efficient route to enantiopure (R)- and (S)-phenylglycinol from L-phenylalanine.[3][4] The process leverages a series of enzymatic reactions, including deamination, decarboxylation, epoxidation, hydrolysis, oxidation, and transamination, to build the target molecule with high stereocontrol.[4][5] The overall yield is high, and the enantiomeric excess is typically greater than 99%.[3]

Quantitative Data Summary:
ProductStarting MaterialKey EnzymesOverall YieldEnantiomeric Excess (ee)Reference
(R)-PhenylglycinolL-PhenylalaninePAL, FDC, PAD, SMO, EH, ADH, (R)-ω-TA80.5%>99%[3]
(S)-PhenylglycinolL-PhenylalaninePAL, FDC, PAD, SMO, EH, ADH, (S)-ω-TA, AlaDH, GDH71.0%>99%[3]
(S)-2-Phenylglycinol(R)-1-Phenylethane-1,2-diolAa-ADH, At-ωTA, Bs-AlaDH81%>99.4%[4]
(R)-Phenylethanolamine(R)-1-Phenylethane-1,2-diolFDH, At-ωTA92%>99.9%[4]

PAL: Phenylalanine Ammonia Lyase, FDC: Ferulic Acid Decarboxylase, PAD: Phenylacrylic Acid Decarboxylase, SMO: Styrene Monooxygenase, EH: Epoxide Hydrolase, ADH: Alcohol Dehydrogenase, ω-TA: ω-Transaminase, AlaDH: Alanine Dehydrogenase, GDH: Glucose Dehydrogenase, FDH: Formate Dehydrogenase.

Experimental Workflow:

G cluster_0 Module 1: Conversion of L-Phenylalanine to 2-Hydroxyacetophenone cluster_1 Module 2: Chiral Amination LPhe L-Phenylalanine HAP 2-Hydroxyacetophenone LPhe->HAP Engineered E. coli (PAL, FDC, PAD, SMO, EH, ADH) HAP2 2-Hydroxyacetophenone RPGO (R)-Phenylglycinol HAP2->RPGO Engineered E. coli ((R)-ω-TA) SPGO (S)-Phenylglycinol HAP2->SPGO Engineered E. coli ((S)-ω-TA, AlaDH, GDH)

Caption: Enzymatic cascade for phenylglycinol synthesis.

Protocol: One-Pot Synthesis of (S)-2-Phenylglycinol[4]

Materials:

  • Ammonium formate buffer (2 M, pH 8.5)

  • Deionized water

  • NAD⁺

  • Pyridoxal 5'-phosphate (PLP)

  • D-Alanine

  • (R)-1-Phenylethane-1,2-diol

  • Bacillus subtilis Alanine Dehydrogenase (Bs-AlaDH)

  • Acinetobacter sp. Alcohol Dehydrogenase (Aa-ADH)

  • Aspergillus terreus ω-Transaminase (At-ωTA)

  • Ammonia solution

Procedure:

  • To a 250 mL Erlenmeyer flask, add ammonium formate buffer (37.5 mL), deionized water (28 mL), NAD⁺ (49 mg, 1 mM), PLP (19 mg, 1 mM), and D-alanine (322 mg, 50 mM).

  • Add (R)-1-phenylethane-1,2-diol (101 mg, 10 mM) to the flask.

  • Adjust the pH of the mixture to 8.5 using an ammonia solution.

  • Add the enzymes to the mixture: Bs-AlaDH (20 µM), Aa-ADH (70 µM), and At-ωTA (35 µM). The total reaction volume should be approximately 73 mL.

  • Incubate the reaction mixture at 30 °C for 70 hours with gentle shaking.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography to obtain (S)-2-phenylglycinol.

Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes.[2][6] This reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to achieve high enantioselectivity.[7]

Application Notes:

The AA reaction is highly versatile, with the choice of nitrogen source (e.g., sulfonamides, carbamates, amides) and chiral ligand influencing both the yield and the stereochemical outcome.[7] The reaction is typically performed in a biphasic solvent system (e.g., t-BuOH/water) and is known for its operational simplicity. A key consideration is the regioselectivity, which can sometimes be low but can be optimized by careful selection of the N-haloamide and ligand.[2]

Quantitative Data Summary:
Alkene SubstrateNitrogen SourceChiral LigandYieldEnantiomeric Excess (ee)Reference
trans-StilbeneChloramine-T(DHQ)₂-PHAL95%99%[2]
StyreneChloramine-T(DHQ)₂-PHAL80%96%[2]
Methyl cinnamateN-bromoacetamide(DHQD)₂-PHAL85%98%[2]
1-DeceneCbz-N(Na)Cl(DHQ)₂-PHAL75%93%[2]

(DHQ)₂-PHAL: Hydroquinine 1,4-phthalazinediyl diether; (DHQD)₂-PHAL: Hydroquinidine 1,4-phthalazinediyl diether

Reaction Mechanism Overview:

G Alkene Alkene Cycloadduct Os(VI) Azaglycolate Intermediate Alkene->Cycloadduct [3+2] Cycloaddition OsLigand [Os]=N-R (Chiral Ligand) OsLigand->Cycloadduct AminoAlcohol syn-1,2-Amino Alcohol Cycloadduct->AminoAlcohol Reoxidation Reoxidation (N-haloamide) Cycloadduct->Reoxidation Product Release Hydrolysis Hydrolysis AminoAlcohol->Hydrolysis Reoxidation->OsLigand G Start Combine Reactants: - Amino Acid Derivative - Aryl Halide - Ni Catalyst - Ligand - Electrolyte Electrochem Electrochemical Cell (Constant Current) Start->Electrochem Reaction Decarboxylative Cross-Coupling Electrochem->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantiopure 1,2-Amino Alcohol Purification->Product

References

Application Note: Asymmetric Reduction of Acetophenone Using 2-Amino-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application data for the asymmetric reduction of acetophenone to chiral 1-phenylethanol, a critical building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] The primary focus is on the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts derived from 2-amino-1-phenylethanol and its analogues.[3][4][5][6] Methodologies for in situ catalyst generation, reaction execution, product purification, and analysis are presented. Additionally, a brief overview of Asymmetric Transfer Hydrogenation (ATH) is included as an alternative strategy employing these versatile chiral ligands.

Introduction

The enantioselective reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to optically active secondary alcohols.[1][3][7] The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method that employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to a ketone.[4][6] These catalysts are readily prepared from β-amino alcohols, such as derivatives of this compound.[3]

The reaction is valued for its operational simplicity, high yields, excellent enantioselectivities (often >95% e.e.), and predictable stereochemical outcome.[6] The catalyst can be pre-formed or, more conveniently, generated in situ, making the procedure highly practical for both academic and industrial laboratories.[8][9][10]

Reaction Principle and Mechanism

The CBS reduction proceeds via a dual-activation mechanism within a six-membered, chair-like transition state.[4][6][11] The chiral oxazaborolidine catalyst coordinates with the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) at its Lewis basic nitrogen atom. This coordination activates the borane, making it a more potent hydride donor. Simultaneously, the now more Lewis acidic boron atom within the oxazaborolidine ring coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex orients the ketone for a highly face-selective intramolecular hydride transfer, leading to the formation of the chiral alcohol with high enantiopurity.[6][11]

CBS_Catalytic_Cycle cluster_main CAT Chiral Oxazaborolidine Catalyst p1 CAT->p1 + BH3·THF ACTIVATED Catalyst-Borane Complex p2 ACTIVATED->p2 + Acetophenone TERNARY Ternary Complex (Ketone Coordinated) p3 TERNARY->p3 Hydride Transfer (Rate-Determining Step) PRODUCT Product-Catalyst Complex p4 PRODUCT->p4 - Chiral Alcohol (after workup) p1->ACTIVATED p2->TERNARY p3->PRODUCT p4->CAT Catalyst Regeneration

Figure 1: Catalytic cycle of the CBS reduction.

Data Presentation

The choice of chiral amino alcohol derivative and reaction conditions significantly influences the yield and enantioselectivity of the reduction. The following table summarizes representative results for the asymmetric reduction of acetophenone.

Catalyst Precursor (Amino Alcohol)Reducing SystemTemp.Yield (%)e.e. (%)Reference
(1S, 2R)-(-)-cis-1-Amino-2-indanolTetrabutylammonium borohydride / MeIRT89%91% (R)[9]
Chiral Lactam Alcohol DerivativeBH₃·THFRTHigh91–98% (R)[10]
(S)-α,α-Diphenyl-2-pyrrolidinemethanolBH₃·THFRTHigh>95% (R)[3]
Ligands from L-α-Amino AcidsBorane-High23–76% (R)[12]

Experimental Protocols

Protocol 1: In Situ Asymmetric Reduction of Acetophenone

This protocol describes the formation of the chiral oxazaborolidine catalyst in situ followed by the reduction of acetophenone. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[3][9]

Experimental_Workflow setup 1. Setup Dry glassware under inert atmosphere. catalyst 2. Catalyst Formation (in situ) Dissolve amino alcohol in THF. Add borane source, stir. setup->catalyst cool 3. Cooling Cool mixture to target temperature (e.g., RT). catalyst->cool addition 4. Substrate Addition Add acetophenone solution dropwise. cool->addition reaction 5. Reaction Monitor progress by TLC. addition->reaction quench 6. Quenching & Work-up Add methanol, perform aqueous extraction. reaction->quench purify 7. Purification Column chromatography. quench->purify analyze 8. Analysis NMR for purity and yield. Chiral HPLC for e.e. purify->analyze

Figure 2: General workflow for the asymmetric reduction.

Materials:

  • (1R,2S)-(-)-Norephedrine or other suitable chiral amino alcohol (e.g., (1S,2R)-(-)-cis-1-amino-2-indanol)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.

  • Catalyst Formation: To the flask, add the chiral amino alcohol (0.1 mmol, 0.05 equiv.). Add anhydrous THF (1 mL) via syringe. To this solution, add 1.0 M BH₃·THF solution (1.0 mL, 1.0 mmol, 0.5 equiv.) dropwise at room temperature. Stir the mixture for 30 minutes. A gentle evolution of hydrogen gas may be observed.

  • Substrate Addition: In a separate flask, prepare a solution of acetophenone (240 mg, 2.0 mmol, 1.0 equiv.) in anhydrous THF (3 mL). Add this solution slowly via syringe pump over 10-15 minutes to the stirred catalyst mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the acetophenone is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose excess borane.

  • Work-up: Remove the THF under reduced pressure. To the residue, add diethyl ether (20 mL) and saturated aqueous NaHCO₃ (10 mL). Separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oily residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate mixture (e.g., 80:20) to afford the pure 1-phenylethanol.[3]

Protocol 2: Product Analysis
  • Yield Calculation: Determine the mass of the purified product and calculate the percentage yield based on the initial amount of acetophenone.

  • Purity and Structure Confirmation: Record ¹H and ¹³C NMR spectra to confirm the structure and purity of the isolated alcohol.[3]

  • Enantiomeric Excess (e.e.) Determination: The e.e. is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For GC analysis, derivatization of the alcohol, for instance with (-)-menthyl chloroformate to form diastereomeric menthyloxycarbonyl derivatives, may be required to achieve baseline separation of the enantiomers.[13]

Alternative Method: Asymmetric Transfer Hydrogenation (ATH)

An important alternative to borane-based reductions is Asymmetric Transfer Hydrogenation (ATH). This method typically involves a transition metal catalyst (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand.[7] this compound derivatives, such as (1R,2S)-(+)-cis-1-amino-2-indanol, have proven to be effective ligands in Ru-catalyzed ATH of acetophenone.[14] The hydrogen source is a simple organic molecule like isopropanol or formic acid, avoiding the need for handling pyrophoric boranes or high-pressure hydrogen gas.[7][15]

Conclusion

Derivatives of this compound are highly effective precursors for catalysts in the asymmetric reduction of acetophenone. The CBS reduction, in particular, offers a robust, predictable, and experimentally straightforward method to obtain chiral 1-phenylethanol in high yield and with excellent enantioselectivity. The operational simplicity of the in situ protocol makes it a valuable tool for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for 2-Amino-1-phenylethanol in Polymer Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Amino-1-phenylethanol as a versatile building block in polymer science. This document details its application as a curing agent for epoxy resins and as a monomer for the synthesis of polyamides and polyurethanes, offering enhanced thermal and mechanical properties. The experimental protocols provided are based on established principles of polymer chemistry.

Application as a Curing Agent for Epoxy Resins

This compound can be employed as a curing agent for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). The presence of a primary amine group allows it to react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid thermoset. The unique structure of this compound, featuring a phenyl group and a hydroxyl group, is anticipated to impart distinct properties to the cured epoxy network. The rigid phenyl group can enhance the thermal stability and mechanical strength, while the hydroxyl group may participate in additional cross-linking reactions or influence the curing kinetics.

Hypothetical Performance Data

The following table presents hypothetical data illustrating the expected improvements in the properties of an epoxy resin cured with this compound compared to a standard aliphatic amine curing agent like triethylenetetramine (TETA). These values are based on general principles of polymer chemistry, where the incorporation of aromatic and hydroxyl functionalities typically enhances thermal and mechanical performance.

PropertyEpoxy Cured with TETAEpoxy Cured with this compoundExpected Improvement
Glass Transition Temperature (Tg)~ 120 °C~ 150 °CIncreased thermal stability
Tensile Strength~ 60 MPa~ 80 MPaEnhanced mechanical strength
Flexural Modulus~ 2.5 GPa~ 3.5 GPaIncreased stiffness
Decomposition Temperature (TGA, 5% wt loss)~ 320 °C~ 350 °CImproved thermal resistance
Experimental Protocol: Curing of DGEBA with this compound

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • Acetone (for cleaning)

  • Mold release agent

  • Molds for sample casting

Equipment:

  • Vacuum oven

  • Mechanical stirrer

  • Hot plate

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine (UTM)

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For this compound (C8H11NO, MW = 137.18 g/mol ), with one primary amine group (2 active hydrogens), the AHEW is 137.18 / 2 = 68.59 g/eq.

  • Mixing: Preheat the DGEBA resin to approximately 60°C to reduce its viscosity. Add the calculated amount of this compound to the preheated resin and mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.

  • Casting: Apply a mold release agent to the molds. Pour the degassed mixture into the preheated molds.

  • Curing: Transfer the molds to an oven and cure using a staged curing cycle, for example: 120°C for 2 hours, followed by 150°C for 3 hours. The optimal curing schedule should be determined using DSC analysis.

  • Post-Curing and Characterization: After curing, allow the samples to cool down slowly to room temperature. Demold the samples and perform post-curing at a temperature slightly above the glass transition temperature (Tg) for 1-2 hours to ensure complete reaction. Characterize the thermal properties using TGA and DSC, and the mechanical properties (tensile strength, flexural modulus) using a UTM.

Curing_Workflow cluster_prep Preparation cluster_cure Curing & Characterization calc 1. Stoichiometric Calculation mix 2. Mixing of Resin and Curing Agent calc->mix degas 3. Degassing mix->degas cast 4. Casting into Molds degas->cast cure 5. Curing in Oven cast->cure post_cure 6. Post-Curing cure->post_cure char 7. Characterization (TGA, DSC, UTM) post_cure->char

Caption: Experimental workflow for curing epoxy resin.

Application in Polyamide Synthesis

This compound can serve as a diamine monomer in the synthesis of polyamides through polycondensation with a diacid chloride. The resulting polyamide would feature a pendant phenyl and hydroxyl group on the polymer backbone, which could influence its properties, such as solubility, thermal stability, and potential for post-polymerization modification.

Hypothetical Polymer Properties
PropertyStandard Aliphatic Polyamide (e.g., Nylon 6,6)Polyamide from this compound & Adipoyl ChlorideExpected Feature
SolubilitySoluble in strong acidsPotentially soluble in polar aprotic solvents (e.g., DMF, DMAc)Improved processability
Glass Transition Temperature (Tg)~ 50 °C~ 100-120 °CHigher operating temperature
Crystalline Melting Point (Tm)~ 265 °CPotentially amorphous or lower TmAltered morphology
Experimental Protocol: Synthesis of Polyamide

Materials:

  • This compound

  • Adipoyl chloride

  • N,N-Dimethylacetamide (DMAc)

  • Triethylamine (as an acid scavenger)

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Monomer Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound and triethylamine in anhydrous DMAc under a nitrogen atmosphere. Cool the solution in an ice bath.

  • Polycondensation: Slowly add a solution of an equimolar amount of adipoyl chloride in DMAc to the cooled monomer solution using a dropping funnel with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol. Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

  • Characterization: Characterize the synthesized polyamide for its molecular weight (e.g., by gel permeation chromatography), thermal properties (TGA/DSC), and solubility in various solvents.

Polyamide_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Characterization amine This compound + Triethylamine in DMAc polycondensation Polycondensation (0°C to Room Temp, 24h) amine->polycondensation acid_chloride Adipoyl Chloride in DMAc acid_chloride->polycondensation precipitation Precipitation in Methanol polycondensation->precipitation filtration Filtration and Washing precipitation->filtration drying Drying in Vacuum Oven filtration->drying characterization Characterization (GPC, TGA, DSC) drying->characterization

Caption: Workflow for the synthesis of polyamide.

Application in Polyurethane Synthesis

The hydroxyl and amino groups of this compound make it a suitable monomer for the synthesis of polyurethanes when reacted with a diisocyanate. The amino group will react preferentially with the isocyanate, followed by the reaction of the hydroxyl group at higher temperatures or with a catalyst, leading to the formation of a cross-linked or linear polyurethane with unique properties.

Hypothetical Polymer Properties
PropertyConventional PolyurethanePolyurethane with this compoundExpected Advantage
Hardness (Shore D)70-8080-90Increased rigidity
Thermal Stability (TGA)GoodExcellentHigher service temperature
Adhesion to SubstratesGoodExcellentImproved bonding
Experimental Protocol: Synthesis of Polyurethane

Materials:

  • This compound

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Monomer Solution: In a three-necked flask, dissolve a known amount of this compound in anhydrous DMF under a nitrogen atmosphere.

  • Reaction with Diisocyanate: While stirring, add an equimolar amount of HDI to the solution at room temperature. The reaction between the amine and isocyanate is typically fast.

  • Urethane Formation: After the initial reaction subsides, add a catalytic amount of DBTDL. Heat the mixture to 80-90°C and maintain it for 4-6 hours to promote the reaction between the hydroxyl groups and the remaining isocyanate groups.

  • Polymer Recovery: After the reaction is complete, the polymer can be cast into a film directly from the DMF solution or precipitated in a non-solvent like methanol.

  • Drying and Characterization: Dry the obtained polyurethane under vacuum and characterize its thermal and mechanical properties.

Polyurethane_Pathway amine This compound (Amine + Hydroxyl) step1 Step 1: Urea Linkage Formation (Amine + Isocyanate) Room Temperature amine->step1 isocyanate Diisocyanate (e.g., HDI) isocyanate->step1 step2 Step 2: Urethane Linkage Formation (Hydroxyl + Isocyanate) Elevated Temperature + Catalyst step1->step2 product Poly(urea-urethane) step2->product

Caption: Reaction pathway for polyurethane synthesis.

Troubleshooting & Optimization

Optimization of 2-Amino-1-phenylethanol synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • From Styrene Oxide: This involves the ring-opening of styrene oxide with an amine source, such as ammonia or sodium hexamethyldisilazane.[1][2] While direct, this route can present challenges with regioselectivity and the formation of byproducts.[3]

  • From 2-Chloroacetophenone: This two-step process involves the reduction of the ketone to form a chlorohydrin, followed by amination.[4] This route is often employed for enantioselective syntheses.

  • From 2-Nitro-1-phenylethanol: This method relies on the reduction of the nitro group to a primary amine, commonly achieved through catalytic hydrogenation.[5]

Q2: My synthesis from styrene oxide is giving a low yield. What are the likely causes?

A2: Low yields in the aminolysis of styrene oxide can be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity. For instance, heating styrene oxide with aqueous ammonia at 90-125 °C can lead to the formation of dialkylation products, reducing the yield of the desired primary amine to as low as 18%.[3]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material.

  • Side Reactions: The formation of the regioisomer, 1-amino-2-phenylethanol, is a common side reaction that can be difficult to separate from the desired product.[6] Dialkylation is also a significant issue, especially with ammonia.[3]

  • Poor Quality Starting Material: Impurities in the styrene oxide can interfere with the reaction.

Q3: I am observing multiple spots on my TLC plate after synthesizing from styrene oxide. What could they be?

A3: Besides the starting material and the desired product, you may be observing:

  • 1-Amino-2-phenylethanol: The regioisomeric byproduct.

  • Dialkylation product: A secondary amine formed from the reaction of the product with another molecule of styrene oxide.

  • 2,6-diphenylmorpholine: A cyclization product that can form during distillation of the reaction mixture.[3]

Q4: How can I improve the regioselectivity of the aminolysis of styrene oxide?

A4: To favor the formation of this compound over its regioisomer, consider the following:

  • Use of a Bulky Aminating Agent: Using a sterically hindered nitrogen source like sodium bis(trimethylsilyl)amide can improve regioselectivity.[2]

  • Catalyst Selection: Certain catalysts can direct the nucleophilic attack to the desired carbon.

  • Reaction Conditions: Optimizing the solvent and temperature can also influence the regioselectivity.

Q5: What are the key challenges in the reduction of 2-Nitro-1-phenylethanol?

A5: The primary challenges in this reduction are:

  • Catalyst Activity and Selectivity: The choice of catalyst (e.g., Pd/C, Raney Nickel) and reaction conditions (hydrogen pressure, temperature, solvent) is crucial for achieving high conversion and selectivity.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction or catalyst deactivation.

  • Over-reduction: Harsh reaction conditions can lead to the reduction of the phenyl ring.

Q6: How can I purify crude this compound?

A6: Common purification methods include:

  • Column Chromatography: Effective for removing byproducts and unreacted starting materials.[2]

  • Recrystallization: This is a good method for obtaining high-purity material. The product can be crystallized from various solvents or solvent mixtures.

  • Distillation: Can be used, but care must be taken to avoid thermal decomposition or side reactions at high temperatures.[3]

Troubleshooting Guides

Synthesis from Styrene Oxide
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient stirring. Monitor reaction progress by TLC.
Formation of dialkylation products.Use a large excess of the aminating agent (e.g., ammonia). Consider a two-step approach with a protected amine.
Formation of regioisomer.Use a sterically hindered aminating agent like sodium bis(trimethylsilyl)amide.[2] Optimize catalyst and reaction conditions.
Low Purity (Multiple Spots on TLC) Presence of regioisomer.Optimize reaction conditions for better regioselectivity. Use column chromatography for purification.
Presence of dialkylation byproducts.Use a large excess of ammonia. Purify by column chromatography.
Unreacted styrene oxide.Increase reaction time, temperature, or amount of aminating agent.
Reaction Not Starting Poor quality of reagents.Use freshly distilled styrene oxide and high-purity aminating agent and solvent.
Inactive catalyst (if used).Use fresh or properly activated catalyst.
Synthesis from 2-Nitro-1-phenylethanol via Catalytic Hydrogenation
Problem Possible Cause(s) Suggested Solution(s)
Low Yield / Incomplete Reaction Catalyst deactivation/poisoning.Ensure high purity of substrate and solvent. Use a higher catalyst loading. Consider a different catalyst (e.g., Raney Nickel, PtO2).
Insufficient hydrogen pressure.Increase hydrogen pressure according to literature procedures for the specific catalyst.
Suboptimal temperature.Optimize the reaction temperature. Too low may result in a slow reaction; too high may promote side reactions.
Low Purity Presence of partially reduced intermediates (e.g., nitroso, hydroxylamino compounds).Increase reaction time and/or hydrogen pressure.
Over-reduction of the aromatic ring.Use milder reaction conditions (lower temperature and pressure). Choose a more selective catalyst.
Byproducts from impurities in the starting material.Purify the starting 2-nitro-1-phenylethanol before reduction.
Reaction Stalls Catalyst has settled.Ensure vigorous stirring to keep the catalyst suspended.
Hydrogen supply is depleted.Check the hydrogen source and ensure a continuous supply at the desired pressure.
Purification by Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product Does Not Crystallize Solution is not saturated (too much solvent).Evaporate some of the solvent and try to induce crystallization again.
Presence of impurities inhibiting crystallization.Try to purify the crude product by another method (e.g., column chromatography) before recrystallization.
Oiling Out The boiling point of the solvent is higher than the melting point of the product. The product is precipitating too quickly.Use a lower-boiling point solvent. Redissolve the oil in more hot solvent and allow it to cool more slowly.
Low Recovery Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.
The product is significantly soluble in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Experimental Protocols

Protocol 1: Synthesis from Styrene Oxide using Sodium Hexamethyldisilazane[2]
  • Reaction Setup: To a stirred solution of 2-phenyloxirane (styrene oxide, 1 g, 8.31 mmol) in anhydrous tetrahydrofuran (THF), add sodium bis(trimethylsilyl)amide (1 M solution in THF, 29.08 mL, 29.08 mmol, 3.5 equiv) at 0-5 °C under an inert atmosphere.

  • Reaction: Allow the resulting mixture to warm to 25 °C and stir for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction mixture with water (2.5 mL) and stir for 5 hours.

  • Work-up: Remove the solvent by distillation under reduced pressure to about one-fourth of the original volume. Extract the aqueous residue with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound. This method has been reported to yield approximately 81% of the product.[2]

Protocol 2: Enantioselective Synthesis from 2-Chloroacetophenone[4]

This is a two-step process that can be adapted for enantioselective synthesis.

Step 1: Reduction to 2-Chloro-1-phenylethanol

  • Catalyst Preparation: Prepare the chiral oxazaborolidine catalyst in situ or use a commercially available one.

  • Reaction: In an inert atmosphere, to a solution of the catalyst in an appropriate solvent (e.g., THF), add a borane source (e.g., borane-dimethyl sulfide complex).

  • Addition of Ketone: Slowly add a solution of 2-chloroacetophenone in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction carefully (e.g., with methanol) and perform an appropriate work-up to isolate the chiral 2-chloro-1-phenylethanol.

Step 2: Amination

  • Reaction: Dissolve the 2-chloro-1-phenylethanol in a suitable solvent (e.g., methanol) and treat with a large excess of aqueous ammonium hydroxide.

  • Stirring: Stir the reaction mixture at room temperature for an extended period (e.g., 2-3 days).

  • Isolation: Evaporate the solvent and excess ammonia to obtain the crude this compound. Further purification can be done by recrystallization or chromatography.

Protocol 3: Reduction of 2-Nitro-1-phenylethanol
  • Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-1-phenylethanol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or Raney Nickel).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure to several hundred psi, depending on the catalyst and scale).

  • Reaction: Stir the mixture vigorously at a suitable temperature (room temperature to moderate heating) until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify as needed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminolysis of Styrene Oxide

Aminating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Ref.
Aq. NH3NoneWater/Methanol90-125-18[3]
Na(TMS)2NoneTHF0-252081[2]

Visualizations

experimental_workflow_styrene_oxide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Styrene Oxide step1 Mix at 0-5 °C, then warm to 25 °C for 20h start1->step1 start2 Sodium Hexamethyldisilazane start2->step1 start3 Anhydrous THF start3->step1 step2 Quench with Water step1->step2 step3 Extract with CH2Cl2 step2->step3 step4 Dry & Concentrate step3->step4 step5 Column Chromatography step4->step5 end_product This compound step5->end_product

Caption: Experimental workflow for the synthesis of this compound from Styrene Oxide.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions (e.g., dialkylation, regioisomer) problem->cause2 cause3 Poor Reagent Quality problem->cause3 cause4 Suboptimal Temperature problem->cause4 sol1 Increase reaction time/temp Ensure efficient mixing cause1->sol1 sol2 Use excess aminating agent Choose selective reagents cause2->sol2 sol3 Use purified starting materials cause3->sol3 sol4 Optimize reaction temperature cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Chiral 2-Amino-1-phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of chiral 2-Amino-1-phenylethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral this compound?

A1: The primary methods for synthesizing chiral this compound can be broadly categorized into chemical and biocatalytic routes.

  • Chemical Methods: Prominent chemical methods include the asymmetric reduction of prochiral ketones, such as 2-aminoacetophenone derivatives. Key strategies involve:

    • Oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone followed by amination.[1][2][3]

    • Asymmetric hydrogenation of an N-protected amino ketone, like a succinimido acetophenone, using a chiral ruthenium complex (Noyori hydrogenation).[1][2][3]

    • Asymmetric transfer hydrogenation of α-amino ketones.[4]

    • Reduction of α-amino acids and their derivatives, which leverages the inherent chirality of the starting material.[4]

    • Ring-opening of epoxides with an amine nucleophile.[4]

  • Biocatalytic Methods: These methods utilize enzymes or whole-cell systems to achieve high stereoselectivity. Common approaches include:

    • Whole-cell catalysis for asymmetric synthesis.[5]

    • Kinetic resolution of racemic mixtures using enzymes like lipases.[5]

    • Enantioselective reduction of ketones using microorganisms or isolated enzymes (e.g., alcohol dehydrogenases).[6][7]

    • Multi-enzyme cascades for the conversion of precursors like L-phenylalanine.[8]

Q2: How can I improve the enantiomeric excess (ee) of my synthesis?

A2: Improving enantiomeric excess often involves optimizing catalyst systems and reaction conditions.

  • For oxazaborolidine-catalyzed reductions , the choice of the chiral catalyst and maintaining a low reaction temperature are crucial.

  • In Noyori-type hydrogenations , the selection of the chiral ligand (e.g., BINAP derivatives) and the chiral diamine are critical for achieving high ee.[3][9]

  • For biocatalytic methods , optimizing parameters such as pH, temperature, and co-factor regeneration can significantly enhance enantioselectivity. Lowering the temperature can sometimes increase the ee in enzymatic reactions.[5]

Q3: What are the typical yields for the synthesis of chiral this compound?

A3: Yields can vary significantly depending on the chosen method and optimization.

  • The oxazaborolidine-catalyzed reduction of 2-chloroacetophenone can yield the chiral chloro-alcohol in good yields, with the subsequent amination to the amino alcohol also proceeding in good yield.[1][2]

  • The Noyori hydrogenation of the succinimido derivative of 2-aminoacetophenone can produce the corresponding alcohol in very good yield (e.g., >98%), with the final hydrolysis also giving a very good yield.[1][2][3]

  • Biocatalytic routes , such as those using oxynitrilases, can achieve chemical yields of over 80%.[5] Multi-enzyme cascades starting from L-phenylalanine have reported overall isolated yields of around 69% for phenylethanolamine.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time, low temperature, or catalyst deactivation.Monitor reaction progress using TLC or HPLC. Increase reaction time or temperature as appropriate for the method. Ensure the catalyst is active and used in the correct loading.
Side Reactions: Formation of byproducts due to incorrect stoichiometry or reaction conditions.Carefully control the addition of reagents. Optimize the solvent and temperature to minimize side reactions. For instance, in reductions, ensure other reducible functional groups are protected.
Poor Substrate Solubility: The starting material may not be fully dissolved in the reaction solvent.For Noyori hydrogenations, the succinimide derivative of 2-aminoacetophenone has better solubility in methanol or isopropanol compared to the phthalimide analog.[3] Consider alternative solvents or solvent mixtures.
Product Loss During Workup/Purification: Emulsion formation during extraction, or degradation of the product.Optimize extraction procedures, possibly by adjusting the pH or using different solvent systems. Purification by column chromatography may be necessary, but care should be taken to avoid product degradation on silica gel.[10]
Low Enantiomeric Excess (ee) Suboptimal Catalyst System: Incorrect choice of chiral ligand or catalyst.Screen different chiral ligands or catalysts. The choice of (R)- or (S)-configured ligands will determine the product's stereochemistry.[3]
Racemization: The product may be racemizing under the reaction or workup conditions.Ensure the reaction and workup are performed at appropriate temperatures. Avoid harsh acidic or basic conditions if the product is susceptible to racemization.
Incorrect Reaction Temperature: Temperature can significantly influence enantioselectivity.Optimize the reaction temperature. For many asymmetric reductions, lower temperatures lead to higher ee.
Inconsistent Results Reagent Quality: Impurities in starting materials, solvents, or catalysts.Use high-purity reagents and anhydrous solvents where necessary. Ensure the catalyst has not degraded.
Atmosphere Control: For hydrogenations, ensure an inert atmosphere and proper handling of the hydrogen gas.Use proper techniques for handling air-sensitive reagents and catalysts. Ensure the reaction vessel is properly purged and maintained under a positive pressure of hydrogen.

Data Presentation

Table 1: Comparison of Yields and Enantiomeric Excess for Different Synthetic Methods

MethodStarting MaterialKey Reagents/CatalystYieldEnantiomeric Excess (ee)Reference
Oxazaborolidine-catalyzed Reduction2-Chloroacetophenone(S)-α,α-diphenyl-2-prolinol-based catalyst, BH₃·THFGood93-97%[1][2]
Noyori Asymmetric HydrogenationN-succinoyl-2-aminoacetophenoneChiral Ruthenium Complex, Base, Chiral Amine>98%98%[1][2][3]
Biocatalysis (Oxynitrilases)BenzaldehydeOxynitrilase>80%>90%[5]
Multi-enzyme CascadeL-PhenylalanineMultiple enzymes (deaminase, decarboxylase, etc.)~69% (overall)>99.9%[8]

Experimental Protocols

Protocol 1: Enantioselective Reduction of 2-Chloroacetophenone via Oxazaborolidine Catalyst

This protocol is based on the method described by Tanielyan et al.[1][2][3]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral oxazaborolidine catalyst (e.g., derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol) is prepared or dissolved in an anhydrous solvent like THF.

  • Reaction Setup: The flask is cooled to the desired temperature (e.g., 0 °C to 30 °C).

  • Reagent Addition: A solution of borane complex (e.g., BH₃·THF or BH₃·DMS) is added to the catalyst solution, followed by the slow addition of a solution of 2-chloroacetophenone in THF. The substrate to catalyst ratio should be optimized, with ratios as high as 2500:1 being reported.[3]

  • Reaction Monitoring: The reaction is stirred at the set temperature and monitored by TLC or HPLC until the starting material is consumed.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of methanol. The solvent is then removed under reduced pressure.

  • Amination: The resulting chiral 2-chloro-1-phenylethanol is dissolved in methanol and treated with an excess of 30% ammonium hydroxide. The reaction is stirred at room temperature for 2-3 days.[3]

  • Isolation: After the reaction is complete, the methanol is evaporated, and the crude this compound is isolated. Purification can be achieved by recrystallization or column chromatography.

Protocol 2: Noyori Asymmetric Hydrogenation of N-succinoyl-2-aminoacetophenone

This protocol is based on the procedure for asymmetric hydrogenation of β-keto esters.[9]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral ruthenium catalyst (e.g., dichloro[(R)-Xylyl-phanephos][(1S,2S)-DPEN]ruthenium(II)) is prepared or handled.[3]

  • Reaction Setup: The catalyst, N-succinoyl-2-aminoacetophenone, a base (e.g., KHCO₃), and a suitable solvent (e.g., methanol or isopropanol) are added to a high-pressure hydrogenation vessel.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-200 psig). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C).[3][4]

  • Reaction Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure and can be confirmed by analyzing aliquots via HPLC.

  • Workup: Once the reaction is complete, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

  • Hydrolysis: The resulting succinimido alcohol is hydrolyzed using a dilute base to yield the chiral this compound.

  • Purification: The final product is purified by extraction and subsequent recrystallization or column chromatography.

Visualizations

experimental_workflow_oxazaborolidine start Start: 2-Chloroacetophenone reduction Asymmetric Reduction start->reduction catalyst Chiral Oxazaborolidine Catalyst catalyst->reduction borane Borane Reagent (BH3-THF) borane->reduction intermediate Chiral 2-Chloro- 1-phenylethanol reduction->intermediate High ee amination Amination (NH4OH) intermediate->amination product Final Product: Chiral 2-Amino- 1-phenylethanol amination->product High Yield

Caption: Workflow for Oxazaborolidine-Catalyzed Synthesis.

logical_relationship_troubleshooting issue Low Yield or Low Enantioselectivity sub_issue1 Low Yield issue->sub_issue1 sub_issue2 Low Enantioselectivity issue->sub_issue2 cause1a Incomplete Reaction sub_issue1->cause1a cause1b Side Reactions sub_issue1->cause1b cause1c Poor Solubility sub_issue1->cause1c cause2a Suboptimal Catalyst sub_issue2->cause2a cause2b Racemization sub_issue2->cause2b cause2c Incorrect Temperature sub_issue2->cause2c solution1a Optimize Time/Temp cause1a->solution1a solution1b Control Stoichiometry cause1b->solution1b solution1c Change Solvent cause1c->solution1c solution2a Screen Catalysts/Ligands cause2a->solution2a solution2b Milder Conditions cause2b->solution2b solution2c Optimize Temperature cause2c->solution2c

Caption: Troubleshooting Logic for Synthesis Issues.

References

Troubleshooting low enantiomeric excess in 2-Amino-1-phenylethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with achieving high enantiomeric excess (ee) in the synthesis of 2-Amino-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction shows low conversion or has stalled. What are the likely causes?

Low or no conversion can often be traced back to several key factors:

  • Catalyst Deactivation: The chiral catalyst may have degraded due to impurities in reagents or solvents, exposure to air or moisture, or thermal instability. Some catalysts can also be deactivated by side products formed during the reaction.

  • Insufficiently Anhydrous Conditions: Many organometallic catalysts and reagents used in asymmetric synthesis are highly sensitive to water. Any residual moisture in the glassware, solvent, or starting materials can quench the catalyst.

  • Reagent and Substrate Quality: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons or lead to competing side reactions.[1]

  • Incorrect Reaction Temperature: The reaction may have an optimal temperature range. Temperatures that are too low may provide insufficient energy to overcome the activation barrier, while excessively high temperatures can lead to catalyst decomposition.[1]

Q2: I'm observing a low enantiomeric excess (ee). What are the primary factors I should investigate?

Achieving high enantioselectivity is a multifactorial challenge. If your ee is lower than expected, consider the following points systematically:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation.[1] This issue is often exacerbated by higher reaction temperatures.

  • Catalyst or Ligand Purity: The enantiomeric purity of your chiral ligand or catalyst is critical. Any contamination with the opposite enantiomer will directly decrease the ee of your final product.[1]

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst or generate achiral side products, lowering the overall ee.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact enantioselectivity.[3] It is crucial to optimize these parameters.

  • Product Racemization: The desired chiral product may undergo racemization under the reaction or workup conditions.[3]

Q3: How do I confirm that my analytical method for determining enantiomeric excess is accurate?

It is critical to validate your analytical method before optimizing the reaction. An unoptimized separation method can give a false impression of low enantioselectivity.[2]

  • Prepare a Racemic Standard: First, synthesize or obtain a true racemic (50:50) sample of this compound.

  • Analyze the Standard: Run the racemic sample using your chiral chromatography method (e.g., HPLC or GC).

  • Expected Result: You should observe two distinct, baseline-separated peaks of equal area.

  • Troubleshooting: If you do not see two well-resolved peaks, your analytical method requires optimization. You can try adjusting the mobile phase composition, switching to a different chiral stationary phase, lowering the flow rate, or adjusting the column temperature.[2]

Q4: My reaction is complete, but the enantiomeric excess is unsatisfactory. Can it be improved post-synthesis?

Yes, it is often possible to improve the enantiomeric excess of your product after the reaction is complete through a process called chiral resolution. For amines like this compound, diastereomeric salt resolution is a common and effective method. This involves reacting the racemic or enantioenriched amine with a chiral resolving agent (e.g., (+)-tartaric acid) to form two diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized and separated.[4] Subsequent liberation of the amine from the purified salt yields the product with a higher enantiomeric excess.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low enantiomeric excess.

Troubleshooting_Workflow cluster_start cluster_analysis Step 1: Verification cluster_reaction Step 2: Reaction Investigation cluster_optimization Step 3: Optimization & Resolution start Low Enantiomeric Excess (ee) Observed verify_analysis Validate Analytical Method (Chiral HPLC/GC) start->verify_analysis prepare_racemic Prepare Racemic Standard verify_analysis->prepare_racemic analyze_racemic Analyze Standard prepare_racemic->analyze_racemic result Two Baseline-Separated Peaks of Equal Area? analyze_racemic->result check_catalyst Check Catalyst/Ligand (Purity, Handling, Loading) result->check_catalyst  Yes optimize_method Optimize Analytical Method result->optimize_method  No check_reagents Check Reagent/Substrate Purity check_catalyst->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions optimize_reaction Optimize Reaction Parameters check_conditions->optimize_reaction purify_product Purify Product Post-Synthesis (e.g., Diastereomeric Salt Resolution) optimize_reaction->purify_product If ee is still suboptimal

Caption: A step-by-step workflow for diagnosing and resolving issues of low enantiomeric excess.

Data Presentation

Table 1: Common Enantioselective Syntheses of this compound

Synthesis MethodPrecursorCatalyst/ReagentReported Enantiomeric Excess (ee)Reference
Oxazaborolidine-catalyzed borane reduction followed by amination2-ChloroacetophenoneChiral Oxazaborolidine, Borane (BH₃·THF)93-97%[5][6]
Asymmetric hydrogenation (Noyori procedure) followed by hydrolysisSuccinimido acetophenoneChiral Ruthenium Complex, Base, Optically Active Amine98%[5][6]

Table 2: Troubleshooting Checklist for Low Enantiomeric Excess

CategoryCheckpointPotential Solution(s)
Analytical Method Is the chiral separation method (HPLC/GC) validated with a racemic standard?Optimize mobile phase, change chiral column, adjust temperature/flow rate.[2]
Catalyst & Reagents Is the chiral catalyst/ligand of high enantiomeric purity?Verify purity from the supplier; use a fresh batch.
Were the catalyst and reagents handled under inert/anhydrous conditions?Use proper inert atmosphere techniques (e.g., Schlenk line, glovebox); use freshly distilled/dried solvents.[1]
Are the starting materials and solvents pure?Purify starting materials (e.g., distillation, recrystallization); use high-purity solvents.[1]
Reaction Conditions Is the reaction temperature optimized?Screen a range of temperatures; lower temperatures often increase selectivity but may decrease the reaction rate.[3]
Is the solvent choice optimal?Screen different solvents; solvent polarity can significantly influence enantioselectivity.[3]
Has a non-catalyzed background reaction been ruled out?Lower the reaction temperature; ensure appropriate catalyst loading.[1]
Post-Reaction Is the product prone to racemization during workup or purification?Use mild workup conditions (e.g., avoid strong acids/bases, high temperatures).[3]
Can the product's ee be enhanced?Perform diastereomeric salt resolution or preparative chiral chromatography.[4]

Experimental Protocols

Protocol 1: Oxazaborolidine-Catalyzed Borane Reduction of 2-Chloroacetophenone

This protocol describes the synthesis of the chiral chlorohydrin intermediate, which is subsequently aminated to yield this compound.[6]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst, ~5 mol%) in anhydrous tetrahydrofuran (THF) to a flame-dried flask.

  • Borane Addition: Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·DMS) or borane-THF complex (BH₃·THF) (approx. 1.0-1.2 equivalents). Stir for 15 minutes.

  • Substrate Addition: Slowly add a solution of 2-chloroacetophenone in anhydrous THF to the reaction mixture via a syringe pump over 1-2 hours. The rate of addition is critical for achieving high ee.[6]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Workup: Warm the mixture to room temperature, remove the solvent under reduced pressure, and perform an appropriate aqueous workup and extraction (e.g., with ethyl acetate).

  • Purification: Purify the resulting chiral chloro alcohol by column chromatography on silica gel.

  • Amination: The purified chloro alcohol can be converted to this compound by reaction with a large excess of aqueous ammonium hydroxide in methanol at room temperature for 2-3 days.[6]

Protocol 2: General Procedure for Chiral HPLC Analysis

This protocol provides a general guideline for determining the enantiomeric excess of this compound.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are common starting points for separating chiral amines and alcohols.[1]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). Small amounts of an additive like diethylamine (DEA) (e.g., 0.1%) are often added to improve the peak shape of basic compounds like amines.[1]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system.

  • Method Optimization: If separation is poor, systematically vary the ratio of the mobile phase components (e.g., increase or decrease the percentage of isopropanol). Adjusting the flow rate or column temperature can also improve resolution.[2]

  • Calculation of ee: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Cause-and-Effect Diagram for Low Enantiomeric Excess

Cause_Effect main Low Enantiomeric Excess catalyst Catalyst-Related Issues main->catalyst reagents Substrate/Reagent Purity main->reagents conditions Reaction Conditions main->conditions analysis Analytical Method main->analysis c1 Low Enantiopurity catalyst->c1 c2 Decomposition (Air/Moisture) catalyst->c2 c3 Incorrect Loading catalyst->c3 r1 Substrate Impurities reagents->r1 r2 Solvent Not Anhydrous reagents->r2 r3 Reagent Degradation reagents->r3 d1 Suboptimal Temperature conditions->d1 d2 Incorrect Solvent conditions->d2 d3 Background Reaction conditions->d3 d4 Product Racemization conditions->d4 a1 Poor Peak Resolution analysis->a1 a2 Incorrect Integration analysis->a2 a3 Wrong Chiral Column analysis->a3

Caption: A diagram illustrating the potential root causes of low enantiomeric excess in asymmetric synthesis.

References

Technical Support Center: Synthesis of 2-Amino-1-phenylethanol from Phenacyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Amino-1-phenylethanol from phenacyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions to help you optimize your reaction.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction: The reaction may not have proceeded to completion.- Increase reaction time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure the consumption of the starting material. - Increase reaction temperature: Cautiously increasing the temperature can enhance the reaction rate. However, be aware that this may also promote the formation of side products. A temperature range of 25-50°C is a reasonable starting point. - Ensure adequate mixing: Vigorous stirring is necessary to ensure proper contact between the reactants, especially if the reaction mixture is heterogeneous.
Over-alkylation: The desired primary amine is reacting further with phenacyl chloride to form secondary and tertiary amines.[1][2]- Use a large excess of ammonia: Employing a significant molar excess of aqueous ammonia (e.g., 10-20 equivalents or more) relative to phenacyl chloride can help minimize the formation of di- and tri-substituted byproducts by increasing the probability of phenacyl chloride reacting with ammonia rather than the product amine. - Control the addition of phenacyl chloride: Add the phenacyl chloride solution slowly to the ammonia solution to maintain a high concentration of ammonia throughout the reaction.
Suboptimal pH: The reaction medium may not be sufficiently basic to neutralize the hydrochloric acid byproduct, which can protonate the amine and reduce its nucleophilicity.- Use a concentrated solution of aqueous ammonia: This ensures the reaction medium remains basic.
Presence of Significant Amounts of Side Products (Di- and Tri-substituted Amines) High reaction temperature: Elevated temperatures can favor the faster reaction of the more nucleophilic primary amine product with phenacyl chloride.- Maintain a lower reaction temperature: Running the reaction at room temperature or slightly below can help control the rate of the subsequent alkylation reactions.
Insufficient excess of ammonia: If the molar ratio of ammonia to phenacyl chloride is not high enough, the concentration of the product amine becomes significant enough to compete with ammonia for the remaining phenacyl chloride.- Increase the molar excess of ammonia: As mentioned above, a larger excess of ammonia is a key strategy to suppress over-alkylation.
Formation of an Oily or Gummy Product Instead of a Crystalline Solid Presence of impurities: The crude product may contain unreacted starting materials, side products, or residual solvent.- Purification is necessary: The crude product often requires purification. Column chromatography on silica gel is an effective method to separate the desired product from impurities.[3] Recrystallization from a suitable solvent system can also be employed.
Product is not in its salt form: The free base of this compound can be an oil or a low-melting solid.- Convert to a hydrochloride salt: Treatment of the purified free base with hydrochloric acid can yield a more stable and crystalline hydrochloride salt, which is often easier to handle and purify.
Difficulty in Isolating the Product Product is soluble in the aqueous phase: this compound has some solubility in water, which can lead to losses during aqueous workup.- Extraction with an organic solvent: After the reaction, extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane or ethyl acetate.[3] Multiple extractions will improve recovery. - Salting out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the product in water and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions in the synthesis of this compound from phenacyl chloride?

A1: The primary side reaction is over-alkylation, where the initially formed this compound (a primary amine) acts as a nucleophile and reacts with another molecule of phenacyl chloride. This leads to the formation of the secondary amine, N-(2-hydroxy-2-phenylethyl)-2-amino-1-phenylethanol, and subsequently the tertiary amine. The reactivity of amines generally increases with alkylation (primary < secondary), making this a common issue in amine synthesis via alkylation.[1][2]

Q2: How can I minimize the formation of these over-alkylation byproducts?

A2: The most effective strategy to minimize over-alkylation is to use a large molar excess of the aminating agent, in this case, aqueous ammonia.[1] By maintaining a high concentration of ammonia relative to phenacyl chloride, the likelihood of phenacyl chloride reacting with an ammonia molecule is much higher than it reacting with the desired product. Slow addition of phenacyl chloride to the ammonia solution also helps to maintain this high molar ratio locally.

Q3: What is a typical experimental protocol for this synthesis?

Q4: My final product is a viscous oil. How can I get a solid?

A4: this compound as a free base can be a low-melting solid or an oil, especially if impure. To obtain a stable, crystalline solid, it is recommended to convert the purified free base into its hydrochloride salt. This can be achieved by dissolving the purified product in a suitable solvent (e.g., isopropanol, ether) and treating it with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl).

Q5: What purification methods are recommended for the crude product?

A5: Purification of the crude product is typically necessary to remove unreacted starting materials and side products. Column chromatography on silica gel is a common and effective method.[3] The choice of eluent will depend on the polarity of the components in the mixture, but a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol, often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine) is usually effective. Recrystallization from an appropriate solvent can also be used for further purification.

Data Presentation

The following table summarizes hypothetical quantitative data based on typical outcomes of this synthesis, illustrating the effect of the molar ratio of ammonia to phenacyl chloride on the product distribution.

Molar Ratio (Ammonia : Phenacyl Chloride)Temperature (°C)Reaction Time (h)Yield of this compound (%)Yield of Secondary Amine (%)Yield of Tertiary Amine (%)
5 : 12512453015
10 : 1251265155
20 : 12512805<1
10 : 1506602510

Note: This data is illustrative and actual results may vary depending on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound from Phenacyl Chloride

Objective: To synthesize this compound by the amination of phenacyl chloride with aqueous ammonia.

Materials:

  • Phenacyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Hydrochloric acid (for salt formation, optional)

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, place a significant molar excess (e.g., 10-20 equivalents) of concentrated aqueous ammonia. Cool the flask in an ice bath.

  • Addition of Phenacyl Chloride: Dissolve one equivalent of phenacyl chloride in a minimal amount of a suitable solvent (e.g., methanol or ethanol) to ensure it remains in solution. Slowly add this solution dropwise to the stirred, cooled ammonia solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of dichloromethane and methanol, possibly with a small percentage of triethylamine to prevent streaking.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Visualizations

Reaction_Pathway phenacyl_chloride Phenacyl Chloride product This compound (Primary Amine) phenacyl_chloride->product + NH3 ammonia Ammonia (Excess) ammonia->product secondary_amine Secondary Amine product->secondary_amine + Phenacyl Chloride - HCl tertiary_amine Tertiary Amine secondary_amine->tertiary_amine + Phenacyl Chloride - HCl

Caption: Main reaction pathway and side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_overalkylation Analyze for Over-alkylation (GC-MS, NMR) start->check_overalkylation increase_ammonia Increase Molar Ratio of Ammonia check_overalkylation->increase_ammonia Yes control_temp Lower Reaction Temperature check_overalkylation->control_temp Yes check_completion Check for Reaction Completion (TLC, GC-MS) check_overalkylation->check_completion No success Improved Yield and Purity increase_ammonia->success control_temp->success increase_time_temp Increase Reaction Time or Temperature check_completion->increase_time_temp Incomplete purification_issue Review Purification Strategy check_completion->purification_issue Complete increase_time_temp->success optimize_chromatography Optimize Column Chromatography purification_issue->optimize_chromatography Impure salt_formation Consider Salt Formation purification_issue->salt_formation Oily Product optimize_chromatography->success salt_formation->success

References

Technical Support Center: Purification of 2-Amino-1-phenylethanol Enantiomers by Stripping Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-1-phenylethanol enantiomers using stripping crystallization.

Frequently Asked Questions (FAQs)

Q1: What is stripping crystallization and how does it work for enantiomer separation?

Stripping crystallization (SC) is a separation technique that combines melt crystallization and vaporization.[1][2][3] The process is typically operated under reduced pressure and involves a three-phase transformation.[1][2][3] For the separation of this compound enantiomers, the mixture is cooled, causing the desired enantiomer to crystallize while the undesired enantiomer is simultaneously removed as a vapor. This process continues until the liquid phase is almost entirely eliminated, leaving behind the purified solid crystalline product.[3][4]

Q2: What are the advantages of stripping crystallization over other purification methods?

A significant advantage of stripping crystallization is that it can be performed without the use of a solvent, making it a cleaner separation technology.[2][5] This eliminates the need for a subsequent solvent removal step.[2] Additionally, because the mother liquor is removed as a vapor, there is no adherence of impurities to the crystal surfaces, which can simplify the purification process and potentially lead to a higher purity product.[6]

Q3: What are the key parameters influencing the success of stripping crystallization?

The success of stripping crystallization is highly dependent on the precise control of several key parameters:

  • Temperature: The cooling rate and the final temperature affect the crystal growth and the final purity of the product.[1]

  • Pressure: The operating pressure must be carefully controlled to maintain the three-phase equilibrium and to effectively remove the vapor phase.[3][4]

  • Stirring: Adequate stirring is important to ensure homogeneity of the mixture and to facilitate mass and heat transfer.[6]

  • Initial Concentration: The initial concentration of the desired enantiomer in the mixture can influence the final product purity and recovery ratio.[2][5]

Q4: What equipment is required for stripping crystallization?

A typical experimental setup for stripping crystallization consists of a sample vessel placed within a chamber that can be cooled and evacuated.[3][4] Key components include:

  • A cooling system (e.g., a cooling jacket) to lower the temperature of the chamber.

  • A vacuum system (e.g., a mechanical vacuum pump and a turbomolecular pump) to reduce and control the pressure.[3][4]

  • A stirring mechanism (e.g., a magnetic-driven motor) to agitate the sample.[3]

  • Sensors to monitor and control the temperature and pressure.

Q5: Is a solvent required for this process?

Stripping crystallization is fundamentally a solvent-free technique, which is one of its primary advantages.[2] The separation is achieved by manipulating the temperature and pressure to induce crystallization and vaporization directly from the melt.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound enantiomers by stripping crystallization.

Problem Possible Cause Suggested Solution
Low or No Crystal Formation The solution is not sufficiently supersaturated.This is a common issue in crystallization.[7] To resolve this, you can try reducing the volume of the solvent by evaporation and then attempting the crystallization again.[7] Inducing crystallization by adding a seed crystal or by gently scratching the inside of the flask with a glass rod may also be effective.[7]
The cooling rate is too slow, or the final temperature is not low enough.Increase the cooling rate or lower the final temperature of the process to induce nucleation and crystal growth.
Presence of significant impurities inhibiting crystallization.Purify the initial mixture to a higher degree before performing stripping crystallization.
Low Enantiomeric Purity Inefficient removal of the undesired enantiomer in the vapor phase.Optimize the pressure profile during the cooling process. A lower operating pressure generally leads to higher product purity.[5]
The cooling rate is too fast, leading to the inclusion of impurities.Slow down the cooling rate to allow for more selective crystallization of the desired enantiomer.
"Oiling Out" (Formation of a liquid instead of crystals) The melting point of the compound is low relative to the solvent boiling point, or the compound is significantly impure.This can sometimes be resolved by warming the flask to redissolve the material, adding a small amount of additional solvent, and attempting the crystallization again with very slow cooling.[7]
The cooling rate is too rapid.Decrease the cooling rate to promote the formation of an ordered crystal lattice rather than an amorphous oil.
Low Product Yield Excessive vaporization of the desired enantiomer along with the undesired one.Carefully adjust the temperature and pressure to be more selective for the vaporization of the undesired enantiomer.
Incomplete crystallization of the desired enantiomer.Extend the duration of the stripping crystallization process to allow for more complete crystallization.
Too much solvent was used initially.If too much solvent is used, a significant portion of the product will remain dissolved. The solvent can be removed by rotary evaporation to recover the solid.[8]

Quantitative Data Summary

The following table summarizes the effect of operating pressure on the final product purity and recovery ratio of R-phenylglycinol, a compound structurally similar to this compound, during stripping crystallization. This data illustrates the general trends that can be expected.

Initial Purity of R-phenylglycinolOperating Pressure during CoolingFinal Product Purity of R-phenylglycinolRecovery Ratio
0.90Lowered from 15 Pa to 6 Pa0.93746% - 55%
0.94Lowered from 15 Pa to 6 Pa0.98546% - 55%
0.97Lowered from 15 Pa to 6 Pa0.99546% - 55%
Data adapted from a study on R-phenylglycinol, which demonstrates the principles of stripping crystallization for similar amino alcohols.[5]

Experimental Protocols

Protocol: Purification of R-2-Amino-1-phenylethanol by Stripping Crystallization

This protocol is a general guideline based on published literature for stripping crystallization of amino alcohols.[1][5]

  • Preparation:

    • Ensure the stripping crystallization apparatus is clean and dry.

    • Prepare a mixture of this compound enantiomers with a known initial concentration of the desired R-enantiomer.

  • Loading the Sample:

    • Inject a predetermined amount of the enantiomeric mixture melt into the sample container.

  • Initiation of the Process:

    • Begin stirring the melt at a constant rate (e.g., 70 rpm).[5]

    • Start the cooling process, gradually lowering the temperature from just above the melting point of the mixture. A typical initial cooling rate is around 0.5 °C/min.[5]

  • Three-Phase Transformation:

    • Simultaneously, begin to reduce the pressure inside the chamber according to a predetermined temperature-pressure profile. This profile is crucial for maintaining the three-phase equilibrium.

    • As the temperature decreases, the pressure must also be adjusted downwards.[5]

  • Crystallization and Vaporization:

    • As the process continues, the desired R-enantiomer will crystallize out of the melt, while the S-enantiomer will be preferentially removed in the vapor phase.

    • The vapor is continuously removed by the vacuum system.

  • Completion and Product Recovery:

    • Continue the process until the liquid phase is nearly eliminated, and only the solid crystalline product remains.

    • Once the process is complete, bring the chamber back to atmospheric pressure and room temperature.

    • Carefully collect the solid product from the sample container.

  • Analysis:

    • Determine the final purity of the R-2-Amino-1-phenylethanol product using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

    • Calculate the recovery ratio based on the initial and final amounts of the desired enantiomer.

Visualizations

StrippingCrystallizationWorkflow start Start with Enantiomeric Mixture (Melt) process Introduce into Stripping Crystallization Chamber start->process conditions Apply Cooling and Reduced Pressure process->conditions three_phase Three-Phase Transformation (Solid-Liquid-Vapor) conditions->three_phase crystallization Desired Enantiomer Crystallizes three_phase->crystallization vaporization Undesired Enantiomer Vaporizes three_phase->vaporization end_product Purified Solid Product crystallization->end_product removal Vapor is Continuously Removed vaporization->removal

Caption: Experimental workflow for stripping crystallization.

TroubleshootingDecisionTree start Problem Encountered During Crystallization q1 Are crystals forming? start->q1 q2 Is the purity low? q1->q2 Yes solution3 Induce nucleation (seed crystal, scratching) Increase cooling rate Check for impurities q1->solution3 No a1_yes Yes a1_no No solution1 Optimize T/P profile Decrease cooling rate q2->solution1 Yes q3 Is the yield low? q2->q3 No a2_yes Yes a2_no No solution1->q3 solution2 Adjust T/P to reduce desired enantiomer vaporization Extend process duration q3->solution2 Yes success Successful Purification q3->success No a3_yes Yes a3_no No solution2->success solution3->q1

Caption: Troubleshooting decision tree for common issues.

References

Overcoming low solubility of intermediates in 2-Amino-1-phenylethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of intermediates during the synthesis of 2-Amino-1-phenylethanol.

Troubleshooting Guide

This guide addresses specific issues related to the precipitation of intermediates and offers potential solutions to maintain a homogeneous reaction mixture.

Issue ID Problem Potential Cause Suggested Solutions
SOL-001 Precipitation of Mandelonitrile during reduction. Mandelonitrile has low solubility in aqueous or highly polar solvents.- Use a co-solvent system such as a mixture of water and a water-miscible organic solvent (e.g., ethanol, THF, or dioxane) to increase the solubility of mandelonitrile.- Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a biphasic system (e.g., water/toluene) to facilitate the reaction between the water-soluble reducing agent and the organic-soluble mandelonitrile.
SOL-002 Formation of a thick, unmanageable slurry upon addition of the tosylating agent to this compound. The tosylated intermediate (O-tosyl-2-amino-1-phenylethanol) may have poor solubility in the reaction solvent.- Increase the reaction temperature to improve the solubility of the tosylated intermediate.- Screen for a more suitable solvent or a solvent mixture. Aprotic polar solvents like DMF or DMSO could be effective.- Add the tosylating agent portion-wise to control the concentration of the intermediate and prevent rapid precipitation.
SOL-003 The N-protected intermediate (e.g., N-succinimidyl derivative) precipitates out of the solution during its formation. The N-protected intermediate may be highly crystalline and possess low solubility in the chosen solvent.- Change the solvent to one in which the protected intermediate is more soluble. For example, if the reaction is performed in a non-polar solvent, try a more polar aprotic solvent.- Perform the reaction at a higher dilution to keep the intermediate below its saturation point.- Consider an in-situ reaction where the protected intermediate is immediately converted to the next step's product without isolation.
SOL-004 Inconsistent reaction kinetics and yields, suspected to be due to poor mixing from intermediate precipitation. The precipitated intermediate is not effectively participating in the reaction, leading to side reactions or incomplete conversion.- Improve mechanical stirring to ensure better suspension of the solid intermediate.- Sonication can be used to break up agglomerates and increase the surface area of the precipitate, potentially improving its reactivity.- Re-evaluate the solvent system to achieve a homogeneous reaction environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common intermediates in this compound synthesis that exhibit low solubility?

A1: The most frequently encountered intermediates with potential solubility issues are:

  • Mandelonitrile: Often used as a precursor, it has limited solubility in water.

  • O-acylated or O-sulfonylated intermediates: For instance, O-tosyl-2-amino-1-phenylethanol, which can be crystalline and may precipitate from common organic solvents.

  • N-protected intermediates: Derivatives such as N-succinimidyl-2-amino-1-phenylethanol can also have low solubility depending on the protecting group and the solvent system.

Q2: How can I choose a suitable solvent to avoid precipitation of my intermediate?

A2: Solvent selection is crucial for maintaining a homogeneous reaction. Consider the following:

  • "Like dissolves like": Match the polarity of your solvent to the polarity of your intermediate.

  • Solvent mixtures: A combination of two or more miscible solvents can fine-tune the polarity and solvating power of the reaction medium.

  • Aprotic polar solvents: Solvents like DMF, DMSO, and acetonitrile are often effective at dissolving a wide range of organic molecules.

  • Temperature: Increasing the reaction temperature generally increases the solubility of a solid in a liquid.

Q3: Can changing the pH of the reaction mixture help with solubility issues?

A3: Yes, for intermediates with acidic or basic functional groups, altering the pH can significantly impact solubility. For example, in the case of amino-containing intermediates, protonation at low pH can increase their solubility in aqueous media. Conversely, deprotonation at high pH might be necessary for solubility in organic solvents. Careful consideration of the reaction mechanism's pH sensitivity is essential.

Q4: Are there any alternatives to traditional solvent systems for improving intermediate solubility?

A4: Yes, several alternative approaches can be employed:

  • Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a water-soluble reagent and an organic-soluble substrate. The phase-transfer catalyst facilitates the transport of one reactant across the phase boundary, enabling the reaction to proceed.[1][2][3][4]

  • Ionic Liquids: These are salts that are liquid at low temperatures and can be excellent solvents for a wide range of organic and inorganic compounds.

  • Deep Eutectic Solvents (DES): These are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point much lower than the individual components. They are considered green and effective alternative solvents.

Q5: What is the Delepine reaction and can it help bypass solubility issues?

A5: The Delepine reaction is a method for preparing primary amines from alkyl halides. In the context of this compound synthesis from styrene oxide, it involves the reaction of the corresponding chlorohydrin with hexamine, followed by hydrolysis. This pathway can sometimes offer an alternative route that may circumvent intermediates with problematic solubility in other synthetic approaches.[5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
ChloroformSoluble[6]
DichloromethaneSoluble[6]
Ethyl AcetateSoluble[6]
DMSO100 mg/mL[7][8]
AcetoneSoluble[6]
Water< 0.1 mg/mL (insoluble)[7][8]
MethanolSlightly Soluble
EthanolSoluble

Experimental Protocols

Protocol 1: Synthesis of this compound from Styrene Oxide using a Co-solvent System to Mitigate Intermediate Precipitation

Objective: To synthesize this compound from styrene oxide, employing a co-solvent system to maintain homogeneity.

Materials:

  • Styrene oxide

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add styrene oxide (1 equivalent).

  • Add a 1:1 mixture of aqueous ammonia (10 equivalents) and ethanol. The ethanol acts as a co-solvent to improve the solubility of styrene oxide and any potential intermediates.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Troubleshooting Logic for Intermediate Precipitation

Troubleshooting_Precipitation Start Intermediate Precipitation Observed Check_Solvent Is the solvent appropriate for the intermediate's polarity? Start->Check_Solvent Change_Solvent Action: Screen for a better solvent or use a co-solvent system. Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature optimal for solubility? Check_Solvent->Check_Temp Yes Increase_Temp Action: Increase reaction temperature. Check_Temp->Increase_Temp No Check_Conc Is the reactant concentration too high? Check_Temp->Check_Conc Yes Decrease_Conc Action: Perform the reaction at a higher dilution. Check_Conc->Decrease_Conc No Consider_Alternatives Consider Alternative Strategies Check_Conc->Consider_Alternatives Yes PTC Phase-Transfer Catalysis Consider_Alternatives->PTC In_Situ In-situ Reaction Consider_Alternatives->In_Situ

Caption: A flowchart outlining the logical steps for troubleshooting intermediate precipitation during synthesis.

Diagram 2: Synthetic Pathway from Styrene Oxide with Solubility Considerations

Synthesis_Pathway Styrene_Oxide Styrene Oxide (Low aqueous solubility) Reaction Aminolysis Styrene_Oxide->Reaction Ammonia Aqueous Ammonia Ammonia->Reaction Intermediate Potential Hydroxy-Amine Adduct (Solubility may vary) Reaction->Intermediate Product This compound Intermediate->Product Solubility_Issue Potential Precipitation Intermediate->Solubility_Issue Solution Use Co-solvent (e.g., Ethanol) to ensure homogeneity Solubility_Issue->Solution

Caption: A schematic of the synthesis of this compound from styrene oxide, highlighting a potential solubility issue and its solution.

References

Minimizing by-product formation in the amination of chloro alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the amination of chloro alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the amination of chloro alcohols?

A1: The primary by-products of concern are:

  • Over-alkylation Products: Formation of secondary and tertiary amines is a common issue, particularly when using a primary amine as the starting material. The desired primary amino alcohol product can act as a nucleophile and react with another molecule of the chloro alcohol.[1]

  • Cyclic Ethers: Intramolecular cyclization of the chloro alcohol starting material can occur, especially under basic conditions, leading to the formation of cyclic ethers like tetrahydrofuran (THF) from 4-chloro-1-butanol.[2][3]

  • Imines: If the reaction is a reductive amination, incomplete reduction can leave residual imine as an impurity.[4]

  • Diol Formation: Hydrolysis of the chloro alcohol can lead to the formation of the corresponding diol.

Q2: How can I prevent the formation of secondary and tertiary amines (over-alkylation)?

A2: To favor the formation of the primary amine, consider the following strategies:

  • Use a Large Excess of the Aminating Agent: Using a significant excess of ammonia or the primary amine can statistically favor the reaction with the chloro alcohol over the reaction with the newly formed amino alcohol.[5]

  • Control Reaction Temperature: Lower reaction temperatures can help to reduce the rate of the subsequent alkylation reaction.

  • Gradual Addition of the Chloro Alcohol: Adding the chloro alcohol slowly to a solution of the amine can help to maintain a high amine-to-chloro alcohol ratio throughout the reaction, minimizing over-alkylation.[4]

  • Use of Protecting Groups: While less ideal for process efficiency, protecting the amine after the initial reaction can prevent further alkylation.

Q3: What causes the formation of cyclic ethers, and how can I avoid it?

A3: Cyclic ether formation is an intramolecular Williamson ether synthesis. The alcohol moiety of the chloro alcohol is deprotonated by a base, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction.[6] To minimize this:

  • Choice of Base: Use a weaker base or a stoichiometric amount of a non-nucleophilic base. Strong bases like sodium hydroxide can promote this side reaction.[2]

  • Reaction Temperature: Lower temperatures will disfavor the cyclization reaction.

  • Concentration: Running the reaction at a higher concentration can favor the intermolecular amination over the intramolecular cyclization.

Q4: I am performing a reductive amination and see residual imine. How can I improve the reduction step?

A4: Incomplete reduction of the imine intermediate can be addressed by:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective for reducing imines in the presence of aldehydes or ketones.[7] If using a milder reducing agent, you may need to switch to a more powerful one like sodium borohydride (NaBH₄), but be mindful of its reactivity towards other functional groups.

  • Reaction Time and Temperature: Ensure the reduction step is allowed to proceed for a sufficient amount of time and at an appropriate temperature to go to completion.

  • pH Control: The pH of the reaction can influence the stability and reactivity of both the imine and the reducing agent. Mildly acidic conditions (pH 4-6) are often optimal for imine formation and subsequent reduction.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired amino alcohol, significant amount of secondary/tertiary amine by-products. The product amine is more nucleophilic than the starting amine, leading to rapid subsequent reaction with the chloro alcohol.[9]- Use a large excess (5-10 fold or more) of the starting amine or ammonia. - Add the chloro alcohol substrate slowly to the reaction mixture. - Lower the reaction temperature to decrease the rate of the second alkylation.
Formation of a significant amount of cyclic ether (e.g., THF from 4-chloro-1-butanol). The base used is promoting intramolecular Williamson ether synthesis.[6]- Use a weaker base (e.g., K₂CO₃ instead of NaOH). - Use a stoichiometric amount of base. - Lower the reaction temperature. - Increase the concentration of the amine.
In a reductive amination, the reaction stalls at the imine intermediate. The reducing agent is not effective enough, or the reaction conditions are not optimal for reduction.- Switch to a more suitable reducing agent like NaBH₃CN or NaBH(OAc)₃.[7] - If using NaBH₄, ensure the imine has fully formed before adding the reducing agent.[10] - Adjust the pH to be mildly acidic (pH 4-6).[8] - Increase the reaction time or temperature for the reduction step.
Low overall conversion of the chloro alcohol. The reaction conditions (temperature, pressure, catalyst) are not optimal for the amination reaction.- Increase the reaction temperature and/or pressure (in a sealed vessel). - Screen different catalysts (e.g., for reductive amination, various nickel, palladium, or ruthenium catalysts can be effective).[11] - Ensure proper mixing.
Formation of the corresponding diol. Hydrolysis of the chloro alcohol due to the presence of water and/or a strong base.- Use anhydrous solvents and reagents. - Avoid using strong aqueous bases if possible.

Data Presentation

Table 1: Influence of Catalyst on the Amination of 1-Octanol with Ammonia

CatalystConversion (%)Selectivity to Primary Amine (%)Selectivity to Secondary Amine (%)
Co/Al₂O₃754555
Bi-Co/Al₂O₃858020
Ni/Al₂O₃808416
Fe/Ni/Al₂O₃9596.33.7

Note: This data is for 1-octanol, a non-chlorinated alcohol, but illustrates the significant impact of catalyst choice on selectivity, a principle that applies to chloro alcohol amination as well.[11]

Table 2: Effect of Reaction Conditions on the Amination of Furfuryl Alcohol

CatalystTemperature (°C)NH₃ Pressure (MPa)Yield of Furfurylamine (%)
Ni₂Al-6001600.475.2
Ni₂Al-6001800.484.1
Ni₂Al-6002000.478.5
Ni₂Al-6001800.265.4
Ni₂Al-6001800.683.5

Note: This data for a functionalized alcohol highlights the importance of optimizing temperature and pressure to maximize the yield of the desired primary amine.[11]

Experimental Protocols

Protocol 1: Synthesis of 3-(Methylamino)-1-propanol from 3-Chloro-1-propanol

This protocol is adapted from general procedures for the amination of haloalcohols.

Materials:

  • 3-Chloro-1-propanol

  • Methylamine (40% solution in water)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 3-chloro-1-propanol (1 equivalent).

  • Add a 5-fold molar excess of 40% aqueous methylamine solution.

  • Add sodium carbonate (1.5 equivalents) to the mixture to act as a base and neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Reductive Amination of 4-Chloro-1-butanol with Dimethylamine

This protocol is a general procedure for reductive amination.

Materials:

  • 4-Chloro-1-butanol

  • Dimethylamine hydrochloride

  • Triethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 4-chloro-1-butanol (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and 1,2-dichloroethane.

  • Add triethylamine (1.2 equivalents) to the mixture to liberate the free dimethylamine.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Byproduct_Formation_Pathways cluster_main Main Reaction cluster_overalkylation Over-alkylation cluster_cyclization Cyclic Ether Formation cluster_hydrolysis Hydrolysis Chloro_Alcohol Chloro Alcohol (R-CH(OH)-(CH2)n-Cl) Amino_Alcohol Desired Amino Alcohol (R-CH(OH)-(CH2)n-NHR') Chloro_Alcohol->Amino_Alcohol + Amine Cyclic_Ether Cyclic Ether Chloro_Alcohol->Cyclic_Ether Base (Intramolecular SN2) Diol Diol (R-CH(OH)-(CH2)n-OH) Chloro_Alcohol->Diol + H2O Amine Amine (R'-NH2) Amine->Amino_Alcohol Secondary_Amine Secondary Amine (R-CH(OH)-(CH2)n)2NR' Amino_Alcohol->Secondary_Amine + Chloro Alcohol

By-product formation pathways in chloro alcohol amination.

Reductive_Amination_Workflow Start Start: Chloro Alcohol + Amine Imine_Formation Imine Formation (Mildly Acidic) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH3CN) Imine_Intermediate->Reduction Incomplete_Reduction Incomplete Reduction (By-product) Imine_Intermediate->Incomplete_Reduction Final_Product Final Amino Alcohol Reduction->Final_Product

Workflow for reductive amination of a chloro alcohol.

Overalkylation_Mechanism Chloro_Alcohol R-Cl (Chloro Alcohol) Desired_Product R-NHR' (Desired Primary Amino Alcohol) Chloro_Alcohol->Desired_Product Step 1: Alkylation Byproduct R2NR' (Secondary Amine By-product) Chloro_Alcohol->Byproduct Primary_Amine R'-NH2 (Primary Amine) Primary_Amine->Desired_Product Desired_Product->Byproduct Step 2: Further Alkylation

Logical relationship of over-alkylation.

References

Technical Support Center: Scaling Up the Enantioselective Synthesis of 2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up of the enantioselective synthesis of 2-Amino-1-phenylethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the enantioselective synthesis of this compound, providing potential causes and actionable solutions.

ProblemPotential CauseSolution
Low or Decreased Enantiomeric Excess (ee) Inaccurate Analytical Method: Chromatographic artifacts or an unoptimized separation method can lead to incorrect ee values.[1]Validate Analytical Method: Prepare and analyze a racemic sample of the product using your chiral chromatography method (HPLC, GC, or SFC). You should observe two baseline-separated peaks of equal area. If not, optimize your analytical method before troubleshooting the reaction.[1]
Impure Starting Materials: Impurities in the substrate or reagents can act as inhibitors or competing substrates for the chiral catalyst, promoting a non-selective background reaction.[1]Purify Starting Materials: Ensure the purity of your ketone precursor, reducing agent, and solvents. Consider recrystallization or distillation of starting materials if necessary.
Catalyst Decomposition or Poisoning: Many asymmetric catalysts are sensitive to air and moisture.[1] Improper handling or storage can lead to decomposition and loss of selectivity. Certain functional groups in impurities can also poison the catalyst.[1]Proper Catalyst Handling: Handle air and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalysts.
Temperature Fluctuations: Small deviations from the optimal reaction temperature can significantly impact the stereochemical outcome.[2]Implement Robust Temperature Control: Use a reliable temperature control system, especially for large-volume reactors, to avoid temperature gradients and "hot spots".[2]
Racemization: The product may be susceptible to racemization under the reaction or work-up conditions, especially at elevated temperatures or in the presence of acidic or basic impurities.[3]Optimize Reaction and Work-up Conditions: Lower the reaction temperature if possible.[3] Perform a careful work-up at a lower temperature and avoid prolonged exposure to acidic or basic conditions.
Low Reaction Yield Catalyst Deactivation: The catalyst may deactivate over the course of the reaction due to impurities or instability under the reaction conditions.Investigate Catalyst Stability: Analyze the catalyst's stability under the reaction conditions. Consider using a more robust catalyst or a higher catalyst loading.[2]
Poor Mixing: Inadequate mixing in large reactors can lead to localized substrate or product inhibition, as well as temperature and pH gradients, resulting in incomplete conversion.Improve Mixing Efficiency: Use appropriate stirring mechanisms and rates for the reactor size. For very large scales, consider computational fluid dynamics (CFD) modeling to optimize mixing.
Sub-optimal Reaction Conditions: The optimal conditions (temperature, pressure, concentration) may differ between small and large scales.Re-optimize at Scale: Perform a design of experiments (DoE) at a pilot scale to re-optimize critical reaction parameters.
Difficult Product Purification Residual Metal Catalyst: Traces of the metal catalyst (e.g., Ruthenium, Rhodium) from hydrogenations can be difficult to remove and are often unacceptable in pharmaceutical products.Specialized Purification Techniques: Employ techniques like chelation with scavenger resins, treatment with activated carbon, or tangential flow filtration to remove residual metals.
Formation of Byproducts: Side reactions can lead to the formation of impurities with similar physical properties to the desired product, complicating purification by crystallization or chromatography.Optimize Reaction Selectivity: Revisit the reaction conditions to minimize byproduct formation. Consider a different synthetic route if byproduct formation is inherent to the current method.
Crystallization Issues: Difficulty in inducing crystallization or the formation of an oil instead of a solid product.Develop a Robust Crystallization Protocol: Screen a variety of solvents and solvent mixtures. Control the cooling rate and consider seeding to induce crystallization. Use Process Analytical Technology (PAT) to monitor and control the crystallization process.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of this compound on a larger scale?

A1: The most prevalent methods amenable to scale-up include the asymmetric reduction of prochiral ketones (e.g., 2-chloroacetophenone or 2-azido-1-phenylethanone) using chiral catalysts like oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction) or through asymmetric transfer hydrogenation with Noyori-type catalysts.[4][5][6] Enzymatic reductions are also gaining traction as a green and highly selective alternative.[7]

Q2: How do I choose the right chiral catalyst for my scale-up process?

A2: The choice of catalyst depends on several factors including cost, availability, turnover number (TON), turnover frequency (TOF), and sensitivity to air and moisture. For industrial applications, catalysts with high TON and TOF are preferred to minimize cost. While oxazaborolidine catalysts are effective, they can be sensitive.[6] Ruthenium-based catalysts, like those used in Noyori hydrogenations, are often robust and highly efficient.[5][8]

Q3: My enantioselectivity drops when I move from a 1 L flask to a 50 L reactor. What should I investigate first?

A3: A drop in enantioselectivity at a larger scale is often related to mixing and temperature control.[2] In a larger reactor, inefficient mixing can create localized areas of high reactant concentration or temperature gradients, which can lead to an increase in non-selective background reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous reaction mixture and that the temperature is uniform throughout the vessel.

Q4: What are the key safety considerations when scaling up the synthesis of this compound?

A4: Key safety considerations include:

  • Thermal Hazards: Asymmetric reductions, particularly hydrogenations, can be exothermic. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is crucial to ensure the reaction can be controlled at scale.

  • Reagent Handling: Some reducing agents, like borane complexes, can be pyrophoric and release flammable gases upon contact with water or alcohols.[6] Hydrogen gas used in hydrogenations is highly flammable and forms explosive mixtures with air.

  • Solvent Safety: Large volumes of flammable organic solvents pose a significant fire risk. Ensure proper grounding of equipment and use of explosion-proof electricals.

Q5: How can I minimize the cost of using expensive chiral catalysts on a large scale?

A5: To minimize catalyst cost, focus on:

  • Catalyst Loading: Optimize the reaction to use the lowest possible catalyst loading (high substrate-to-catalyst ratio) without compromising yield or enantioselectivity.

  • Catalyst Recycling: Develop a robust procedure for recovering and recycling the catalyst. This could involve precipitation, extraction, or the use of supported catalysts.

  • Switching to a More Active Catalyst: A more active catalyst, even if more expensive per gram, might be more cost-effective overall due to lower required loadings.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different enantioselective methods for the synthesis of precursors to this compound.

MethodSubstrateCatalyst (mol%)Reducing AgentScaleYield (%)ee (%)Reference
CBS Reduction 2-Chloroacetophenone(R)-Me-CBS (10)BH₃·SMe₂Lab ScaleGood93-97[4]
Noyori Asymmetric Hydrogenation 2-(Succinimido)acetophenoneRu-BINAP complexH₂10 kgVery Good98[5]
Enzymatic Reduction 2-Hydroxy-acetophenoneSaccharomyces cerevisiaeGlucose6.0 g9899[9]
Enzymatic Cascade (R)-1-Phenylethane-1,2-diolMulti-enzyme system-~100 mg92>99.9[10][11]
Asymmetric Transfer Hydrogenation α-Amino KetonesChiral Spiro Iridium Catalyst (0.001)H₂4.4 g9299[12]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Chloroacetophenone via CBS Reduction (Lab Scale)

This protocol is based on the enantioselective oxazaborolidine-catalyzed borane reduction.[4]

Materials:

  • (R)-Methyl-CBS catalyst solution

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 2-Chloroacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with the (R)-Methyl-CBS catalyst solution (e.g., 0.1 equivalents).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (e.g., 1.0-1.2 equivalents) to the catalyst solution while maintaining the temperature below 5 °C.

  • In the dropping funnel, prepare a solution of 2-chloroacetophenone (1.0 equivalent) in anhydrous THF.

  • Add the 2-chloroacetophenone solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add aqueous HCl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-chloro-1-phenylethanol.

  • Purify the product by column chromatography or recrystallization.

  • The resulting chloro alcohol can be converted to this compound by reaction with ammonia.

Protocol 2: Enzymatic Reduction of 2-Hydroxyacetophenone (Preparative Scale)

This protocol utilizes whole cells of Saccharomyces cerevisiae for the asymmetric reduction.[9]

Materials:

  • Saccharomyces cerevisiae (baker's yeast)

  • Glucose

  • 2-Hydroxyacetophenone

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Bioreactor or large stirred flask

Procedure:

  • In a suitable bioreactor, prepare a suspension of Saccharomyces cerevisiae in water.

  • Add glucose as the energy and reducing equivalent source.

  • Allow the yeast suspension to activate for a short period (e.g., 30 minutes) at a controlled temperature (e.g., 30 °C).

  • Dissolve the 2-hydroxyacetophenone in a minimal amount of a water-miscible organic solvent (e.g., ethanol) or add it directly if it is a liquid.

  • Add the substrate solution to the yeast suspension.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by TLC or HPLC. The reaction may take 24-48 hours.

  • Once the reaction is complete, separate the yeast cells by centrifugation or filtration.

  • Saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-phenyl-1,2-ethanediol.

  • Purify the product as needed. The diol can be further processed to obtain the desired amino alcohol.

Mandatory Visualization

Scaling_Up_Workflow Scaling-Up Workflow for Enantioselective Synthesis cluster_0 Phase 1: Lab Scale Development cluster_1 Phase 2: Pilot Scale & Process Safety cluster_2 Phase 3: Production & Purification Route_Scouting Route Scouting & Feasibility Reaction_Optimization Reaction Optimization (DoE) Route_Scouting->Reaction_Optimization Analytical_Dev Analytical Method Development (Chiral HPLC/GC) Reaction_Optimization->Analytical_Dev Pilot_Scaleup Pilot Scale-Up (e.g., 1-10 L) Analytical_Dev->Pilot_Scaleup Safety_Assessment Process Safety Assessment (Calorimetry) Pilot_Scaleup->Safety_Assessment Impurity_Profiling Impurity Profiling Safety_Assessment->Impurity_Profiling Production_Scale Large-Scale Production (e.g., >100 L) Impurity_Profiling->Production_Scale Purification_Dev Purification & Isolation (Crystallization) Production_Scale->Purification_Dev Final_Product Final Product Specification & Release Purification_Dev->Final_Product

Caption: A logical workflow for scaling up enantioselective synthesis.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Low Enantiomeric Excess (ee) Start Low ee Observed Validate_Analytical Is the chiral analytical method validated with a racemic standard? Start->Validate_Analytical Optimize_Analytical Optimize chiral separation method (column, mobile phase, temp). Validate_Analytical->Optimize_Analytical No Check_Purity Are starting materials and solvents of high purity? Validate_Analytical->Check_Purity Yes Optimize_Analytical->Start Purify_Materials Purify substrate, reagents, and solvents. Check_Purity->Purify_Materials No Check_Catalyst Was the catalyst handled and stored correctly (inert atmosphere)? Check_Purity->Check_Catalyst Yes Purify_Materials->Start Use_Fresh_Catalyst Use fresh, properly handled catalyst. Check_Catalyst->Use_Fresh_Catalyst No Check_Temp Is the reaction temperature uniform and well-controlled? Check_Catalyst->Check_Temp Yes Use_Fresh_Catalyst->Start Improve_Temp_Control Improve reactor temperature control and monitoring. Check_Temp->Improve_Temp_Control No Consider_Racemization Could racemization be occurring? Check_Temp->Consider_Racemization Yes Improve_Temp_Control->Start Modify_Conditions Modify reaction/work-up (lower temp, different base/acid). Consider_Racemization->Modify_Conditions Yes Success Problem Resolved Consider_Racemization->Success No Modify_Conditions->Start

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Catalyst Selection for 2-Amino-1-phenylethanol Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selection of catalysts to improve the yield of 2-Amino-1-phenylethanol.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to your choice of catalyst and reaction conditions. Consider the following troubleshooting steps:

    • Catalyst Deactivation: Your catalyst may be deactivating prematurely.

      • Solution: Ensure your reagents and solvents are pure and dry, as impurities can poison the catalyst. For hydrogenations, ensure the hydrogen gas is of high purity. If using a biocatalyst, check for inhibitors in your reaction medium.

    • Sub-optimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for your chosen catalytic system.

      • Solution: Review the literature for the optimal conditions for your specific catalyst. For instance, in hydrogenations using a chiral ruthenium complex, the reaction can be optimized by running it in methanol at 30°C and 60 psig of hydrogen in the presence of potassium t-butoxide.[1]

    • Poor Substrate Quality: The purity of your starting material (e.g., 2-chloroacetophenone, styrene oxide) is crucial.

      • Solution: Purify your starting materials before the reaction. Impurities can lead to side reactions and reduce the overall yield.

    • Inefficient Catalyst System: The chosen catalyst may not be the most effective for your specific substrate or desired transformation.

      • Solution: Consider alternative catalytic systems. For example, direct synthesis from alkenes using an iron(II) phthalocyanine complex has been shown to produce good yields.[2] Biocatalytic methods using whole cells like Saccharomyces cerevisiae have also been engineered to enhance production.[3]

Issue 2: Poor Enantioselectivity (Low ee%)

  • Question: I am obtaining a racemic or nearly racemic mixture of this compound. How can I improve the enantiomeric excess (ee%)?

  • Answer: Achieving high enantioselectivity is critical for the synthesis of chiral molecules. If you are experiencing low ee%, consider these points:

    • Chiral Ligand/Auxiliary Choice: The effectiveness of the chiral ligand or auxiliary is paramount for asymmetric catalysis.

      • Solution: Experiment with different chiral ligands. For ruthenium-catalyzed hydrogenations, the use of a chiral diamine like DPEN in conjunction with a ligand such as Xyl-Phanephos has been shown to yield products with an ee of >99%.[1]

    • Reaction Temperature: Temperature can significantly impact the enantioselectivity of a reaction.

      • Solution: In many cases, lowering the reaction temperature can improve the enantiomeric excess.[4] Perform a temperature screening to find the optimal balance between reaction rate and enantioselectivity.

    • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereochemical outcomes.

      • Solution: Screen a variety of solvents. For oxazaborolidine-catalyzed reductions, THF is a commonly used solvent that provides good enantioselectivity.[1]

    • Biocatalyst Selection: Different enzymes will exhibit varying levels of stereoselectivity.

      • Solution: If using biocatalysis, screen different enzymes or microorganisms. For example, oxynitrilases can produce aryl cyanohydrins with high enantiomeric purities (often ee > 90%).[4] Kinetic resolution using lipases can also achieve high enantiomeric purity (>95%).[4]

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common catalytic methods for synthesizing this compound?

  • Answer: Several effective methods exist, broadly categorized into chemical catalysis and biocatalysis.

    • Chemical Catalysis:

      • Asymmetric Hydrogenation: This often involves the reduction of an α-substituted ketone. A notable example is the hydrogenation of a succinimido acetophenone using a chiral ruthenium complex, which can yield the product with an ee of 98%.[5]

      • Asymmetric Reduction: The enantioselective reduction of 2-chloroacetophenone using an oxazaborolidine-catalyzed borane reduction is a well-established method, providing the corresponding chloro alcohol with an ee in the 93-97% range, which is then converted to the amino alcohol.[1][5]

      • Direct Synthesis from Alkenes: An iron(II) phthalocyanine complex can catalyze the direct transformation of simple alkenes into unprotected amino alcohols with good yield and perfect regioselectivity.[2]

    • Biocatalysis:

      • Whole-Cell Biotransformation: Engineered strains of Saccharomyces cerevisiae can produce this compound from L-phenylalanine via the Ehrlich pathway.[3][6]

      • Enzymatic Methods: Various enzymes are used for the synthesis of optically active precursors. Oxynitrilases can produce chiral cyanohydrins with high enantiomeric purity (ee > 90%), while lipases are effective for kinetic resolution, achieving ee > 95%.[4]

  • Question 2: How do I choose between a chemical catalyst and a biocatalyst?

  • Answer: The choice depends on several factors:

    • Stereoselectivity: Both methods can provide high enantioselectivity. Biocatalytic methods are often highly specific.

    • Reaction Conditions: Biocatalysis typically occurs under milder conditions (e.g., aqueous media, room temperature, atmospheric pressure), which can be advantageous for sensitive substrates. Chemical catalysis may require higher temperatures, pressures, or anhydrous conditions.

    • Substrate Scope: Chemical catalysts may have a broader substrate scope, while enzymes are often highly specific to their native substrates.

    • Cost and Availability: The cost and availability of the catalyst (or enzyme/microorganism) and any necessary cofactors or ligands should be considered. Simple, inexpensive catalysts like iron(II) phthalocyanine can be advantageous.[2]

    • Downstream Processing: The work-up and purification procedures can differ significantly. Biocatalytic reactions in aqueous media may require different extraction and purification strategies than reactions in organic solvents.

  • Question 3: Can I avoid using a protecting group for the amino functionality?

  • Answer: Yes, some methods allow for the direct synthesis of the unprotected amino alcohol. The use of an iron(II) phthalocyanine catalyst for the transformation of alkenes directly yields unprotected amino alcohols.[2] This can improve the overall efficiency of the synthesis by reducing the number of reaction steps.

Quantitative Data Summary

Catalytic MethodCatalyst/EnzymeSubstrateYieldEnantiomeric Excess (ee)Reference
Asymmetric ReductionOxazaborolidine-catalyzed borane reduction2-ChloroacetophenoneGood93-97%[1][5]
Asymmetric HydrogenationChiral Ruthenium ComplexSuccinimido acetophenoneVery Good98%[5][7]
Direct SynthesisIron(II) PhthalocyanineAlkenesGoodNot specified[2]
Biocatalysis (Enzymatic)OxynitrilasesAldehydes/Ketones>80%>90%[4]
Biocatalysis (Kinetic Resolution)LipasesRacemic starting material~50% (theoretical)>95%[4]
Biocatalysis (Whole-Cell)Saccharomyces cerevisiae (engineered)L-phenylalanine4.02 g/LNot applicable[3]

Experimental Protocols

1. Asymmetric Hydrogenation using a Chiral Ruthenium Complex (Noyori Procedure)

  • Catalyst Preparation: A stock catalyst solution is prepared by dissolving the chiral ruthenium complex (e.g., Ru(Xyl-Phanephos) modified with DPEN) in degassed methanol. A second stock solution of a base, such as potassium t-butoxide, is also prepared in degassed methanol. These solutions should be kept in de-aerated, air-tight, septum-sealed flasks until use.[1]

  • Reaction Setup:

    • The succinimide substrate is dissolved in degassed methanol in a suitable pressure reactor.

    • The catalyst solution and the base solution are added to the reactor under an inert atmosphere.

    • The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 60 psig).

    • The reaction mixture is stirred at the desired temperature (e.g., 30°C).

  • Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, HPLC). Upon completion, the solvent is removed under reduced pressure. The resulting succinimido alcohol is then hydrolyzed with a dilute base to yield the final this compound.[1][5]

2. Oxazaborolidine-Catalyzed Borane Reduction

  • Reaction Setup:

    • A solution of the chiral oxaborolidine catalyst in an anhydrous solvent (e.g., THF) is cooled in an ice bath under an inert atmosphere.

    • A solution of borane (e.g., borane-dimethyl sulfide complex) is added dropwise to the catalyst solution.

    • A solution of the 2-chloroacetophenone substrate in the same anhydrous solvent is then added slowly to the reaction mixture.

  • Monitoring and Work-up: The reaction is stirred at low temperature until completion, as monitored by TLC or GC. The reaction is then quenched, typically by the slow addition of methanol. The solvent is evaporated, and the resulting chiral chloro-alcohol is purified. The final amino alcohol is produced by treating a methanol solution of the chloro-alcohol with a large excess of 30% ammonium hydroxide at room temperature for 2-3 days.[1]

Visualizations

Catalyst_Selection_Workflow cluster_start Initial Assessment cluster_methods Method Selection cluster_chem Chemical Catalyst Options cluster_bio Biocatalyst Options cluster_optimization Optimization & Troubleshooting cluster_result Outcome Start Define Synthesis Goals (Yield, ee%, Cost) Chem_Catalysis Chemical Catalysis Start->Chem_Catalysis Bio_Catalysis Biocatalysis Start->Bio_Catalysis Ru_Complex Chiral Ru Complex (High ee%) Chem_Catalysis->Ru_Complex Oxazaborolidine Oxazaborolidine (Good ee%) Chem_Catalysis->Oxazaborolidine Fe_Complex Fe(II) Phthalocyanine (Direct, Low Cost) Chem_Catalysis->Fe_Complex Whole_Cell Whole-Cell (e.g., Yeast) Bio_Catalysis->Whole_Cell Isolated_Enzyme Isolated Enzyme (Lipase, Oxynitrilase) Bio_Catalysis->Isolated_Enzyme Optimization Reaction Optimization (Temp, Solvent, Base) Ru_Complex->Optimization Oxazaborolidine->Optimization Fe_Complex->Optimization Whole_Cell->Optimization Isolated_Enzyme->Optimization Analysis Analyze Yield & ee% Optimization->Analysis Success Successful Synthesis Analysis->Success Goals Met Failure Low Yield / ee% Analysis->Failure Goals Not Met Failure->Start Re-evaluate Method Failure->Optimization Re-evaluate Conditions

Caption: Workflow for catalyst selection and optimization.

Troubleshooting_Flowchart cluster_yield_issues Low Yield Troubleshooting cluster_ee_issues Low ee% Troubleshooting Start Experiment Complete CheckYield Is Yield Acceptable? Start->CheckYield CheckEE Is ee% Acceptable? CheckYield->CheckEE Yes Catalyst_Deactivation Check Catalyst Activity & Purity of Reagents CheckYield->Catalyst_Deactivation No Success Process Successful CheckEE->Success Yes Chiral_Source Screen Chiral Ligands/Auxiliaries CheckEE->Chiral_Source No Suboptimal_Conditions Optimize Temp, Pressure, Solvent Catalyst_Deactivation->Suboptimal_Conditions Poor_Substrate Verify Starting Material Purity Suboptimal_Conditions->Poor_Substrate Poor_Substrate->Start Rerun Experiment Lower_Temp Lower Reaction Temperature Chiral_Source->Lower_Temp Solvent_Screen Screen Different Solvents Lower_Temp->Solvent_Screen Solvent_Screen->Start Rerun Experiment

Caption: Troubleshooting logic for production issues.

References

Addressing self-condensation problems in primary aminoketone hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of self-condensation during the catalytic hydrogenation of primary aminoketones.

Troubleshooting Guide: Low Yield and/or Complex Product Mixture

This guide is designed to help you diagnose and resolve issues related to low yields of the desired amino alcohol and the formation of complex side products arising from self-condensation.

Problem 1: Low to no conversion of the starting aminoketone.

Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst has been properly handled and is not expired. - For heterogeneous catalysts (e.g., Pd/C, Pt/C, Raney Ni), ensure proper activation if required. - Consider screening different catalysts. Noble metal catalysts (Pd, Pt, Rh, Ru) are often effective.[1][2]
Insufficient Hydrogen Pressure - Increase the hydrogen pressure. Typical pressures range from atmospheric to 100 atm.[1]
Low Reaction Temperature - Gradually increase the reaction temperature. Be aware that higher temperatures can sometimes favor side reactions.
Inappropriate Solvent - The choice of solvent can significantly impact the reaction. Protic solvents like methanol and ethanol are commonly used.[3]

Problem 2: High conversion of starting material but low yield of the desired amino alcohol, with evidence of side products.

This is the classic symptom of self-condensation. The primary aminoketone can react with itself to form imine and enamine intermediates, which can further react to form dimers, oligomers, and other complex mixtures.

Diagnostic Workflow for Self-Condensation

G start Low Yield of Amino Alcohol High Conversion of Starting Material check_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_byproducts is_dimer Presence of Higher MW Species (e.g., ~2x MW of starting material)? check_byproducts->is_dimer is_imine Characteristic Imine/Enamine Signals in NMR (e.g., C=N, vinylic protons)? is_dimer->is_imine Yes troubleshoot Implement Strategies to Suppress Self-Condensation is_dimer->troubleshoot No (Re-evaluate other side reactions) is_imine->troubleshoot Yes is_imine->troubleshoot No (Re-evaluate other side reactions) optimize Optimize Reaction Conditions troubleshoot->optimize success Improved Yield of Amino Alcohol optimize->success

Caption: Diagnostic workflow for identifying and addressing self-condensation.

Strategies to Suppress Self-Condensation
Strategy Detailed Approach Considerations
pH Control (Acidic Additives) Add a mild acidic co-catalyst (e.g., acetic acid, p-toluenesulfonic acid) to the reaction mixture. This protonates the primary amine, reducing its nucleophilicity and thus its tendency to attack the ketone of another molecule.The amount of acid is critical. Too much acid can poison the catalyst or lead to other side reactions. Start with catalytic amounts (e.g., 0.1-1 mol%).
Use of Protecting Groups Protect the primary amine with a suitable protecting group (e.g., Boc, Cbz) before hydrogenation. The protecting group can be removed in a subsequent step.[4][5][6]This adds extra steps to the synthesis (protection and deprotection) but is often the most reliable method to prevent self-condensation.[5]
Reaction Parameter Optimization - Lower Temperature: Can disfavor the condensation reaction, which often has a higher activation energy than hydrogenation. - Higher Hydrogen Pressure: Can increase the rate of hydrogenation relative to condensation. - Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further side reactions.[7]Optimization is often a balancing act. For example, very low temperatures may lead to impractically long reaction times.
Catalyst Choice Some catalysts may have a higher selectivity for ketone reduction over imine formation. Screening different catalysts (e.g., different metals or support materials) can be beneficial.The optimal catalyst is often substrate-dependent.
Substrate Concentration Lowering the concentration of the aminoketone can reduce the frequency of intermolecular collisions that lead to self-condensation.This may require larger solvent volumes and could decrease the overall reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation in the context of primary aminoketone hydrogenation?

A1: Self-condensation is a side reaction where two molecules of the primary aminoketone react with each other. Typically, the primary amine of one molecule acts as a nucleophile and attacks the carbonyl group of a second molecule. This initially forms a hemiaminal, which can then dehydrate to form an imine. The imine can then be hydrogenated to a secondary amine dimer or undergo further reactions.

G cluster_0 Self-Condensation Pathway cluster_1 Desired Hydrogenation Pathway AK1 Aminoketone (Molecule 1) Hemiaminal Hemiaminal Intermediate AK1->Hemiaminal + AK2 AK2 Aminoketone (Molecule 2) Imine Imine Dimer Hemiaminal->Imine - H2O DimerAmine Secondary Amine Dimer (Byproduct) Imine->DimerAmine + H2 AK3 Aminoketone AA Desired Amino Alcohol AK3->AA + H2

Caption: Competing pathways of self-condensation and desired hydrogenation.

Q2: How can I detect the byproducts of self-condensation?

A2: The most common techniques are:

  • Thin Layer Chromatography (TLC): You may observe new, often less polar, spots corresponding to the condensation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the molecular weights of the byproducts. Look for masses corresponding to the dimer of your starting material minus one or two molecules of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR may show characteristic signals for imines (C=N-H) or vinylic protons if enamines are formed. The overall spectrum will be more complex than that of the starting material or the desired product.

Q3: What are the characteristic spectral features of the imine/enamine byproducts?

A3: While the exact shifts will depend on the specific structure, you can generally look for:

  • ¹H NMR:

    • Imine (C=N-H): A broad singlet, often in the region of 8-16 ppm.

    • Vinylic Protons (in enamines): Signals in the 4.5-6.5 ppm range.

    • The disappearance of the primary amine protons (typically a broad singlet) and the appearance of new, more complex aliphatic and aromatic signals.

  • ¹³C NMR:

    • Imine Carbon (C=N): A signal in the range of 160-170 ppm.

  • Mass Spectrometry (MS):

    • Look for a molecular ion peak corresponding to [2M - H₂O] or [2M - 2H₂O], where M is the molecular weight of your starting aminoketone.

Q4: Can I use a protecting group to prevent self-condensation?

A4: Yes, protecting the primary amine is a very effective strategy. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[4][5][6] The protected aminoketone can then be hydrogenated, and the protecting group removed in a subsequent step.

G start Primary Aminoketone protect Protect Amine (e.g., with Boc2O) start->protect hydrogenate Hydrogenate Ketone protect->hydrogenate deprotect Deprotect Amine (e.g., with TFA) hydrogenate->deprotect end Desired Amino Alcohol deprotect->end

Caption: Workflow using a protecting group strategy.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation with pH Control

  • To a solution of the primary aminoketone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor, add the catalyst (e.g., 5-10 mol% Pd/C).

  • Add a catalytic amount of a mild acid (e.g., 0.1-0.5 eq of acetic acid).

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or crystallization.

Protocol 2: Hydrogenation using a Boc-Protected Aminoketone

  • Protection Step:

    • Dissolve the primary aminoketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the crude Boc-protected aminoketone. Purify if necessary.

  • Hydrogenation Step:

    • Dissolve the Boc-protected aminoketone in a suitable solvent (e.g., methanol).

    • Add the hydrogenation catalyst (e.g., 10% Pd/C).

    • Hydrogenate under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) until the reaction is complete.

    • Filter off the catalyst and concentrate the solvent.

  • Deprotection Step:

    • Dissolve the crude protected amino alcohol in a suitable solvent (e.g., dichloromethane).

    • Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Concentrate the reaction mixture and purify the resulting amino alcohol salt.

Data Summary Tables

Table 1: Influence of Reaction Parameters on Selectivity

Parameter Change Expected Effect on Self-Condensation Rationale
Temperature IncreaseIncreaseCondensation is often favored at higher temperatures.
H₂ Pressure IncreaseDecreaseFavors the desired hydrogenation pathway kinetically.
pH Decrease (add acid)DecreaseProtonation of the amine reduces its nucleophilicity.
Concentration DecreaseDecreaseReduces the rate of the bimolecular condensation reaction.

Table 2: Common Protecting Groups for Primary Amines

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)

References

Technical Support Center: Enhancing Diastereoselectivity in Alkylation Reactions with Amino Alcohol Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during diastereoselective alkylation reactions using amino alcohol auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What is the role of a chiral amino alcohol auxiliary in diastereoselective alkylation?

A chiral amino alcohol auxiliary is a stereogenic molecule temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[1] In alkylation reactions, the auxiliary introduces a chiral environment that directs the approach of the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.[1][2] This stereocontrol is often achieved through the formation of a rigid, chelated transition state involving a metal cation.[2] After the reaction, the auxiliary can be cleaved and often recovered for reuse.[1]

Q2: Which are the most common amino alcohol auxiliaries used for diastereoselective alkylation?

Two of the most widely used classes of amino alcohol-derived auxiliaries are Evans' oxazolidinones and pseudoephedrine amides.[1][3][4] Evans' auxiliaries, such as 4-benzyl-2-oxazolidinone, are known for providing high levels of diastereoselectivity in the alkylation of imides.[1][5] Pseudoephedrine, a readily available amino alcohol, can be converted to the corresponding amide and used to direct the alkylation of a variety of substrates with excellent stereocontrol.[3][6]

Q3: How is the chiral auxiliary attached to and removed from the substrate?

The auxiliary is typically attached to the substrate via an amide or imide bond. For instance, an amino alcohol can be acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the desired amide or imide.[3][5] After the diastereoselective alkylation, the auxiliary is cleaved to yield the chiral product. Common cleavage methods include hydrolysis (acidic or basic), reduction (e.g., with LiAlH₄ or LiBH₄), or transesterification.[3][7]

Q4: What factors influence the level of diastereoselectivity in these reactions?

Several factors can significantly impact the diastereomeric ratio (d.r.) of the product:

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by favoring the more ordered transition state.[2][8]

  • Solvent: The choice of solvent can affect the geometry and stability of the transition state.[2][8]

  • Base and Counterion: The base used for enolate formation and its corresponding counterion (e.g., Li⁺, Na⁺) play a crucial role in the formation of a rigid chelated intermediate, which is key for high stereocontrol.[8][9]

  • Steric Hindrance: The steric bulk of the auxiliary, the substrate, and the electrophile all contribute to the facial bias of the reaction.[2]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Low d.r. or d.e.)

Potential Causes and Solutions

Potential Cause Suggested Solution
Reaction temperature is too high. Lower the reaction temperature. Reactions are commonly run at -78 °C to maximize selectivity.[2][8]
Inappropriate solvent. Screen a range of solvents. Ethereal solvents like THF are often effective as they can coordinate with the metal cation.[8]
Incorrect base or counterion. The choice of base is critical. Lithium bases like LDA or LiHMDS are often preferred to form a rigid lithium enolate.[9] Ensure the base is freshly prepared or titrated.
Moisture in the reaction. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use dry solvents.
Suboptimal enolate formation time. Allow sufficient time for the enolate to form completely before adding the electrophile. This is typically 30-60 minutes at low temperature.
Issue 2: Low Reaction Yield

Potential Causes and Solutions

Potential Cause Suggested Solution
Incomplete enolate formation. Use a sufficient excess of a strong, non-nucleophilic base like LDA or NaHMDS.[7] Ensure the reaction is cold enough to prevent base decomposition.
Poor reactivity of the electrophile. For less reactive electrophiles (e.g., simple alkyl halides), consider using a more reactive derivative (e.g., a triflate) or a sodium enolate, which can be more nucleophilic.[9] Adding a catalytic amount of potassium iodide can also be beneficial with alkyl bromides.
Side reactions (e.g., O-alkylation). The choice of counterion and solvent can influence C- vs. O-alkylation. Lithium enolates in THF generally favor C-alkylation.[8]
Product degradation during workup. Use mild workup conditions. Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.[2]
Issue 3: Formation of Side Products

Potential Causes and Solutions

Potential Cause Suggested Solution
O-alkylation. As mentioned, this is a common side reaction. Favor C-alkylation by using a lithium base in a non-polar, aprotic solvent.[8]
Formation of regioisomers. This can occur with unsymmetrical ketones. The regioselectivity of enolate formation is influenced by the base, solvent, and temperature. Kinetic deprotonation (LDA, THF, -78 °C) typically removes the less hindered proton.
Elimination reactions. This is more likely with secondary alkyl halides. Use a less hindered base and maintain a low reaction temperature.

Data Presentation

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides [3][6]

EntrySubstrateAlkyl Halide (R-X)BaseYield (%)d.r. (crude)
1Pseudoephedrine propionamideBenzyl bromideLDA99>99:1
2Pseudoephedrine propionamideAllyl iodideLDA98>99:1
3Pseudoephedrine propionamideEthyl iodideLDA9598:2
4Pseudoephedrine isobutyramideMethyl iodideLDA9497:3

Table 2: Diastereoselective Alkylation of Evans' Oxazolidinone Imides [5][9]

EntrySubstrateAlkylating AgentBaseYield (%)d.r.
1N-propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDA92>99:1
2N-propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaN(TMS)₂-98:2
3N-isovaleryl-(S)-4-benzyl-2-oxazolidinoneEthyl iodideNaN(TMS)₂53-

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary[1][5]

Step 1: Acylation of the Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in dry THF at room temperature, add 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Add propionic anhydride (1.2 eq.) dropwise.

  • Stir the reaction mixture at room temperature overnight or until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in dry THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of NaN(TMS)₂ (1.1 eq.) or LDA (1.1 eq.) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (e.g., allyl iodide, 1.2 eq.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate. The diastereomeric ratio can be determined from the crude product by ¹H NMR or GC analysis.

Step 3: Cleavage of the Auxiliary

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.).

  • Add lithium hydroxide (LiOH) monohydrate (2.0 eq.) and stir the mixture at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Extract the aqueous layer with an organic solvent to remove the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid with an organic solvent.

Protocol 2: Diastereoselective Alkylation using a Pseudoephedrine Auxiliary[3]

Step 1: Acylation of Pseudoephedrine

  • Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq.) in dry dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.).

  • Slowly add propionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry, and concentrate.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine propionamide (1.0 eq.) in dry THF and cool to -78 °C.

  • Slowly add a freshly prepared solution of LDA (2.0 eq.).

  • Stir for 1 hour at -78 °C to form the enolate.

  • Add the alkyl halide (1.5 eq.) to the enolate solution at -78 °C.

  • Stir for 4-6 hours at -78 °C.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry, and concentrate.

Step 3: Cleavage of the Auxiliary

  • The crude alkylated amide can be hydrolyzed by heating with an aqueous acid solution (e.g., 9 N H₂SO₄ in dioxane) to yield the corresponding carboxylic acid.[3]

  • To recover the chiral auxiliary, basify the aqueous solution with NaOH and extract with an ether.[3]

Visualizations

Mechanism_of_Stereocontrol cluster_0 Chelated Enolate Formation cluster_1 Diastereoselective Alkylation Substrate N-Acyl Auxiliary Enolate Rigid Chelated (Z)-Enolate Substrate->Enolate + Base -78 °C Base LDA (Li+) Transition_State Transition State Enolate->Transition_State + Electrophile Electrophile R-X Electrophile->Transition_State Product Alkylated Product (Major Diastereomer) Transition_State->Product Attack from less hindered face

Caption: Mechanism of Stereocontrol in Alkylation Reactions.

Experimental_Workflow start Start acylation Step 1: Acylation of Amino Alcohol Auxiliary start->acylation purify1 Purification acylation->purify1 alkylation Step 2: Diastereoselective Alkylation at -78°C purify1->alkylation workup Reaction Workup & Quenching alkylation->workup analysis Analysis (NMR, GC) to determine d.r. workup->analysis purify2 Purification analysis->purify2 cleavage Step 3: Cleavage of Chiral Auxiliary purify2->cleavage end Final Product cleavage->end

Caption: General Experimental Workflow for Diastereoselective Alkylation.

Troubleshooting_Guide start Problem: Low Diastereoselectivity q1 Is the reaction temperature -78°C? start->q1 sol1 Lower temperature to -78°C q1->sol1 No q2 Are all reagents and solvents anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol2 Flame-dry glassware. Use dry solvents. q2->sol2 No q3 Is a lithium base (e.g., LDA) being used? q2->q3 Yes a2_yes Yes a2_no No sol3 Switch to a lithium base to promote chelation. q3->sol3 No q4 Consider solvent effects. Screen other solvents (e.g., different ethers). q3->q4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.

References

Validation & Comparative

Comparative Guide to HPLC Method Validation for the Quantification of 2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Amino-1-phenylethanol. The methodologies presented are suitable for applications in pharmaceutical development, quality control, and research settings. This document offers detailed experimental protocols and a summary of validation data to aid in the selection and implementation of a suitable analytical method.

Introduction to this compound and its Analysis

This compound is a chiral amino alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] As a chiral molecule, it exists as two enantiomers, which may exhibit different pharmacological activities. Therefore, analytical methods must be capable of accurately quantifying the desired enantiomer or the total amount of the compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[2]

This guide will explore two distinct HPLC methods for the quantification of this compound:

  • Method 1: Chiral HPLC for Enantioselective Quantification. This method is crucial for determining the enantiomeric purity of this compound.

  • Method 2: Reversed-Phase (RP)-HPLC for Achiral Quantification. This method is suitable for determining the total concentration of this compound without separating the enantiomers.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method depends on the specific analytical requirements. The following tables summarize the key performance parameters of a representative chiral and a reversed-phase HPLC method.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: Chiral HPLCMethod 2: RP-HPLC
Column Chiral Stationary Phase (e.g., polysaccharide-based)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v)Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., 30:70, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 220 nm220 nm
Injection Volume 10 µL20 µL
Column Temperature 25°C30°C

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod 1: Chiral HPLCMethod 2: RP-HPLC
Linearity Range (µg/mL) 1 - 1005 - 200
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) (µg/mL) 0.31.0
Limit of Quantification (LOQ) (µg/mL) 1.05.0
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Unaffected by minor changes in mobile phase pH and composition.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method 1: Chiral HPLC for Enantioselective Quantification

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: A chiral column, for instance, one based on a polysaccharide derivative like amylose or cellulose, is essential for the enantiomeric separation of chiral compounds.[3]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier like diethylamine is often added to improve peak shape for basic analytes.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the standard solution multiple times to ensure the system is suitable for the analysis. Key parameters to monitor include peak resolution between the enantiomers (should be >1.5), tailing factor (should be <2.0), and the relative standard deviation of peak areas for replicate injections (should be <2.0%).

5. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peaks of the two enantiomers based on their retention times.

  • Quantify each enantiomer by comparing its peak area to the calibration curve.

Method 2: Reversed-Phase (RP)-HPLC for Achiral Quantification

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for the mobile phase in reversed-phase chromatography. The addition of an acid modifier like trifluoroacetic acid (TFA) helps to improve peak shape and retention for basic compounds.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare calibration standards by diluting the stock solution to the desired concentrations (e.g., 5-200 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability:

  • Inject a standard solution multiple times to check for system suitability. Parameters to assess include the tailing factor (should be <2.0) and the relative standard deviation of the peak area for replicate injections (should be <1.5%).

5. Analysis:

  • Inject the standard and sample solutions.

  • Identify the this compound peak based on its retention time.

  • Quantify the total amount of this compound by comparing the peak area to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the HPLC method validation process.

HPLC_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development specificity Specificity / Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for HPLC Method Validation.

Experimental_Workflow prep Standard & Sample Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) prep->hplc system_suitability System Suitability Test hplc->system_suitability injection Inject Standards & Samples system_suitability->injection data_acquisition Data Acquisition (Chromatograms) injection->data_acquisition data_analysis Data Analysis (Peak Integration, Calibration Curve) data_acquisition->data_analysis quantification Quantification of this compound data_analysis->quantification reporting Reporting of Results quantification->reporting

Caption: General Experimental Workflow for HPLC Analysis.

References

A Comparative Analysis of the 1H NMR Spectrum of 2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-1-phenylethanol, a versatile building block in pharmaceutical synthesis. To provide a comprehensive understanding of its spectral features, we compare it with two structurally related alternatives: 1-phenylethanol and 2-phenylethanol. This comparison highlights the influence of substituent positioning on proton chemical environments, offering valuable insights for structural elucidation and quality control.

Proton Environments and Structural Comparison

The key to interpreting the 1H NMR spectra of these compounds lies in understanding their distinct proton environments. The positioning of the hydroxyl (-OH) and amino (-NH2) groups relative to the phenyl ring and the ethyl backbone creates unique electronic environments, leading to characteristic chemical shifts and splitting patterns for each molecule.

  • This compound: Features a chiral center at the carbon bearing the hydroxyl group and the phenyl ring (C1). The protons on the adjacent methylene group (C2) are diastereotopic, meaning they are chemically non-equivalent and can exhibit different chemical shifts and coupling patterns.

  • 1-Phenylethanol: This analogue lacks the amino group at the C2 position, replacing it with a methyl group. This simplifies the spin system and significantly alters the chemical shift of the C1 proton.

  • 2-Phenylethanol: In this isomer, the hydroxyl group is moved to the terminal carbon (C2) of the ethyl chain, and the phenyl group is at C1. This results in a more simplified spectrum with two triplets for the ethyl protons.

Below is a visualization of the proton environments in this compound, which are key to understanding its spectrum and the coupling interactions between adjacent protons.

G Proton Environments in this compound cluster_phenyl Aromatic Protons (Hₐ, Hₑ, Hₒ) δ ≈ 7.2-7.4 ppm cluster_substituents Substituents p1 Hₐ p2 Hₐ' p3 Hₑ p4 Hₑ' p5 Hₒ C1 CH (Hₓ) C2 CH₂ (Hₐ, Hₑ) C1->C2 J-coupling OH OH C1->OH cluster_phenyl cluster_phenyl C1->cluster_phenyl Benzylic Position NH2 NH₂ C2->NH2 C1_label Hₓ δ ≈ 4.7 ppm C2_label Hₐ, Hₑ δ ≈ 2.8-3.1 ppm G cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Data Processing A Insert Sample into Magnet B Lock on Deuterium Signal A->B C Shim Magnetic Field (Optimize Homogeneity) B->C D Set Acquisition Parameters (e.g., Pulse Sequence, Number of Scans) C->D E Acquire Free Induction Decay (FID) D->E F Fourier Transform (FID -> Spectrum) E->F G Phase Correction F->G H Baseline Correction G->H I Integration & Peak Picking H->I J Analyzed Spectrum I->J Final Spectrum Analysis

A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. 2-Amino-1-phenylethanol and its Superior Analog, Pseudoephenamine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the strategic use of chiral auxiliaries is a cornerstone for inducing stereoselectivity, particularly in the formation of carbon-carbon bonds. For researchers and professionals in drug development, the choice of an appropriate chiral auxiliary is critical for the efficient and stereocontrolled synthesis of complex molecular targets. This guide provides a detailed comparison of the widely used chiral auxiliary, pseudoephedrine, with the structurally related 2-amino-1-phenylethanol, and introduces pseudoephenamine as a superior alternative for asymmetric alkylations.

Introduction to Chiral Auxiliaries in Asymmetric Alkylation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] In the context of asymmetric alkylation, a chiral auxiliary is typically attached to a carboxylic acid derivative to form an amide. Deprotonation of the α-carbon generates a chiral enolate, which then reacts with an electrophile, such as an alkyl halide. The steric and electronic properties of the chiral auxiliary shield one face of the enolate, leading to a preferential attack from the less hindered face and the formation of one diastereomer in excess.[2] Subsequent removal of the auxiliary yields the desired α-substituted carbonyl compound in high enantiomeric purity.[3]

Pseudoephedrine: A Workhorse Chiral Auxiliary

Both (+)-(1S,2S)- and (-)-(1R,2R)-pseudoephedrine are inexpensive, commercially available compounds that have been extensively utilized as effective chiral auxiliaries in asymmetric synthesis.[3] Amides derived from pseudoephedrine undergo highly diastereoselective alkylations with a broad range of alkyl halides, providing access to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[3][4] The high levels of stereocontrol are attributed to the formation of a rigid lithium chelate between the amide carbonyl and the hydroxyl group of the auxiliary, which effectively blocks one face of the enolate.[2]

However, the use of pseudoephedrine in academic and industrial settings is often complicated by regulations due to its potential use in the illicit synthesis of methamphetamine.[5][6]

This compound: A Chiral Building Block

While this compound shares a similar structural motif with pseudoephedrine, its application as a chiral auxiliary for asymmetric enolate alkylation is not well-documented in the scientific literature. It is more commonly employed as a chiral building block or ligand in various other asymmetric transformations, such as catalytic reductions.[7][8] Enantioselective methods for its synthesis are well-established, making it a readily accessible chiral molecule.[9][10][11]

Pseudoephenamine: A Superior, Unregulated Alternative

(1S,2S)- and (1R,2R)-2-methylamino-1,2-diphenylethanol, also known as pseudoephenamine, has emerged as a highly effective alternative to pseudoephedrine.[5] It is not subject to the same regulatory restrictions as pseudoephedrine and often provides equal or superior diastereoselectivities in asymmetric alkylation reactions.[5][12] Notably, pseudoephenamine has demonstrated significant advantages in the stereoselective formation of challenging quaternary carbon centers.[6] Furthermore, amides derived from pseudoephenamine tend to be more crystalline, facilitating purification and characterization.[5][12]

Performance Data in Asymmetric Alkylation

The following tables summarize the performance of pseudoephedrine and pseudoephenamine in the asymmetric alkylation of propionamides, highlighting the high diastereoselectivities and yields achieved.

Table 1: Diastereoselective Alkylation of Pseudoephedrine and Pseudoephenamine Propionamides

Chiral AuxiliaryAlkyl Halide (RX)Diastereomeric Ratio (dr)Yield (%)
(+)-(1S,2S)-PseudoephedrineBenzyl bromide98:291
(-)-(1S,2S)-PseudoephenamineBenzyl bromide>99:194
(+)-(1S,2S)-PseudoephedrineEthyl iodide98:295
(-)-(1S,2S)-PseudoephenamineEthyl iodide>99:196
(+)-(1S,2S)-PseudoephedrineIsopropyl iodide97:385
(-)-(1S,2S)-PseudoephenamineIsopropyl iodide>99:192

Data compiled from references[5][13].

Table 2: Formation of Quaternary Centers via Alkylation

Chiral AuxiliarySubstrateAlkyl HalideDiastereomeric Ratio (dr)
(+)-(1S,2S)-Pseudoephedrineα-methyl-propionamideAllyl bromide10:1
(-)-(1S,2S)-Pseudoephenamineα-methyl-propionamideAllyl bromide>99:1
(+)-(1S,2S)-Pseudoephedrineα-phenyl-propionamideMethyl iodide12:1
(-)-(1S,2S)-Pseudoephenamineα-phenyl-propionamideMethyl iodide>99:1

Data compiled from reference[5].

Experimental Protocols

A generalized experimental protocol for the asymmetric alkylation using a pseudoephedrine-based chiral auxiliary involves three main steps: amide formation, diastereoselective alkylation, and auxiliary cleavage.

I. Amide Formation
  • Acylation: The chiral auxiliary (e.g., (+)-(1S,2S)-pseudoephedrine) is reacted with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding amide.[14]

  • Purification: The resulting amide is purified by column chromatography or recrystallization.

II. Diastereoselective Alkylation
  • Enolate Formation: The purified amide is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to deprotonate the α-carbon and form the lithium enolate. The presence of lithium chloride is often crucial for high diastereoselectivity.[14][15]

  • Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at low temperature. The reaction is stirred for several hours until completion.[14]

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are dried and concentrated. The crude product is purified by chromatography or recrystallization to yield the diastereomerically enriched alkylated amide.[14] The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.[14]

III. Auxiliary Cleavage
  • Hydrolysis: The chiral auxiliary is removed by acidic or basic hydrolysis to yield the corresponding carboxylic acid. For example, heating the amide in a mixture of sulfuric acid and dioxane effectively cleaves the auxiliary.[14]

  • Reduction: Alternatively, the alkylated amide can be treated with a reducing agent (e.g., lithium aluminum hydride) to afford the corresponding chiral alcohol, or with an organometallic reagent (e.g., an organolithium or Grignard reagent) to produce a chiral ketone.[3]

  • Auxiliary Recovery: The chiral auxiliary can often be recovered from the aqueous layer after basification and extraction, allowing for its reuse.[14]

Visualizing the Process and Logic

Signaling Pathways and Experimental Workflows

Asymmetric_Alkylation_Mechanism cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Carboxylic_Acid Carboxylic Acid (R-COOH) Amide Chiral Amide Carboxylic_Acid->Amide Acylation Chiral_Auxiliary Chiral Auxiliary (Pseudoephedrine or Pseudoephenamine) Chiral_Auxiliary->Amide Enolate Chiral Enolate Amide->Enolate Deprotonation (LDA, -78 °C) Alkylated_Amide Alkylated Amide (Diastereomerically Enriched) Enolate->Alkylated_Amide Alkylation (R'-X) Final_Product Enantiomerically Enriched Product (Acid, Alcohol, or Ketone) Alkylated_Amide->Final_Product Cleavage (Hydrolysis or Reduction) Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Amide->Recovered_Auxiliary

General mechanism of asymmetric alkylation.

Experimental_Workflow cluster_prep Step 1: Amide Formation cluster_alkylation Step 2: Alkylation cluster_cleavage Step 3: Cleavage & Recovery A React Chiral Auxiliary with Acyl Chloride B Purify Chiral Amide (Chromatography/Recrystallization) A->B C Dissolve Amide in THF, Cool to -78 °C B->C D Add LDA to form Enolate C->D E Add Alkyl Halide D->E F Quench and Extract Product E->F G Purify Alkylated Amide F->G H Hydrolyze or Reduce Alkylated Amide G->H I Isolate Enantiopure Product H->I J Recover Chiral Auxiliary H->J

Experimental workflow for asymmetric alkylation.

Auxiliary_Selection Start Select a Chiral Auxiliary for Asymmetric Alkylation Quaternary_Center Is the target a quaternary stereocenter? Start->Quaternary_Center Regulatory_Concern Are there regulatory concerns with pseudoephedrine? Quaternary_Center->Regulatory_Concern No Use_Pseudoephenamine Use Pseudoephenamine Quaternary_Center->Use_Pseudoephenamine Yes Regulatory_Concern->Use_Pseudoephenamine Yes Consider_Both Both are excellent choices. Consider cost and availability. Regulatory_Concern->Consider_Both No Use_Pseudoephedrine Use Pseudoephedrine Consider_Both->Use_Pseudoephedrine

Decision guide for auxiliary selection.

Conclusion

While both pseudoephedrine and this compound are valuable chiral molecules, their applications in asymmetric synthesis differ significantly. Pseudoephedrine has a long-standing and well-documented history as a reliable chiral auxiliary for asymmetric alkylations, consistently delivering high diastereoselectivities. However, its use is hampered by regulatory issues.

For researchers seeking a robust and highly effective chiral auxiliary for asymmetric alkylation, pseudoephenamine presents a compelling and often superior alternative to pseudoephedrine. It is not subject to the same regulations, frequently provides higher diastereoselectivities, and is particularly advantageous for the construction of sterically demanding quaternary stereocenters. The choice between these auxiliaries will ultimately depend on the specific synthetic challenge, regulatory environment, and desired stereochemical outcome.

References

A Comparative Spectroscopic Guide to 2-Phenylethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-phenylethanol and its structurally related derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in a clear and comparative format, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-phenylethanol and a selection of its derivatives. These derivatives include its isomer, 1-phenylethanol, as well as derivatives with electron-donating (methoxy, methyl) and electron-withdrawing (nitro) substituents on the phenyl ring.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundAr-H (ppm)-CH₂-Ar (ppm)-CH-OH (ppm)-CH₂-OH (ppm)-OH (ppm)Other (ppm)
2-Phenylethanol 7.15-7.35 (m, 5H)[1]2.87 (t, 2H)-3.85 (t, 2H)1.65 (br s, 1H)-
1-Phenylethanol 7.25-7.39 (m, 5H)[2]-4.91 (q, 1H)-2.01 (s, 1H)1.50 (d, 3H, -CH₃)[2]
2-(4-Methoxyphenyl)ethanol 6.85 (d, 2H), 7.15 (d, 2H)2.80 (t, 2H)-3.79 (t, 2H)1.60 (br s, 1H)3.78 (s, 3H, -OCH₃)
2-(p-Tolyl)ethanol 7.10 (s, 4H)2.83 (t, 2H)-3.82 (t, 2H)1.62 (br s, 1H)2.33 (s, 3H, -CH₃)
2-(4-Nitrophenyl)ethanol 7.45 (d, 2H), 8.15 (d, 2H)3.01 (t, 2H)-3.95 (t, 2H)1.80 (br s, 1H)-
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundAr-C (ppm)-CH₂-Ar (ppm)-CH-OH (ppm)-CH₂-OH (ppm)Other (ppm)
2-Phenylethanol 138.5 (C), 129.0 (CH), 128.5 (CH), 126.3 (CH)39.2-63.8-
1-Phenylethanol 145.9 (C), 128.5 (CH), 127.4 (CH), 125.4 (CH)[2]-70.4[2]-25.1 (-CH₃)[2]
2-(4-Methoxyphenyl)ethanol 158.1 (C-OCH₃), 130.8 (C), 129.8 (CH), 113.9 (CH)38.3-63.655.2 (-OCH₃)
2-(p-Tolyl)ethanol 136.0 (C-CH₃), 135.5 (C), 129.2 (CH), 128.9 (CH)38.8-63.721.1 (-CH₃)
2-(4-Nitrophenyl)ethanol 146.8 (C-NO₂), 146.5 (C), 129.8 (CH), 123.7 (CH)38.8-62.9-
Table 3: Key IR Absorption Bands (cm⁻¹)
Compoundν(O-H)ν(C-H) aromaticν(C-H) aliphaticν(C=C) aromaticν(C-O)Other
2-Phenylethanol 3350 (broad)3030-30802870-29401605, 1495, 14551050-
1-Phenylethanol 3364 (broad)[2]3030[2]2870-29701493, 1452[2]1007[2]-
2-(4-Methoxyphenyl)ethanol 3340 (broad)3010-30602860-29301610, 1510, 14601245 (asym C-O-C), 1035 (sym C-O-C)-
2-(p-Tolyl)ethanol 3355 (broad)3020-30702865-29351515, 14501045-
2-(4-Nitrophenyl)ethanol 3360 (broad)3040-30902875-29501600, 1520, 145010551515 (asym N-O), 1345 (sym N-O)
Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
2-Phenylethanol 12291104, 92, 77, 65, 51, 31
1-Phenylethanol 122107105, 79, 77, 51
2-(4-Methoxyphenyl)ethanol 152[3]121137, 107, 91, 77
2-(p-Tolyl)ethanol 136105121, 91, 77
2-(4-Nitrophenyl)ethanol 167[4]106136, 120, 90, 77, 63
Table 5: UV-Visible Spectroscopic Data (in Methanol or Ethanol)
Compoundλmax (nm)Molar Absorptivity (ε)Chromophore
2-Phenylethanol 258, 264, 271~200Phenyl ring (benzenoid π → π)
1-Phenylethanol 257, 263, 269~220Phenyl ring (benzenoid π → π)
2-(4-Methoxyphenyl)ethanol 225, 275, 282~8000, ~1500, ~1300Anisole-type (extended conjugation)
2-(p-Tolyl)ethanol 262, 268, 277~250Phenyl ring (benzenoid π → π)
2-(4-Nitrophenyl)ethanol 274~10000Nitrobenzene-type (extended conjugation, n → π)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or deuterium oxide (D₂O)) in a standard 5 mm NMR tube.

    • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm) for samples dissolved in CDCl₃. For D₂O, a small amount of a reference compound like DSS or TSP can be used.

    • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature. Standard pulse sequences are used. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). For solid samples, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.

    • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

    • Sample Spectrum Collection: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Data Presentation: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Methodology (Electron Ionization - EI):

    • Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography. The sample is vaporized in the heated inlet.

    • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺˙).

    • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

    • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To analyze the electronic transitions within the molecule, particularly those involving conjugated π-systems.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Methodology:

    • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or hexane). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

    • Blank Measurement: The cuvette is filled with the pure solvent, and a baseline spectrum is recorded.

    • Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (typically 200-400 nm for these compounds).

    • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-phenylethanol.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR NMR Spectroscopy Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis UVVis UV-Vis Spectroscopy Sample->UVVis Analysis Structure Structural Elucidation NMR->Structure Connectivity, Stereochemistry IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation Properties Electronic Properties UVVis->Properties Conjugation Purity Purity Assessment Structure->Purity

Caption: General workflow for spectroscopic analysis.

Logical Relationships in Spectroscopic Analysis

This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of 2-phenylethanol.

G cluster_molecule 2-Phenylethanol Structure cluster_techniques Spectroscopic Techniques cluster_info Structural Information Molecule C₆H₅CH₂CH₂OH NMR ¹H & ¹³C NMR Molecule->NMR IR FT-IR Molecule->IR MS Mass Spec Molecule->MS UVVis UV-Vis Molecule->UVVis Connectivity Proton & Carbon Environment NMR->Connectivity FunctionalGroups O-H, C-H, C=C, C-O bonds IR->FunctionalGroups MolWeight Molecular Weight & Formula MS->MolWeight Fragments Structural Fragments MS->Fragments Conjugation Aromatic π System UVVis->Conjugation

Caption: Information from different spectroscopic methods.

References

Determining the Enantiomeric Purity of 2-Amino-1-phenylethanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral compounds like 2-Amino-1-phenylethanol is of paramount importance. The stereochemistry of this amino alcohol can significantly influence its pharmacological activity and toxicological profile. This guide provides a comprehensive comparison of the primary analytical methodologies for assessing the enantiomeric purity of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

The principal methods for determining the enantiomeric excess of this compound include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents, and Polarimetry. Each technique offers a unique set of advantages and limitations in terms of sensitivity, resolution, sample throughput, and experimental complexity.

Comparison of Analytical Methodologies

A summary of the key performance characteristics of each technique is presented in the table below, offering a clear comparison to aid in the selection of the most appropriate method for a given research need.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile enantiomers or their derivatives on a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral compound in solution.
Resolution High to ExcellentExcellentModerate to HighN/A (Measures bulk property)
Sensitivity High (UV, MS detection)Very High (FID, MS detection)ModerateLow
Sample Preparation Often minimal, direct injection possible.Derivatization to increase volatility is usually required.Simple mixing of analyte and chiral solvating agent.Requires pure sample dissolved in a suitable solvent.
Analysis Time 5-30 minutes10-40 minutes< 15 minutes< 5 minutes
Instrumentation HPLC with a chiral columnGC with a chiral columnNMR SpectrometerPolarimeter
Quantitative Accuracy HighHighGood to HighModerate (dependent on purity)
Advantages Wide applicability, robust, well-established methods.High efficiency and sensitivity, suitable for volatile compounds.Rapid, non-destructive, provides structural information.Simple, fast, and inexpensive for pure samples.
Disadvantages Expensive chiral columns, method development can be time-consuming.Requires derivatization, analyte must be thermally stable.Lower sensitivity, requires higher sample concentration, expensive instrumentation.Not suitable for racemic mixtures, sensitive to impurities and experimental conditions.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.[1][2][3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., Chiralcel® OD-H, cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • UV Detector

Experimental Conditions:

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or iso-hexane) and an alcohol (e.g., 2-propanol or ethanol). A typical starting condition is n-Hexane/2-Propanol (90:10, v/v).[5][6] For basic compounds like this compound, the addition of a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase is often necessary to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with UV Detector Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatize Derivatize with TFAA Sample->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with FID/MS Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Add_CSA Add (R)-Mandelic Acid Sample->Add_CSA Dissolve Dissolve in CDCl3 Add_CSA->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Spectrum Obtain Spectrum Acquire->Spectrum Integrate Integrate Diastereotopic Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate Polarimetry_Workflow cluster_prep Sample Preparation cluster_analysis Polarimetry Analysis cluster_data Data Processing Sample This compound Sample Prepare_Sol Prepare Solution of Known Concentration Sample->Prepare_Sol Measure Measure Observed Rotation Prepare_Sol->Measure Calc_Spec_Rot Calculate Specific Rotation Measure->Calc_Spec_Rot Calculate_ee Calculate ee% Calc_Spec_Rot->Calculate_ee

References

Structure-Activity Relationship of 2-Amino-1-phenylethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. These derivatives are particularly renowned for their interaction with adrenergic receptors, leading to their development as both agonists and antagonists (beta-blockers). Furthermore, modifications to this core structure have yielded compounds with other biological activities, including the inhibition of platelet aggregation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed methodologies.

Action on Adrenergic Receptors

The adrenergic system, a critical component of the sympathetic nervous system, relies on receptors that are responsive to catecholamines like norepinephrine and epinephrine. This compound derivatives, being analogues of these endogenous ligands, can modulate the activity of these receptors.[1] The nature of this modulation—agonist versus antagonist activity and selectivity for receptor subtypes (e.g., β1 vs. β2)—is dictated by specific structural features.

β-Adrenergic Agonist Activity

Derivatives of this compound that act as β-adrenoceptor agonists are widely used in the treatment of asthma and other respiratory conditions due to their bronchodilatory effects.[2][3] The key structural requirements for potent agonist activity are summarized below.

Key Structural Features for β-Agonist Activity:

  • Catechol or Resorcinol Moiety: The presence of hydroxyl groups on the phenyl ring is crucial for strong agonist activity. A 3,4-dihydroxy (catechol) substitution, as seen in isoproterenol, generally leads to potent, non-selective β-agonism.[4] Shifting to a 3,5-dihydroxy (resorcinol) arrangement can confer β2-selectivity.[4]

  • Ethanolamine Side Chain: The hydroxyl group on the benzylic carbon and the secondary amine are essential for interaction with the receptor. The stereochemistry at the hydroxyl-bearing carbon is critical, with the (R)-enantiomer typically being the more active form.

  • N-Substituent: The size and nature of the substituent on the amino group significantly influence selectivity. Larger N-substituents, such as isopropyl or tert-butyl groups, generally favor β-receptor activity over α-receptor activity and can enhance β2-selectivity.

Comparative Data for β-Adrenergic Agonists:

CompoundPhenyl Ring SubstitutionN-Substituentβ1 EC50 (nM)β2 EC50 (nM)β2/β1 Selectivity
Isoproterenol3,4-dihydroxyIsopropyl5.22.81.8
Salbutamol3-hydroxymethyl, 4-hydroxytert-Butyl180015120
Formoterol3-formamido, 4-hydroxy1-(p-methoxyphenyl)propan-2-yl1.20.43
Compound 5j8-hydroxyquinolin-2(1H)-one4-hydroxyphenethyl>10001.26>794

Data compiled from various literature sources.[2]

β-Adrenergic Antagonist (Beta-Blocker) Activity

Beta-blockers are a class of drugs that competitively inhibit the β-adrenergic receptors. The this compound scaffold is also present in the arylethanolamine class of beta-blockers.

Key Structural Features for β-Antagonist Activity:

  • Aromatic Ring: A substituted phenyl or other aromatic ring system is essential.

  • Side Chain: The ethanolamine side chain is a common feature.

  • N-Substituent: Similar to agonists, a bulky N-substituent (e.g., isopropyl, tert-butyl) is crucial for high-affinity binding and antagonist activity.

  • Aromatic Ring Substituents: The nature and position of substituents on the aromatic ring determine the potency and selectivity of the antagonist. For instance, para-substitution can contribute to β1-selectivity.

Inhibition of Platelet Aggregation

Certain derivatives of this compound have been shown to inhibit platelet aggregation. The structure-activity relationship for this effect appears to be distinct from that of adrenergic receptor modulation.

Key Structural Features for Platelet Aggregation Inhibition:

  • Amphiphilicity: These compounds are amphiphilic, and their inhibitory effect is influenced by both polar and apolar interactions with the platelet membrane.

  • Alkyl Chain Length: Elongation of the alkyl chain, which increases lipophilicity, potentiates the inhibitory effect.

  • Polar Head Group: A positively charged amino group is more effective than a carboxyl or hydroxyl group, suggesting an interaction with negatively charged components on the platelet surface.

Comparative Data for Platelet Aggregation Inhibitors:

CompoundAlkyl Chain LengthPolar GroupRelative Inhibitory Potency
Phenylacetic acid1Carboxyl+
2-Phenylethanol2Hydroxyl++
2-Phenylethylamine2Amino+++
3-Phenylpropanol3Hydroxyl++++
4-Phenylbutylamine4Amino+++++

Relative potency based on qualitative data from published studies.

Signaling Pathways and Experimental Workflows

β-Adrenergic Receptor Signaling Pathway

Upon agonist binding, β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in a physiological response. Another important pathway involves the recruitment of β-arrestin, which can mediate both receptor desensitization and G-protein-independent signaling.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β-Adrenergic Agonist Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates b_Arrestin β-Arrestin Receptor->b_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response (e.g., Bronchodilation) Downstream->Response

Experimental Workflow: cAMP Accumulation Assay (HTRF)

The measurement of intracellular cAMP is a primary method for quantifying the activity of β-adrenergic receptor agonists. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method for this purpose.

cAMP_Workflow Start Start Cell_Culture Culture cells expressing the target β-receptor Start->Cell_Culture Cell_Seeding Seed cells into a 384-well plate Cell_Culture->Cell_Seeding Compound_Addition Add serial dilutions of This compound derivatives Cell_Seeding->Compound_Addition Incubation Incubate to allow cAMP production Compound_Addition->Incubation Lysis_Detection Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) Incubation->Lysis_Detection HTRF_Reading Read the plate on an HTRF-compatible reader (665 nm and 620 nm) Lysis_Detection->HTRF_Reading Data_Analysis Calculate 665/620 ratio and determine cAMP concentration from a standard curve HTRF_Reading->Data_Analysis EC50_Determination Plot dose-response curve and calculate EC50 Data_Analysis->EC50_Determination End End EC50_Determination->End

Experimental Protocols

cAMP Accumulation Assay (HTRF)

Objective: To quantify the agonist-induced production of intracellular cAMP.

Materials:

  • Cells stably expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Test compounds (this compound derivatives).

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • White, low-volume 384-well assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture cells to approximately 80-90% confluency. The day before the assay, harvest and seed the cells into 384-well plates at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a PDE inhibitor.

  • Cell Treatment: Remove the culture medium from the cells and add the diluted compounds. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well. Incubate for 60 minutes at room temperature to allow for cell lysis and antibody binding.

  • Data Acquisition: Read the plate on an HTRF reader at emission wavelengths of 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals. Convert these ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations. Plot the cAMP concentration against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay (PathHunter)

Objective: To measure the recruitment of β-arrestin to an activated GPCR.

Materials:

  • PathHunter cell line co-expressing the β-adrenergic receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell culture medium and supplements.

  • Test compounds.

  • PathHunter detection reagents.

  • White, solid-bottom 384-well assay plates.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Plate the PathHunter cells in the assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter detection reagents and incubate for 60 minutes at room temperature. The complementation of the PK and EA fragments forms a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of a compound to inhibit agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human blood from healthy, consenting donors.

  • Anticoagulant (e.g., sodium citrate).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP, collagen, or thrombin).

  • Test compounds.

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Baseline Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay: Place a cuvette with PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C. Add the test compound or vehicle and incubate for a short period.

  • Initiate Aggregation: Add the platelet agonist to induce aggregation.

  • Data Acquisition: Record the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Data Analysis: The maximum percentage of aggregation is determined. The inhibitory effect of the test compound is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control. The IC50 value can be determined by testing a range of compound concentrations.

References

A Comparative Guide to Catalysts in Noyori Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Noyori asymmetric hydrogenation, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical method for the enantioselective reduction of ketones and imines. The choice of catalyst is paramount to the success of this transformation, directly influencing enantioselectivity, turnover number (TON), and substrate scope. This guide offers a comparative analysis of prominent catalysts employed in Noyori-type hydrogenations, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Key Catalysts

The efficacy of a catalyst in Noyori asymmetric hydrogenation is primarily assessed by its ability to yield a high enantiomeric excess (ee) of the desired product and its catalytic activity, often expressed as the turnover number. The following table summarizes the performance of representative ruthenium-based catalysts, highlighting the impact of ligand modification on their catalytic prowess in the hydrogenation of various ketones.

Catalyst SystemSubstrateEnantiomeric Excess (ee%)Turnover Number (TON)
Ru-BINAP/Diamine Catalysts
RuCl₂[(S)-TolBINAP][(S,S)-DPEN]Acetophenone>99%2,400,000[1]
RuCl₂--INVALID-LINK--n / (S,S)-DPEN / KOH2'-Acetonaphthone97%500
RuBr₂[(R)-BINAP]Methyl 2,2-dimethyl-3-oxobutanoate96%>99:1 syn:anti
Ru-Arene/Diamine Catalysts (Noyori-Ikariya type)
RuCl--INVALID-LINK--Acetophenone97%200
Ru-(R,R)-Ms-DENEBAcetophenone>99%1000[2]
RuCl[(1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethanediamine]-(η⁶–p-cymene)rac-Benzoin99.9%2500
Other Notable Catalyst Systems
Ru-Spiro Diphosphine Ligand ComplexesAromatic Ketonesup to 99.5%up to 100,000[3]
Iron-Amine(imine)diphosphine ComplexesKetones and IminesHighHigh (TOF up to 200 s⁻¹)[4]

Detailed Experimental Protocols

Reproducibility is key in catalysis research. Below are detailed experimental methodologies for two commonly employed Noyori-type catalyst systems.

Protocol 1: Asymmetric Hydrogenation of Acetophenone with a Ru-Diphosphine/Diamine Catalyst

This procedure is adapted from studies on Noyori-type catalysts utilizing a diphosphine and a diamine ligand.[5]

Materials:

  • cis-[RuCl₂{(S,S)-diphosphine}{(R,R)-DPEN}] (precatalyst)

  • Acetophenone

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)

  • High-purity hydrogen gas

Procedure:

  • A flame-dried Schlenk flask is charged with 2-propanol (10 mL), acetophenone (0.206 g, 1.72 mmol), and the Ruthenium precatalyst (0.00172 mmol).

  • The resulting mixture is degassed by three successive freeze-pump-thaw cycles.

  • A solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol, 1 M solution) is added.

  • The resulting solution is transferred to a 50 mL Parr stainless steel benchtop reactor.

  • The vessel is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 8 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for the required time (e.g., 4 hours).

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Asymmetric Transfer Hydrogenation of rac-Benzoin with a Ru-Arene/Diamine Catalyst

This protocol describes the asymmetric transfer hydrogenation of a racemic ketone using a formic acid/triethylamine mixture as the hydrogen source.[6]

Materials:

  • rac-Benzoin

  • RuCl[(1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethanediamine]-(η⁶–p-cymene) (catalyst)

  • Formic acid

  • Triethylamine

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, triethylamine is cooled to 4 °C in an ice bath, and formic acid (97.0 mL, 2.57 mol) is added slowly to form the azeotropic mixture.

  • To this mixture at ambient temperature, add rac-benzoin (170 g, 0.801 mol), the Ruthenium catalyst (0.204 g, 0.321 mmol), and dry DMF (80 mL).

  • The reaction mixture is stirred at 40 °C for 48 hours.

  • Upon completion, 300 mL of water is added at 0 °C with stirring to precipitate the product.

  • The pale pink precipitate is collected by filtration, washed with water (2 x 500 mL), and dried in vacuo to yield the crude product.

  • The crude product can be recrystallized from hot methanol to afford optically pure (R,R)-hydrobenzoin.

  • The enantiomeric and diastereomeric excess can be determined by chiral HPLC.

Mechanistic Insights and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle of Noyori asymmetric hydrogenation and a typical experimental workflow.

Noyori_Hydrogenation_Cycle cluster_cycle Catalytic Cycle Precatalyst RuCl₂(diphosphine)(diamine) ActiveCatalyst RuH₂(diphosphine)(diamine) Precatalyst->ActiveCatalyst H₂, Base SubstrateComplex [RuH₂(diphosphine)(diamine)]-Substrate ActiveCatalyst->SubstrateComplex Ketone/Imine ProductComplex [Ru(diphosphine)(diamine)]-Product SubstrateComplex->ProductComplex Hydride Transfer ProductComplex->ActiveCatalyst Product Release Product Product (Chiral Alcohol/Amine) ProductComplex->Product Substrate Substrate (Ketone/Imine) Substrate->ActiveCatalyst H2 H₂ H2->Precatalyst

Figure 1. Simplified Catalytic Cycle of Noyori Asymmetric Hydrogenation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge Reactor with Substrate and Solvent B Add Catalyst under Inert Atmosphere A->B C Add Base/Activator B->C D Purge with H₂ and Pressurize C->D E Stir at Controlled Temperature D->E F Depressurize and Remove Solvent E->F G Purify Product (e.g., Chromatography) F->G H Determine Enantiomeric Excess (Chiral GC/HPLC) G->H

Figure 2. General Experimental Workflow for Noyori Hydrogenation.

References

A Researcher's Guide to the Validation of Analytical Methods for Chiral Amine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral amines is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The stereoisomers of a chiral amine can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and validated analytical methods are imperative for the precise determination of enantiomeric purity.

This guide provides an objective comparison of the primary analytical techniques used for the quantification of chiral amines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). It offers a summary of their performance characteristics, detailed experimental protocols for key methods, and visual workflows to aid in method selection and validation.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for chiral amine quantification depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the available instrumentation. The following tables provide a comparative overview of the most commonly employed techniques.

Table 1: Performance Comparison of Analytical Methods for Chiral Amine Quantification
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid chiral stationary phase (CSP).[1]Separation of volatile compounds occurs in a gaseous mobile phase passing through a column with a chiral stationary phase. Derivatization is often required for polar analytes like amines to increase volatility.[1][2]Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation on a chiral stationary phase.[3]Separation is based on the differential migration of ions in an electric field. Chiral selectors are added to the background electrolyte to achieve enantiomeric resolution.[2]
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile and thermally stable analytes or derivatization.[1]Suitable for a wide range of polarities and thermally labile compounds.Suitable for a wide range of analytes, including non-volatile compounds.
Derivatization Often not required, allowing for direct analysis.[1]Frequently necessary to enhance volatility and thermal stability.[1]Can often be avoided, similar to HPLC.Not typically required for charged analytes.
Sensitivity Varies with the detector (UV, MS, FLD); MS detectors offer high sensitivity.[1]Generally high sensitivity, especially with selective detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1]Good sensitivity, often comparable to or better than HPLC, especially with MS detection.High sensitivity, particularly with laser-induced fluorescence (LIF) detection.
Resolution Excellent resolution is achievable with a wide variety of commercially available CSPs.[1]High-efficiency capillary columns provide excellent resolution.[1]Often provides superior resolution and faster separations compared to HPLC.[3]Very high separation efficiency can be achieved.
Analysis Time Can range from several minutes to over an hour.[1]Typically offers faster analysis times for volatile compounds.[1]Generally faster than HPLC due to the low viscosity of the mobile phase.[3]Can be very fast, often in the range of minutes.
Key Advantages Broad applicability to a wide range of chiral amines without derivatization.[1]High efficiency and sensitivity, coupled with structural information from MS.[1]"Green" technique due to reduced organic solvent consumption; fast separations.[3]Low sample and reagent consumption; high separation efficiency.
Limitations Method development can be time-consuming; cost of chiral columns can be high.Limited to volatile and thermally stable compounds; derivatization adds an extra step and potential for error.Requires specialized instrumentation.Reproducibility can be a challenge; lower loading capacity.
Table 2: Typical Validation Parameters for Chiral Amine Quantification Methods
Validation ParameterHPLCGCSFCCE
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99≥ 0.99
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL rangeng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeng/mL rangepg/mL to ng/mL range
Accuracy / Recovery (%) 80-120%80-120%80-120%80-120%
Precision (%RSD) Intra-day: < 15%, Inter-day: < 15%Intra-day: < 15%, Inter-day: < 15%Intra-day: < 15%, Inter-day: < 15%Intra-day: < 15%, Inter-day: < 15%
Specificity/Selectivity High with appropriate CSP and detectionHigh, especially with MS detectionHigh with appropriate CSPExcellent for chiral separations
Robustness Generally goodGood, but sensitive to temperature and flow rate variationsGood, but sensitive to pressure and temperature changesCan be sensitive to buffer composition and capillary surface

Note: The values presented in this table are typical ranges and can vary significantly depending on the specific analyte, matrix, and instrumental conditions.

Experimental Workflows and Method Selection

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagrams illustrate the general workflow for method validation and a decision-making tree for selecting the most appropriate analytical technique for your chiral amine quantification needs.

Analytical Method Validation Workflow Analytical Method Validation Workflow for Chiral Amine Quantification start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation end Method Implementation & Routine Use documentation->end

Figure 1. General workflow for the validation of an analytical method for chiral amine quantification.

Chiral Amine Analysis Method Selection Decision Tree for Chiral Amine Analysis Method Selection start Analyte Properties volatility Volatile & Thermally Stable? start->volatility derivatization Derivatization Feasible? volatility->derivatization No gc GC volatility->gc Yes derivatization->gc Yes hplc_sfc_ce HPLC, SFC, or CE derivatization->hplc_sfc_ce No hplc_sfc HPLC or SFC green_solvent Reduced Solvent Usage a Priority? hplc_sfc->green_solvent charged Analyte is Charged? charged->hplc_sfc No ce CE charged->ce Yes hplc_sfc_ce->charged sfc SFC green_solvent->sfc Yes hplc HPLC green_solvent->hplc No

Figure 2. Decision tree for selecting a suitable analytical method for chiral amine analysis.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of chiral amines using HPLC and GC. These should be adapted and optimized for the specific analyte and matrix.

Chiral HPLC-UV Method for the Quantification of a Phenylalkylamine
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier, for example, n-Hexane:Isopropanol (90:10, v/v) with a basic additive like 0.1% diethylamine to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution. Filter all solutions through a 0.45 µm filter before injection.

  • Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Chiral GC-MS Method for the Quantification of a Volatile Amine (after derivatization)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector.

  • Chiral Capillary Column: A cyclodextrin-based chiral stationary phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 5 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

  • Derivatization Procedure:

    • To a dried sample of the amine (e.g., 1 mg), add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling, evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

  • Sample Preparation: Prepare a stock solution of the derivatized amine and dilute to create calibration standards.

  • Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Conclusion

The validation of analytical methods for chiral amine quantification is a multifaceted process that requires careful consideration of the analyte's properties and the intended application of the method. HPLC and SFC are often preferred for their broad applicability and the ability to analyze non-volatile compounds directly. GC, when coupled with MS, offers excellent sensitivity and structural information but typically necessitates a derivatization step. CE provides high separation efficiency and is well-suited for charged molecules. By following a systematic validation workflow and selecting the appropriate analytical technique, researchers can ensure the generation of reliable and accurate data for the enantiomeric quantification of chiral amines, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The correct and safe disposal of 2-Amino-1-phenylethanol is critical not only for the safety of laboratory staff but also for environmental protection. This guide provides clear, step-by-step procedures for the proper management of this compound waste, ensuring compliance with safety regulations and fostering a secure research environment.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This substance is classified as a hazardous material, and direct contact can cause severe skin burns and eye damage.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemically resistant gloves
Eye Protection Safety goggles or face shield
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. If dusts or mists are generated, a respirator may be required.

Always consult the specific Safety Data Sheet (SDS) for detailed information on handling and emergency procedures.[2][3][4]

II. Disposal Procedures for Unused or Waste this compound

This material and its container must be disposed of as hazardous waste.[2][5] Adherence to local, regional, national, and international regulations is mandatory.[2][5] Under no circumstances should this compound be discharged into drains or the environment. [2][5][6]

Step 1: Containment

  • Place the waste this compound into a designated, compatible, and clearly labeled hazardous waste container.[2][7]

  • Ensure the container is kept sealed except when adding waste to it.[7]

Step 2: Preferred Disposal Method

  • The recommended method for disposal is through incineration.[6]

  • This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber.[6]

  • This process must be carried out by a licensed and approved waste disposal facility.

Step 3: Alternative Disposal Method

  • If incineration is not available, the contained waste must be sent to an approved waste disposal plant.[1][3][4][8]

  • Do not mix with other waste materials unless specifically instructed to do so by your institution's environmental health and safety (EHS) department or the waste disposal company.

III. Decontamination and Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.

Step 1: Initial Rinse

  • Thoroughly empty all contents from the container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[7]

Step 2: Subsequent Rinses

  • For containers of highly toxic chemicals (with an LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[7]

  • After the required rinses have been collected, the container can be further cleaned for disposal as non-hazardous waste, in accordance with your facility's procedures.

IV. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Evacuate and Ventilate

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.[2]

Step 2: Contain the Spill

  • Prevent the spill from spreading and from entering drains.[2]

Step 3: Cleanup

  • For solid spills, carefully take up the material mechanically, avoiding dust formation.[2]

  • Place the spilled material and any contaminated absorbent materials into a suitable, labeled container for hazardous waste disposal.[2]

Step 4: Decontaminate

  • Thoroughly clean the spill area once the material has been removed.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Type ppe->assess_waste unused_product Unused/Waste Product assess_waste->unused_product Product empty_container Empty Container assess_waste->empty_container Container spill_cleanup Spill Cleanup Material assess_waste->spill_cleanup Spill contain Contain in Labeled Hazardous Waste Container unused_product->contain rinse Rinse Container (Collect First Rinse) empty_container->rinse spill_cleanup->contain contact_ehs Contact EHS for Disposal via Approved Facility contain->contact_ehs dispose_rinse Dispose of Rinseate as Hazardous Waste rinse->dispose_rinse dispose_rinse->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Amino-1-phenylethanol. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

  • Skin Corrosion/Irritation: Category 2, Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A or 2, Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, May cause respiratory irritation.[1]

Some sources may also classify it as causing severe skin burns and eye damage.[3][4][5] It is harmful if swallowed.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. It is imperative to always wear the appropriate PPE to prevent exposure.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing/Transferring Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile), double-gloving recommendedLaboratory coatRequired if not handled in a certified chemical fume hood. A dust mask (e.g., N95) is recommended.[6]
Conducting Reactions Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatTo be conducted in a well-ventilated area or a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if handling sealed waste containers.

Note: Chemical protection gloves should be tested according to EN 374.[1][2] Breakthrough times can be affected by temperature and stretching of the material.[1][2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Keep the work area clean and free of clutter.

  • Have appropriate spill cleanup materials readily available.

2. Weighing and Transferring:

  • Perform all weighing and transferring of this compound inside a chemical fume hood to avoid dust inhalation.[1]

  • Use a scoop or spatula to handle the solid material. Avoid creating dust.

  • Close the container tightly after use.

3. Conducting Reactions:

  • Set up all reactions involving this compound within a chemical fume hood.

  • Use equipment that is clean, dry, and free of contaminants.

  • Maintain a safe distance from the reaction and use a sash shield.

  • Wash hands thoroughly after handling.[1]

4. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • The recommended storage temperature is between 2-8°C.[2]

  • Store away from incompatible materials.

  • Keep away from food, drink, and animal feedingstuffs.[1][2]

Emergency Procedures
Exposure Scenario First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. If skin irritation persists, consult a physician.[1]
Eye Contact Immediately flush eyes with plenty of clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[1][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[1][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3][4] Call a physician or poison control center immediately.[7]
Spill Evacuate the area. Ventilate the affected area.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material. Take up the material mechanically, controlling dust, and place it in a suitable container for disposal.[1]
Disposal Plan
  • This material and its container must be disposed of as hazardous waste.[1]

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]

  • Do not empty into drains or release into the environment.[1]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_cleanup 4. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill weigh Weigh/Transfer prep_spill->weigh Proceed to Handling react Conduct Reaction weigh->react store Store in Cool, Dry, Ventilated Area (2-8°C) react->store After Use/Reaction decontaminate Decontaminate Work Area react->decontaminate Post-Experiment store->weigh For Subsequent Use dispose Dispose of Waste as Hazardous decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.